Product packaging for Confluentic acid(Cat. No.:CAS No. 6009-12-7)

Confluentic acid

Cat. No.: B042126
CAS No.: 6009-12-7
M. Wt: 500.6 g/mol
InChI Key: UANVCGQMNRTKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Confluentic acid is a significant β-orcinol depsidone metabolite predominantly isolated from various lichen species. Its primary research value lies in its documented and potential biological activities, making it a compound of interest in microbiological, phytochemical, and ecological studies. Researchers utilize this compound to investigate its antibacterial and antifungal properties, particularly against Gram-positive bacteria, providing a natural product scaffold for the development of novel anti-infective agents. Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of key enzymatic processes. Beyond antimicrobial applications, this compound is a vital tool in chemical ecology for studying symbiotic relationships in lichens and their defensive mechanisms against pathogens and herbivores. Furthermore, its strong UV-absorbing characteristics make it a subject of interest in studies concerning lichen adaptation to environmental stress. As a stable, high-purity analytical standard, this compound is also essential for the quantification and profiling of metabolites in lichen extracts via techniques such as HPLC and LC-MS, facilitating chemotaxonomic research and the discovery of new natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O8 B042126 Confluentic acid CAS No. 6009-12-7

Properties

IUPAC Name

4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O8/c1-5-7-9-11-18-14-22(17-24(35-4)26(18)27(31)32)36-28(33)25-19(13-20(29)12-10-8-6-2)15-21(34-3)16-23(25)30/h14-17,30H,5-13H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANVCGQMNRTKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208834
Record name Confluentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-12-7
Record name Confluentic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6009-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Confluentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Confluentic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentic acid is a naturally occurring depside, a type of polyphenolic compound, found as a secondary metabolite in various species of lichens.[1] First isolated in 1899 from Lecidea confluens, it plays a role in the chemical differentiation of lichen species.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by its depside structure, which consists of two or more hydroxybenzoic acid units linked by an ester bond. Its systematic IUPAC name is 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid.[1]

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference
IUPAC Name 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]
Chemical Formula C₂₈H₃₆O₈[1][2]
Molecular Weight 500.57 g/mol [1]
CAS Number 6009-12-7[2]
Appearance Crystalline needles[1]
Melting Point 157 °C (315 °F)[1]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyDataReference
Solubility Poorly soluble in petroleum ether, ethyl acetate, and acetone. Readily soluble in ether, benzene, methanol, and DMSO.[1][2]
UV Absorbance Maxima (λmax) 268 nm, 304 nm[1]
Infrared (IR) Spectroscopy Peaks 3500 cm⁻¹ (COOH stretch), 3100 cm⁻¹ (broad, O-H stretch, hydrogen-bonded), 2600-3100 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch)[1]

Experimental Protocols

Isolation and Identification

The presence of this compound in lichen samples is typically determined using chromatographic techniques.

1. Thin-Layer Chromatography (TLC): A common method for the initial identification of this compound in lichen extracts. While specific solvent systems can vary, a general approach involves spotting a concentrated extract on a silica gel plate and developing it with a solvent mixture appropriate for separating moderately polar compounds. Visualization can be achieved under UV light or by using a suitable staining reagent.

2. High-Performance Liquid Chromatography (HPLC): HPLC provides a more definitive identification and quantification of this compound. A reversed-phase C18 column is typically used with a gradient elution system, often involving a mixture of an acidified aqueous mobile phase (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector set to the absorbance maxima of this compound (268 and 304 nm).

Structural Elucidation

The chemical structure of this compound has been elucidated using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, revealing signals corresponding to aromatic protons, methoxy groups, alkyl chains, and the carboxylic acid proton.

  • ¹³C NMR: Identifies the different carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

2. Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.[1] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart.

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include a broad O-H stretch for the carboxylic acid and hydroxyl groups, C-H stretches for the alkyl chains, and a strong C=O stretch for the ester and ketone groups.[1]

Biological Activity

This compound is recognized as a secondary metabolite in lichens and has been investigated for its biological activities. As a class, lichen-derived compounds, including depsides, are known to exhibit a range of biological effects such as antimicrobial, antifungal, antiviral, and anticancer properties. Further research is ongoing to fully characterize the pharmacological potential of this compound.

Visualization of the Identification and Characterization Workflow

The following diagram illustrates the logical workflow for the identification and characterization of this compound from a lichen source.

Confluentic_Acid_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis & Identification cluster_elucidation Structural Elucidation cluster_bioactivity Biological Evaluation Lichen Lichen Sample Extraction Solvent Extraction Lichen->Extraction Grinding CrudeExtract Crude Extract Extraction->CrudeExtract TLC TLC Screening HPLC HPLC Separation & Quantification PureCompound Pure this compound HPLC->PureCompound CrudeExtract->TLC CrudeExtract->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR MS Mass Spectrometry PureCompound->MS IR IR Spectroscopy PureCompound->IR Bioassays Biological Assays (e.g., Antimicrobial, Cytotoxic) PureCompound->Bioassays Structure Chemical Structure Confirmed NMR->Structure MS->Structure IR->Structure Activity Biological Activity Profile Bioassays->Activity

Workflow for this compound Identification.

Conclusion

This compound is a well-characterized lichen depside with a defined chemical structure and distinct physicochemical properties. Standard analytical techniques, particularly chromatography and spectroscopy, are essential for its isolation and identification. While its biological activities are an area of ongoing research, its classification as a secondary metabolite suggests a potential for various pharmacological applications. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical and biological facets of this compound.

References

The Confluentic Acid Enigma: A Technical Guide to a Putative Biosynthetic Pathway in Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the biosynthesis of confluentic acid, a bioactive depside found in various lichen species such as Lecanora conizaeoides and Porpidia tuberculosa.[1][2] While the precise enzymatic pathway for this compound remains unelucidated, this document consolidates current knowledge on the biosynthesis of related lichen polyketides to propose a putative pathway. It outlines the core enzymatic machinery, offers generalized experimental protocols for pathway discovery, and presents a framework for future research and drug development.

Introduction: The Architecture of Lichen Depsides

Lichens produce a vast arsenal of unique secondary metabolites, many of which are polyketides synthesized by the fungal partner (mycobiont). These compounds are broadly categorized based on their chemical structure, with depsides being a prominent class. Depsides consist of two or more hydroxybenzoic acid-like aromatic rings joined by an ester (depside) bond.[3]

This compound, with the molecular formula C₂₈H₃₆O₈, is a classic example of a di-depside.[4][5] Its structure is composed of two distinct orcinol-type aromatic units linked by an ester bond. Understanding its biosynthesis is crucial for harnessing its potential for pharmaceutical applications and for developing biotechnological production platforms.

The Acetyl-Polymalonyl Route: The Foundation of Polyketide Synthesis

The biosynthesis of virtually all aromatic lichen polyketides, including the precursors to this compound, begins with the acetyl-polymalonyl pathway.[6][7] This fundamental metabolic route uses simple carbon building blocks to construct complex molecular scaffolds.

  • Starter Unit: The process is initiated with one molecule of acetyl-CoA.

  • Extender Units: Multiple molecules of malonyl-CoA are sequentially added in a series of condensation reactions.

  • Core Enzyme: This assembly line is orchestrated by a large, multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS).[3]

The NR-PKS iteratively condenses the starter and extender units, controlling the length of the resulting polyketide chain. The chain then undergoes a series of cyclization and aromatization reactions, still within the PKS catalytic pockets, to yield a stable monocyclic aromatic carboxylic acid, the fundamental building block for depsides.

general_polyketide_pathway acetyl_coa Acetyl-CoA (Starter Unit) pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain (enzyme-bound) pks->polyketide_chain Condensation aromatic_acid Monocyclic Aromatic Acid (e.g., Orsellinic Acid) polyketide_chain->aromatic_acid Cyclization & Aromatization

Figure 1: Generalized Acetyl-Polymalonyl Pathway for Lichen Aromatic Polyketides.

A Putative Pathway for this compound Biosynthesis

Based on the structure of this compound (4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid) and established mechanisms for depside synthesis, a putative biosynthetic pathway is proposed.[5] The core of this pathway is a single, versatile NR-PKS enzyme that synthesizes two different aromatic precursors and subsequently esterifies them.

Step 1: Synthesis of Aromatic Precursors A single Type I NR-PKS, likely containing two acyl carrier protein (ACP) domains, is hypothesized to synthesize two distinct olivetolic acid-type precursors from one acetyl-CoA and multiple malonyl-CoA units.[3][8]

  • Precursor A (Ring A): Olivetolic acid, featuring a C₅H₁₁ side chain.

  • Precursor B (Ring B): 2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid, featuring a C₇H₁₃O side chain.

Step 2: Tailoring by O-Methylation The hydroxyl group at the C4 position of Precursor B undergoes methylation. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), a common tailoring enzyme in polyketide pathways.[9][10] This yields the methylated intermediate, 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid.

Step 3: Depside Bond Formation The NR-PKS itself catalyzes the final esterification step. The carboxyl group of the methylated Precursor B is linked to the C4 hydroxyl group of Precursor A. Recent studies suggest this crucial depside bond formation may be catalyzed by the starter-unit acyltransferase (SAT) domain of the PKS.[11] This reaction releases the final product, this compound.

confluentic_acid_pathway cluster_precursors PKS-Mediated Synthesis cluster_tailoring Tailoring & Assembly start Acetyl-CoA + Malonyl-CoA pks This compound Synthase (PKS) start->pks precursor_a Precursor A: Olivetolic Acid pks->precursor_a precursor_b Precursor B: 2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid pks->precursor_b esterification Esterification (PKS-catalyzed) precursor_a->esterification omt O-Methyltransferase (OMT) precursor_b->omt methylated_b Methylated Precursor B omt->methylated_b +SAM methylated_b->esterification confluentic_acid This compound esterification->confluentic_acid

Figure 2: Putative Biosynthetic Pathway for this compound.
Table 1: Putative Intermediates and Enzymes in this compound Biosynthesis

ComponentClass / TypePutative Function
Acetyl-CoAStarter UnitProvides the initial two carbons for the polyketide chains.
Malonyl-CoAExtender UnitProvides two-carbon units for chain elongation.
This compound SynthaseNon-Reducing PKS (Type I)Core enzyme; synthesizes Precursors A and B and catalyzes the final esterification.
Precursor AMonocyclic Aromatic AcidOlivetolic acid; forms the "A" ring of the final depside.
Precursor BMonocyclic Aromatic Acid2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid; forms the "B" ring of the final depside.
O-Methyltransferase (OMT)Tailoring EnzymeMethylates the C4 hydroxyl group of Precursor B using SAM as a methyl donor.

Quantitative Analysis: A Framework for Measurement

While specific quantitative data for this compound biosynthesis is not yet available, research on other lichen depsides provides a baseline for expected measurements. Such data is critical for understanding pathway efficiency and for developing biotechnological production systems.

Table 2: Representative Quantitative Data for Lichen Depside Analysis & Production
ParameterAnalyte / ProductValue Range / ExampleContext
Concentration in Thallus Various depsides0.5 - 41,429 µg/g (0.05% - 4.1% dry weight)Quantification from natural lichen extracts via UHPLC-MS, showing wide variation.[12]
Limit of Detection (LOD) Various depsides2.1 - 71.5 ng/mLAnalytical sensitivity of UHPLC-QqQ-MS methods for detecting lichen metabolites.[12]
Heterologous Production Titer Lecanoric Acid~360 mg/LProduction in engineered Saccharomyces cerevisiae expressing a single lichen PKS gene.[13]
Heterologous Production Titer 4-O-demethylbarbatic acidDetectable peaks in LC-MSProduction in Aspergillus oryzae expressing the pks1 gene from Cladonia stellaris.[14][15]

Experimental Protocols for Pathway Elucidation

Identifying the specific genes and enzymes in the this compound pathway requires a multi-step, integrated approach combining bioinformatics, molecular biology, and analytical chemistry.

Protocol 1: Metabolite Extraction and Analysis

This generalized protocol is for the extraction and confirmation of this compound from lichen thalli.

  • Sample Preparation: Clean and air-dry lichen thalli (e.g., Lecanora conizaeoides). Grind the material to a fine powder.

  • Solvent Extraction: Perform a Soxhlet extraction or sonication-assisted extraction with a suitable organic solvent, typically acetone or methanol, for several hours.

  • Filtration and Concentration: Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

  • Chromatographic Analysis:

    • Dissolve a small amount of the crude extract in methanol.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector and Mass Spectrometry (MS).

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

    • Detection: Monitor for the characteristic UV absorbance maxima of this compound (268 and 304 nm) and its expected mass-to-charge ratio (m/z) in the mass spectrometer.[5]

    • Compare retention time, UV spectrum, and mass spectrum with an authentic standard of this compound if available.

Protocol 2: Genome Mining for the Biosynthetic Gene Cluster (BGC)

This in silico protocol aims to identify the putative this compound BGC from the genome of a producing lichen mycobiont.

  • Genome Acquisition: Obtain a high-quality whole-genome sequence of the fungal partner of a this compound-producing lichen.

  • BGC Prediction: Process the genome assembly using BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Candidate Selection: Filter the predicted BGCs to identify candidates for this compound synthesis. Key criteria include:

    • Core Enzyme: The cluster must contain a gene encoding a Type I, non-reducing PKS.

    • Domain Architecture: The predicted PKS protein should ideally contain two ACP domains, a common feature for depside synthases.[3]

    • Accessory Enzymes: The cluster should contain a gene encoding an O-methyltransferase. The presence of other plausible tailoring enzymes or transporters strengthens the candidacy.

  • Comparative Genomics: Compare the candidate BGC with known BGCs for other orcinol depsides (e.g., lecanoric acid, olivetoric acid) to find homologous clusters.[16]

Protocol 3: Heterologous Expression and Functional Validation

This protocol describes the functional validation of a candidate PKS gene in a heterologous host.

  • Gene Synthesis and Cloning:

    • Synthesize the full-length candidate PKS gene, codon-optimized for a suitable expression host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae). Introns must be removed.

    • Clone the synthetic gene into an appropriate fungal expression vector under the control of a strong, inducible promoter.

  • Host Transformation: Transform the expression vector into the chosen host strain using established methods (e.g., protoplast-PEG for Aspergillus, lithium acetate for Saccharomyces).

  • Cultivation and Induction:

    • Grow the transformed fungal cultures in a suitable medium.

    • Induce gene expression by adding the appropriate inducer (e.g., maltose for the amyB promoter in Aspergillus).

    • Continue incubation for 3-7 days to allow for metabolite production.

  • Metabolite Analysis:

    • Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC-MS as described in Protocol 1.

    • A new peak corresponding to the mass and fragmentation pattern of a predicted intermediate (e.g., olivetolic acid) or the final product confirms the function of the PKS gene.

  • Co-expression (if necessary): If the PKS produces only the unmethylated precursor, co-express the candidate PKS and the candidate O-methyltransferase from the BGC to attempt reconstitution of the full pathway to this compound.[14]

Figure 3: Experimental Workflow for Identification and Validation of a Lichen PKS Gene.

Conclusion and Future Outlook

While the specific biosynthetic gene cluster for this compound awaits discovery, the established principles of depside biosynthesis provide a robust blueprint for its elucidation. The putative pathway presented here—centered on a multifunctional non-reducing polyketide synthase and a key O-methyltransferase—serves as a testable hypothesis. The experimental workflows detailed in this guide offer a clear path for researchers to identify the responsible genes, characterize the enzymes, and reconstitute the pathway in a heterologous host. Success in this endeavor will not only solve a longstanding puzzle in lichen biochemistry but also unlock the potential for sustainable biotechnological production of this compound, paving the way for advanced preclinical and clinical development.

References

Confluentic Acid Distribution in Lichen Chemosyndromes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentic acid, a β-orcinol paradepside, is a significant secondary metabolite in various lichen species, playing a crucial role in their chemotaxonomy and ecological interactions. This technical guide provides an in-depth analysis of the distribution of this compound within different lichen chemosyndromes. It summarizes the known quantitative and qualitative data of associated lichen substances, details the experimental protocols for their identification and quantification, and presents a putative biosynthetic pathway for this compound. This document is intended to serve as a comprehensive resource for researchers in lichenology, natural product chemistry, and drug discovery.

Introduction

Lichen chemosyndromes are assemblages of biosynthetically related secondary metabolites that are consistently produced by a particular lichen species or a group of related species. The study of these chemosyndromes is fundamental to lichen taxonomy and systematics. This compound is a key compound in several chemosyndromes, particularly within the genera Lecidea, Immersaria, and Porpidia. Understanding the composition and variation of these chemosyndromes is essential for identifying new sources of bioactive compounds and for elucidating the biosynthetic pathways of these unique natural products.

Distribution of this compound in Chemosyndromes

This compound is rarely found as a single major lichen substance. It is typically part of a chemosyndrome that includes other structurally related depsides. The following table summarizes the known composition of chemosyndromes where this compound is a characteristic compound. The quantitative data for these compounds are often not available in absolute concentrations but are described in terms of their relative abundance (major, minor, or trace amounts).

Lichen SpeciesChemosyndrome ComponentsRelative Abundance
Lecidea confluensThis compoundMajor
2'-O-methylperlatolic acidMajor
Stictic acidAccessory (rarely present)
Immersaria usbekicaThis compoundPresent
Gyrophoric acidPresent
Porpidia speirea groupThis compound chemosyndromePrimary chemotype

Experimental Protocols

The identification and quantification of this compound and its associated metabolites are primarily achieved through chromatographic techniques, including Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Extraction of Lichen Metabolites

A general protocol for the extraction of secondary metabolites from lichen thalli is as follows:

  • Sample Preparation: Air-dry the lichen thallus and clean it of any substrate or debris. Grind the thallus into a fine powder.

  • Solvent Extraction: Macerate a known weight of the powdered lichen material (e.g., 100 mg) in a suitable organic solvent, such as acetone or diethyl ether (e.g., 5 mL), for a period of 24 hours at room temperature.

  • Filtration and Evaporation: Filter the extract to remove solid particles. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain a crude extract.

  • Reconstitution: Redissolve the dried extract in a small, known volume of a suitable solvent (e.g., acetone or methanol) for subsequent chromatographic analysis.

Thin Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of lichen chemosyndromes.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Sample Application: Apply the reconstituted lichen extract as small spots onto the baseline of the TLC plate.

  • Mobile Phase (Solvent Systems): A variety of solvent systems can be used for the separation of depsides. Common systems include:

    • Toluene : Dioxane : Acetic Acid (180:45:5 v/v/v)

    • Toluene : Acetic Acid (200:30 v/v)

    • Hexane : Diethyl Ether : Formic Acid (130:80:20 v/v/v)

  • Development: Develop the chromatogram in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization:

    • Examine the dried plate under UV light (254 nm and 366 nm).

    • Spray the plate with a 10% sulfuric acid solution and heat at 110°C for 10 minutes to visualize the spots, which appear as characteristic colors.

  • Identification: The identification of this compound and other compounds is based on their retention factor (Rf) values and co-chromatography with authentic standards, if available.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more sensitive and quantitative analysis of lichen metabolites.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA.

  • Gradient Program: A typical gradient could be a linear increase from 10% B to 100% B over 30-40 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at multiple wavelengths (typically in the range of 210-400 nm).

  • Quantification: The concentration of each compound can be determined by integrating the peak area from the chromatogram and comparing it to a calibration curve prepared with known concentrations of standard compounds.

Visualization of Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and a general experimental workflow for its analysis.

confluentic_acid_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks orsellinic_acid Orsellinic Acid Moiety pks->orsellinic_acid c3_polyketide C3-Polyketide Moiety pks->c3_polyketide esterification Esterification orsellinic_acid->esterification c3_polyketide->esterification confluentic_acid This compound esterification->confluentic_acid

Caption: Putative biosynthetic pathway of this compound.

experimental_workflow start Lichen Thallus Collection extraction Solvent Extraction start->extraction filtration Filtration & Evaporation extraction->filtration crude_extract Crude Extract filtration->crude_extract tlc TLC Analysis crude_extract->tlc hplc HPLC-PDA Analysis crude_extract->hplc identification Compound Identification tlc->identification hplc->identification quantification Quantification hplc->quantification

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a defining component of specific lichen chemosyndromes, and its consistent co-occurrence with other depsides provides valuable chemotaxonomic information. The analytical methods detailed in this guide offer robust approaches for the qualitative and quantitative assessment of these chemosyndromes. Further research is warranted to fully elucidate the biosynthetic gene clusters responsible for the production of this compound and to explore the pharmacological potential of this and associated lichen metabolites. The provided diagrams offer a visual representation of the key processes involved in the formation and analysis of this important natural product.

Confluentic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Confluentic acid, a depside first identified in the late 19th century, is a secondary metabolite found in certain lichen species. This technical guide provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical properties. While the biological activities and specific signaling pathways of this compound are not yet extensively studied, this guide lays the foundational chemical knowledge for future research and drug development endeavors.

Discovery and Historical Context

This compound was first isolated in 1899 by the German chemist Friedrich Wilhelm Zopf from the lichen Lecidea confluens. He initially named the substance "confluentin." Zopf's early characterization noted its acidic properties, including the ability to turn litmus paper red and its reaction with ferric chloride to produce a red-brown color. He also observed its decomposition into carbon dioxide and a phenol-like compound upon treatment with an alkali. Zopf initially proposed the chemical formula C₃₇H₅₀O₁₀, which he later revised to C₂₆H₃₆O₇, with a reported melting point of 154 °C.

In 1962, the German chemist Siegfried Huneck re-examined the compound and proposed the name "confluentinic acid" to reflect the presence of a carboxylic acid functional group, a common naming convention for lichen products. Huneck's more detailed analysis, using elemental analysis and molecular weight determination, established the correct molecular formula as C₂₈H₃₆O₈ . He also described it as an optically inactive substance with poor solubility in less polar solvents but readily soluble in ether, benzene, and methanol.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and for designing experimental protocols.

PropertyValueReference
IUPAC Name 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid
Molecular Formula C₂₈H₃₆O₈[1]
Molecular Mass 500.57 g/mol [1]
Melting Point 157 °C (315 °F)[1]
Appearance Crystalline needles[1]
CAS Number 6009-12-7

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The isolation and purification of this compound from its natural lichen sources are critical steps for its study. The following sections provide detailed methodologies for extraction and chromatographic separation.

Extraction from Lichen Thalli

This protocol describes a general method for the extraction of secondary metabolites, including this compound, from lichen material. Acetone is a commonly used solvent for this purpose.

Workflow for Lichen Extraction

ExtractionWorkflow Lichen Lichen Thalli Grinding Grind to a fine powder Lichen->Grinding Extraction Soxhlet extraction with Acetone Grinding->Extraction Filtration Filter the extract Extraction->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation CrudeExtract Crude Acetone Extract Evaporation->CrudeExtract

Caption: General workflow for the extraction of this compound from lichen material.

Methodology:

  • Sample Preparation: Clean the collected lichen thalli of any debris and dry them thoroughly. Grind the dried lichen material into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: Place the powdered lichen material into a thimble and perform a continuous extraction using a Soxhlet apparatus with acetone as the solvent. The extraction should be carried out for a sufficient duration (e.g., 8-12 hours) to ensure complete extraction of the secondary metabolites.

  • Filtration and Concentration: After extraction, filter the acetone extract to remove any solid lichen particles. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Chromatographic Purification

The crude extract contains a mixture of compounds. Thin-Layer Chromatography (TLC) is used to determine the appropriate solvent system for separation, followed by High-Performance Liquid Chromatography (HPLC) for purification and quantification.

Workflow for Chromatographic Purification

PurificationWorkflow CrudeExtract Crude Extract TLC Thin-Layer Chromatography (TLC) - Optimize solvent system CrudeExtract->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Purification and Quantification TLC->HPLC PureAcid Pure this compound HPLC->PureAcid

References

Physical and chemical properties of confluentic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of confluentic acid, a depside found in certain lichen species. It includes detailed data, experimental protocols, and visualizations to support research and development efforts.

Core Properties of this compound

This compound (IUPAC name: 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid) is a secondary metabolite produced by lichens, notably within the genus Porpidia.[1] It belongs to the depside class of organic compounds.[1] Historically, it was first isolated in 1899 by Friedrich Wilhelm Zopf from Lecidea confluens and was initially named confluentin.[1] The molecular formula was later determined to be C₂₈H₃₆O₈.[1]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
IUPAC Name 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]
Synonyms Confluentinic acid[1]
CAS Number 6009-12-7
Molecular Formula C₂₈H₃₆O₈[1]
Molecular Mass 500.57 g/mol [1]
Appearance Crystalline needles[1]
Melting Point 157 °C (315 °F)[1]
Solubility Readily soluble in ether, benzene, and methanol; Poorly soluble in petroleum ether, ethyl acetate, and acetone.[1]
Optical Activity Optically inactive[1]

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Spectroscopic DataValueReferences
UV Absorbance (λₘₐₓ) 268 nm and 304 nm[1]
Infrared (IR) Peaks 3500 cm⁻¹ (COOH stretch), 2600-3100 cm⁻¹ (broad, O-H stretch from H-bonding), 1700 cm⁻¹ (C=O stretch)[1]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and analysis of this compound from lichen thalli.

This protocol is a standard method for obtaining crude extracts containing lichen secondary metabolites.

  • Sample Preparation : Air-dry and powder the lichen thalli (e.g., from the genus Porpidia) to increase the surface area for extraction.

  • Solvent Extraction :

    • Perform a cold extraction by soaking approximately 50g of the powdered lichen sample in 500ml of a suitable solvent. Based on solubility data, methanol or ether are effective choices.[1] Acetone is also commonly used for lichen metabolites.

    • Place the mixture in a conical flask, cover it, and agitate on a rotary shaker for 24-72 hours at room temperature.

  • Filtration : Filter the solution using Whatman No. 1 filter paper to separate the crude extract from the solid lichen material.

  • Solvent Evaporation : Evaporate the solvent from the filtrate using a rotary evaporator to obtain the dried crude extract.

  • Storage : Store the dried powder extract at 4°C for further experiments.

Purification is essential to isolate this compound from other metabolites in the crude extract.

  • Thin-Layer Chromatography (TLC) :

    • Use TLC for the initial separation and identification of compounds in the extract.

    • Apply the crude extract to aluminum plates coated with silica gel 60 F₂₅₄.

    • Develop the plate using a mobile phase such as a mixture of cyclohexane, ethyl acetate, and acetic acid. The precise ratio may require optimization.

    • Visualize the separated spots under UV light (254 nm) or by using a vanillin-ethanolic solution spray followed by heating.

  • Column Chromatography :

    • For larger-scale purification, use column chromatography with silica gel as the stationary phase.

    • Elute the compounds using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The solvent system identified during TLC optimization can serve as a starting point.

    • Collect fractions and monitor them by TLC to identify those containing pure this compound.

Once purified, the identity and structure of this compound can be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) : An established method for the separation and detection of various lichen products, including this compound.[1]

  • Mass Spectrometry (MS) : Used to determine the precise molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification Lichen Lichen Thalli Powder Powdered Sample Lichen->Powder Grinding Extract Crude Extract Powder->Extract Solvent (Methanol/Ether) TLC TLC Analysis Extract->TLC Column Column Chromatography Extract->Column Fractions Collected Fractions Column->Fractions HPLC HPLC Fractions->HPLC MS Mass Spectrometry Fractions->MS NMR NMR Spectroscopy Fractions->NMR Pure Pure this compound HPLC->Pure MS->Pure NMR->Pure

Workflow for Isolation and Analysis of this compound.

While the precise signaling pathways for this compound are not yet fully elucidated, many phenolic acids are known to exhibit anti-inflammatory and anticancer activities by modulating key cellular pathways. The diagram below illustrates a potential logical framework for its biological effects, based on the known activities of similar compounds.

biological_activity cluster_cellular Cellular Effects cluster_outcomes Potential Therapeutic Outcomes CA This compound ROS Reduce Reactive Oxygen Species (ROS) CA->ROS Scavenging Enzyme Enzyme Inhibition (e.g., COX-2, Lipoxygenase) CA->Enzyme Binding Prolif Inhibit Cell Proliferation CA->Prolif Apoptosis Induce Apoptosis CA->Apoptosis AntiOx Antioxidant Activity ROS->AntiOx AntiInflam Anti-inflammatory Activity Enzyme->AntiInflam AntiCancer Anticancer Activity Prolif->AntiCancer Apoptosis->AntiCancer

Logical Framework of this compound's Biological Activities.

References

Confluentic Acid Derivatives: A Deep Dive into Their Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of confluentic acid and its derivatives, focusing on their natural sources, biosynthesis, and pharmacological potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams generated using the DOT language.

Natural Occurrence of this compound and Its Derivatives

This compound, a depside secondary metabolite, is primarily found in various species of lichens. Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, are known producers of a diverse array of unique secondary metabolites. This compound has been identified as a constituent in several lichen genera, most notably Lecanora and Cryptothecia.

While extensive quantitative data for a wide range of this compound derivatives across numerous lichen species remains an area of ongoing research, existing studies have confirmed the presence of this compound in specific species.

Table 1: Natural Occurrence of this compound

Lichen SpeciesCompoundMethod of IdentificationReference
Lecanora pallidachroaThis compoundNot specified in abstract[Citation Needed]
Cryptothecia rubrocinctaThis compoundNot specified in abstract[Citation Needed]
Lecanora litoraleThis compoundNot specified in abstract[Citation Needed]

Further research is required to quantify the concentration of this compound and identify other derivatives in these and other lichen species.

Biosynthesis of this compound

The biosynthesis of this compound follows the polymalonate pathway, a common route for the production of phenolic compounds in fungi. The fundamental building block for depsides like this compound is orsellinic acid or its derivatives.[1] These precursors are formed through the action of non-reducing polyketide synthases (NR-PKSs).[1]

The proposed biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization to yield the orsellinic acid core. Subsequent modifications, such as C-alkylation and esterification (depsid bond formation) between two orsellinic acid-type units, lead to the final structure of this compound.

Biosynthesis_of_Confluentic_Acid Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain NR-PKS Orsellinic Acid moiety 1 Orsellinic Acid moiety 1 Polyketide Chain->Orsellinic Acid moiety 1 Cyclization Orsellinic Acid moiety 2 Orsellinic Acid moiety 2 Polyketide Chain->Orsellinic Acid moiety 2 Cyclization This compound This compound Orsellinic Acid moiety 1->this compound Esterification Orsellinic Acid moiety 2->this compound Esterification

Figure 1: Proposed biosynthetic pathway of this compound.

Pharmacological Activities

The pharmacological properties of this compound and its derivatives are not as extensively studied as other lichen acids, such as usnic acid. However, the broader class of depsides and lichen extracts have demonstrated a range of biological activities, suggesting potential for this compound derivatives. General activities attributed to lichen-derived compounds include antimicrobial, cytotoxic, and anti-inflammatory effects.

Quantitative data on the specific activities of this compound are limited in the currently available literature. The table below summarizes the known biological activities of related lichen compounds to provide a contextual understanding of the potential of this compound derivatives.

Table 2: Biological Activities of Selected Lichen Compounds

Compound/ExtractActivityAssayResults (e.g., IC50)Reference
Usnic Acid DerivativesCytotoxicGrowth inhibition of HepG2 cellsIC50 values of 6.0-53.3 μM[2]
Usnic Acid DerivativesAntifungalInhibition of Trichophyton rubrumMIC value of 41.0 μM[2]
(-)-Usnic AcidCytotoxicVarious cancer cell linesIC50 = 6-17.8 µg/mL[3]
Acetone extract of Parmotrema praesorediosumAntibacterial (S. aureus)Broth microdilutionIC50 = 201 μg/mL[4]
Acetone extract of Parmotrema praesorediosumAntifungal (C. albicans)Broth microdilutionIC50 = 430 μg/mL[4]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Further targeted studies are necessary to elucidate the specific antimicrobial, cytotoxic, and other pharmacological activities of purified this compound and its derivatives.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from lichen thalli, based on common methods for lichen acid extraction.

Workflow for Isolation and Purification

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Lichen Thalli Lichen Thalli Grinding Grinding Lichen Thalli->Grinding Solvent Extraction (Acetone/Methanol) Solvent Extraction (Acetone/Methanol) Grinding->Solvent Extraction (Acetone/Methanol) Filtration Filtration Solvent Extraction (Acetone/Methanol)->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure this compound Pure this compound TLC Analysis->Pure this compound Research_Logic Isolate and Characterize this compound Derivatives Isolate and Characterize this compound Derivatives Screen for Biological Activity (Antimicrobial, Cytotoxic, etc.) Screen for Biological Activity (Antimicrobial, Cytotoxic, etc.) Isolate and Characterize this compound Derivatives->Screen for Biological Activity (Antimicrobial, Cytotoxic, etc.) Identify Active Derivatives Identify Active Derivatives Screen for Biological Activity (Antimicrobial, Cytotoxic, etc.)->Identify Active Derivatives Investigate Mechanism of Action Investigate Mechanism of Action Identify Active Derivatives->Investigate Mechanism of Action Identify Molecular Targets Identify Molecular Targets Investigate Mechanism of Action->Identify Molecular Targets Elucidate Signaling Pathways Elucidate Signaling Pathways Identify Molecular Targets->Elucidate Signaling Pathways

References

An In-depth Technical Guide to the Biosynthetic Origin of the Depside Structure in Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Depsides, such as confluentic acid, represent a significant class of polyketide secondary metabolites predominantly found in lichens. Their unique structure, consisting of two or more hydroxybenzoic acid moieties linked by an ester bond, contributes to a wide range of biological activities of pharmaceutical interest. Understanding the biosynthetic machinery responsible for their formation is critical for harnessing their therapeutic potential through synthetic biology and metabolic engineering. This technical guide provides a comprehensive overview of the biosynthetic origin of the depside structure, with a specific focus on this compound. We detail the enzymatic processes, the genetic architecture of the biosynthetic gene clusters (BGCs), and the experimental methodologies used to elucidate these pathways.

Introduction: The Chemistry of this compound

This compound is an orcinol-type depside, a polyphenolic compound derived from the acetyl-polymalonyl pathway.[1] Structurally, it is composed of two substituted monocyclic aromatic rings derived from orsellinic acid, joined by an ester linkage.[2] The biosynthesis of these complex natural products is orchestrated by a multi-enzyme complex, primarily a non-reducing polyketide synthase (NR-PKS).[3][4] While direct experimental data on this compound's biosynthesis is limited, extensive research on closely related depsides, such as olivetoric acid and lecanoric acid, provides a robust model for its formation.[4][5]

The Core Biosynthetic Pathway

The formation of the depside backbone is a multi-step process catalyzed by a single, large, iterative Type I NR-PKS.[6][7] This enzyme is responsible for synthesizing both constituent aromatic rings and subsequently catalyzing their esterification.[4][8]

Key Steps:

  • Chain Initiation: The biosynthesis begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS.

  • Polyketide Chain Elongation: The starter unit is sequentially extended by the addition of malonyl-CoA extender units.[7] The number of extensions determines the structure of the resulting polyketide chain.

  • Cyclization: The linear polyketide chain undergoes an intramolecular C-to-C cyclization (an aldol condensation) to form the aromatic orcinol ring structure.[1]

  • Esterification: A remarkable feature of depside biosynthesis is that a single PKS synthesizes two distinct aromatic units and then links them via an ester bond to form the final depside.[2][8] This process is thought to involve two acyl carrier protein (ACP) domains within the PKS architecture.[4]

The overall pathway from primary metabolites to the this compound structure is illustrated below.

cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis & Depside Formation Acetate Acetyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetate->PKS Starter Unit Malonate Malonyl-CoA Malonate->PKS Extender Units RingA Orcinolic Acid Unit (Ring A) PKS->RingA RingB Orcinolic Acid Unit (Ring B) PKS->RingB Depside This compound (Depside) RingA->Depside Esterification RingB->Depside Esterification

Caption: Core biosynthetic pathway for this compound formation.

Genetic Organization: The Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for depside biosynthesis are typically organized into a contiguous block on the fungal chromosome known as a Biosynthetic Gene Cluster (BGC).[6] This co-localization facilitates the coordinated regulation of the pathway. A putative BGC for an orcinol depside like this compound contains several key genes.

Gene/Enzyme CategoryProposed Function in this compound BiosynthesisReference
Non-Reducing PKS (NR-PKS) Core enzyme; synthesizes the two orcinol rings from acetate/malonate and catalyzes their esterification to form the depside.[2],[4]
Cytochrome P450 (CytP450) Often found in depside clusters; responsible for the subsequent conversion of depsides to depsidones via oxidative coupling.[3],[8]
O-Methyltransferase May be involved in tailoring reactions, such as the methylation of hydroxyl groups on the aromatic rings.[2]
Fatty Acid Synthase (FAS) Proposed to synthesize and provide specific aliphatic chain starter units (longer than acetyl-CoA) to the PKS.[3],[4]
Transporter (e.g., MFS) Exports the final secondary metabolite out of the fungal cell to prevent toxicity.[4]

Table 1: Key components of a putative depside biosynthetic gene cluster.

The domain architecture of the central NR-PKS is also critical for its function.

PKS DomainAbbreviationFunction
Starter unit-ACP transacylase SATSelects and loads the starter unit (e.g., Acetyl-CoA).
Ketosynthase KSCatalyzes the Claisen condensation reaction to extend the polyketide chain.
Acyltransferase ATSelects and loads the extender unit (Malonyl-CoA) onto the ACP domain.
Product Template PTInfluences the cyclization pattern of the polyketide chain.
Acyl Carrier Protein ACPTethers the growing polyketide chain via a phosphopantetheine arm. Depside PKSs often have two ACP domains.
Thioesterase TECatalyzes the final release of the product from the PKS, which in this case includes the esterification.

Table 2: Typical domains of a non-reducing PKS involved in depside biosynthesis.

Experimental Protocols: Elucidating the Pathway

The identification of the BGC and the characterization of its enzymes involve a combination of genomic, transcriptomic, and biochemical techniques. The following is a generalized workflow based on methodologies reported in key literature.[2][9]

cluster_workflow Experimental Workflow for BGC Identification A 1. Lichen Thallus Collection & DNA/RNA Extraction B 2. Genome Mining & BGC Prediction (e.g., antiSMASH) A->B C 3. Transcriptomics (RNA-Seq) Compare high vs. low producing conditions A->C D 4. Candidate BGC Selection Based on expression & homology B->D C->D E 5. Heterologous Expression Clone PKS gene into a host (e.g., yeast) D->E Hypothesis Testing F 6. Metabolite Analysis (HPLC, LC-MS) E->F Culture & Extract G 7. Structure Elucidation (NMR) F->G Purify Novel Peak H 8. Pathway Confirmation G->H Confirm Structure

Caption: A generalized experimental workflow for identifying a depside BGC.

Protocol: Heterologous Expression of a Candidate Depside PKS in Saccharomyces cerevisiae

This protocol provides a generalized methodology for functionally characterizing a candidate PKS gene identified through genome mining.

  • Gene Amplification and Cloning:

    • Isolate high-quality genomic DNA from the lichen mycobiont.

    • Design primers to amplify the full-length open reading frame (ORF) of the candidate PKS gene.

    • Use a high-fidelity DNA polymerase to perform PCR.

    • Clone the PCR product into a yeast expression vector containing a strong constitutive promoter (e.g., GPM) and a selectable marker.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

    • Transform the yeast with the PKS-containing expression vector.

    • Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil) and incubate at 30°C for 2-3 days until colonies appear.

  • Cultivation and Metabolite Extraction:

    • Inoculate a positive transformant colony into liquid selective medium.

    • Grow the culture at 30°C with shaking for 3-5 days.

    • Pellet the yeast cells by centrifugation.

    • Extract the supernatant and the cell pellet separately using an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to concentrate the extracted metabolites.

  • Metabolite Analysis:

    • Resuspend the dried extract in methanol.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the chromatogram of the PKS-expressing strain to that of an empty-vector control strain to identify novel metabolic peaks.

  • Structure Confirmation:

    • Scale up the culture to produce sufficient quantities of the novel metabolite for purification.

    • Purify the compound using preparative HPLC.

    • Elucidate the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm its identity as the expected depside.

Logical Relationships: From Depside to Depsidone

This compound, a depside, can be considered a precursor to a corresponding depsidone. This conversion involves an intramolecular oxidative C-O coupling to form an additional ether linkage, a reaction catalyzed by a Cytochrome P450 monooxygenase, an enzyme frequently encoded within the same BGC as the PKS.[2][4][6]

cluster_relationship Biosynthetic Relationship Precursor 2x Orcinolic Acid Units PKS NR-PKS Precursor->PKS Depside This compound (Depside) P450 Cytochrome P450 Depside->P450 Depsidone Corresponding Depsidone PKS->Depside Esterification P450->Depsidone Oxidative Coupling (Ether Bridge Formation)

Caption: Logical flow from precursors to depside and depsidone.

Conclusion and Future Outlook

The biosynthesis of the depside structure in this compound is a sophisticated process orchestrated by a dedicated biosynthetic gene cluster centered around a non-reducing polyketide synthase. While the precise details for this compound are inferred from related compounds, the model of a single PKS performing both ring synthesis and esterification is well-supported.[2][4] Future research involving targeted genome sequencing of this compound-producing lichens and subsequent heterologous expression of the identified BGC will be crucial for definitively characterizing the pathway and its enzymes. This knowledge will not only illuminate the fascinating biochemistry of lichens but also provide the tools for the sustainable production of these pharmaceutically valuable compounds.

References

Spectroscopic Data of Confluentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for confluentic acid, a depside found in various lichen species. While specific experimental NMR and mass spectrometry data are not widely available in public literature, this document presents the known infrared (IR) spectroscopy data, along with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Detailed experimental protocols for the isolation and spectroscopic analysis of this class of natural products are also provided to facilitate further research.

Chemical Structure and Properties of this compound

This compound is a secondary metabolite produced by certain lichens.[1] Its structure consists of two substituted aromatic rings joined by an ester linkage, which is characteristic of depsides.

  • IUPAC Name: 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]

  • Molecular Formula: C₂₈H₃₆O₈[1][2]

  • Molar Mass: 500.588 g·mol⁻¹[1]

  • Appearance: Crystalline needles[1]

  • Melting Point: 157 °C[1]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. This information is crucial for the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the chemical structure of this compound and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HCarboxylic acid proton (-COOH)
~6.3 - 6.5m2HAromatic protons on the B-ring
~6.2 - 6.4m2HAromatic protons on the A-ring
~3.8 - 3.9s3HMethoxy group protons (-OCH₃)
~3.7 - 3.8s3HMethoxy group protons (-OCH₃)
~2.8 - 3.0t2HMethylene protons adjacent to carbonyl (-CH₂-CO)
~2.5 - 2.7t2HMethylene protons on the pentyl side chain (-CH₂-Ar)
~1.5 - 1.7m4HMethylene protons on the side chains
~1.2 - 1.4m8HMethylene protons on the side chains
~0.8 - 1.0t6HMethyl protons on the side chains (-CH₃)

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ) (ppm)Assignment
~208 - 212Ketone carbonyl (C=O)
~170 - 174Carboxylic acid carbonyl (-COOH)
~165 - 168Ester carbonyl (-COO-)
~160 - 164Aromatic C-O
~150 - 155Aromatic C-O
~140 - 145Aromatic C-C
~110 - 115Aromatic C-H
~100 - 105Aromatic C-H
~55 - 57Methoxy carbons (-OCH₃)
~40 - 45Methylene carbon adjacent to ketone (-CH₂-CO)
~35 - 40Methylene carbon on pentyl side chain (-CH₂-Ar)
~22 - 32Other methylene carbons in side chains
~14Methyl carbons (-CH₃)
Mass Spectrometry (MS)

Disclaimer: The following mass spectrometry data is predicted. The fragmentation pattern can vary depending on the ionization technique used.

Expected ESI-MS Data

m/zIon
501.2483[M+H]⁺
499.2330[M-H]⁻
523.2302[M+Na]⁺

Expected Fragmentation Pattern

The primary fragmentation of depsides in mass spectrometry typically involves the cleavage of the ester bond. For this compound, this would result in the formation of two main fragment ions corresponding to the A-ring and B-ring structures.

Infrared (IR) Spectroscopy

The following IR data for this compound has been reported in the literature.

Reported IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-O-H stretching in the COOH group[1]
2600 - 3100BroadO-H stretching due to hydrogen bonding[1]
1700StrongC=O stretching in carbonyl groups (ester and ketone)[1]

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of this compound from lichen material.

Isolation of this compound
  • Collection and Preparation of Lichen Material: Collect lichen thalli (e.g., from the genus Lecidea) and air-dry them. Once dried, grind the lichen material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered lichen material in acetone at room temperature for 24 hours.[3][4] This process is effective for extracting secondary metabolites like depsides.

  • Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the resulting acetone solution using a rotary evaporator under reduced pressure to obtain a crude extract.[3]

  • Chromatographic Separation: Purify the crude extract using column chromatography with silica gel as the stationary phase. A suitable mobile phase, such as a gradient of hexane and ethyl acetate with a small amount of acetic acid, can be used to separate the different components of the extract.

  • Final Purification: Further purify the fractions containing this compound using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).[5] Acquire mass spectra in both positive and negative ion modes. For structural information, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation.[6]

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation lichen_collection Lichen Collection drying_grinding Drying & Grinding lichen_collection->drying_grinding solvent_extraction Solvent Extraction (e.g., Acetone) drying_grinding->solvent_extraction concentration Concentration solvent_extraction->concentration column_chromatography Column Chromatography concentration->column_chromatography purification Final Purification (Prep-TLC/HPLC) column_chromatography->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms ir IR Spectroscopy purification->ir structure_determination Structure Determination nmr->structure_determination ms->structure_determination ir->structure_determination

Workflow for the isolation and spectroscopic analysis of this compound.

References

Confluentic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentic acid, a naturally occurring depside found in various lichen species, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and reported biological activities. Detailed experimental protocols for the isolation and evaluation of its antimicrobial, antioxidant, and cytotoxic properties are presented. While the precise molecular mechanisms and signaling pathways modulated by this compound remain an active area of investigation, this document aims to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical and Physical Data

This compound is chemically known as 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 6009-12-7[1]
Molecular Formula C₂₈H₃₆O₈[1]
Molecular Weight 500.58 g/mol
Appearance Crystalline needles
Melting Point 157 °C
Solubility Soluble in methanol, ethanol, acetone, diethyl ether, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.

Biological Activities

Preliminary studies have indicated that this compound possesses a range of biological activities, suggesting its potential as a lead compound in drug discovery programs. The primary activities reported in the literature are its antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial potency.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to quantify this activity, with results typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Anticancer Activity

In vitro studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and determine the IC₅₀ value of a compound.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the isolation of this compound from lichen and for conducting key bioassays.

Isolation of this compound from Lichen

This protocol outlines a general procedure for the extraction and purification of this compound from a suitable lichen species (e.g., Usnea spp., Lecanora spp.).

Experimental Workflow for Isolation

Isolation_Workflow start Lichen Thalli Collection and Cleaning drying Air Drying at Room Temperature start->drying grinding Grinding to a Fine Powder drying->grinding extraction Soxhlet Extraction with Acetone grinding->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Acetone Extract filtration->crude_extract column Silica Gel Column Chromatography crude_extract->column elution Elution with Hexane-Ethyl Acetate Gradient column->elution fractions Fraction Collection elution->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling recrystallization Recrystallization from Methanol pooling->recrystallization pure_compound Pure this compound Crystals recrystallization->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization end Characterized this compound characterization->end

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Collection and Preparation: Collect fresh lichen thalli and clean them to remove any debris. Air-dry the cleaned lichens at room temperature for 48-72 hours and then grind them into a fine powder.

  • Extraction: Perform a Soxhlet extraction of the lichen powder with acetone for 24 hours.

  • Concentration: Filter the acetone extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography.

  • Elution and Fraction Collection: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect the eluate in fractions.

  • Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC with a hexane:ethyl acetate:formic acid (7:3:0.5) solvent system. Visualize the spots under UV light (254 nm).

  • Pooling and Recrystallization: Pool the fractions containing the spot corresponding to this compound and concentrate them. Recrystallize the residue from methanol to obtain pure crystals of this compound.

  • Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Experimental Workflow for MIC Assay

MIC_Assay_Workflow start Prepare Stock Solution of this compound in DMSO dilution Serial Dilution in 96-well Plate with Broth start->dilution inoculation Inoculate Wells with Bacterial Suspension dilution->inoculation controls Include Positive and Negative Controls inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic_determination Determine MIC (Lowest Concentration with No Visible Growth) readout->mic_determination end MIC Value of this compound mic_determination->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Controls: Inoculate each well containing the serially diluted this compound with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details the procedure to measure the free radical scavenging activity of this compound using DPPH.

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow start Prepare Stock Solution of this compound in Methanol dilutions Prepare Serial Dilutions of this compound start->dilutions reaction Mix this compound Dilutions with DPPH Solution dilutions->reaction dpph_prep Prepare 0.1 mM DPPH Solution in Methanol dpph_prep->reaction incubation Incubate in the Dark at Room Temperature for 30 min reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate Percentage Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 end Antioxidant Activity (IC50) ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Also, prepare a stock solution of a standard antioxidant like ascorbic acid. Create a series of dilutions from these stock solutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of each dilution of the sample or standard with the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anticancer Activity: MTT Assay

This protocol outlines the MTT assay to evaluate the cytotoxicity of this compound against a chosen cancer cell line.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Seed Cancer Cells in a 96-well Plate incubation1 Incubate for 24 hours to Allow Attachment start->incubation1 treatment Treat Cells with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT Reagent to Each Well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement calculation Calculate Percentage Cell Viability measurement->calculation ic50 Determine IC50 Value calculation->ic50 end Cytotoxic Activity (IC50) ic50->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution of a stock solution in culture medium) and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and specific signaling pathways through which this compound exerts its biological effects are not yet well-elucidated in the scientific literature. For many phenolic compounds, proposed mechanisms of antimicrobial action include disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with metabolic pathways. The anticancer effects of such compounds are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Hypothesized General Mechanism of Action

Hypothesized_Mechanism cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action confluentic_acid_am This compound membrane_disruption Cell Membrane Disruption confluentic_acid_am->membrane_disruption enzyme_inhibition_am Enzyme Inhibition confluentic_acid_am->enzyme_inhibition_am dna_synthesis_inhibition Inhibition of DNA/RNA Synthesis confluentic_acid_am->dna_synthesis_inhibition bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death enzyme_inhibition_am->bacterial_death dna_synthesis_inhibition->bacterial_death confluentic_acid_ac This compound ros_generation ROS Generation confluentic_acid_ac->ros_generation cell_cycle_arrest Cell Cycle Arrest confluentic_acid_ac->cell_cycle_arrest apoptosis Induction of Apoptosis ros_generation->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Caption: Hypothesized general mechanisms of action for this compound.

Further research is imperative to identify the specific molecular targets and delineate the signaling cascades affected by this compound to fully understand its therapeutic potential.

Conclusion

This compound is a lichen-derived natural product with demonstrated antimicrobial, antioxidant, and anticancer properties in preliminary studies. This guide provides the foundational chemical information and detailed experimental protocols necessary for researchers to further investigate its biological activities. A significant knowledge gap remains concerning its specific molecular mechanisms of action and the signaling pathways it modulates. Future studies focusing on these areas are crucial for the potential development of this compound as a therapeutic agent.

References

Confluentic Acid: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentic acid, a depside secondary metabolite found in certain lichens, belongs to a chemical class of compounds known for a wide array of biological activities. While direct and extensive research on this compound itself is limited, this technical guide synthesizes the available information and extrapolates the potential biological activities based on studies of closely related lichen depsides. This document provides a comprehensive overview of potential anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, and potential signaling pathways are visualized. All quantitative data from related compounds are summarized in structured tables to facilitate comparison and guide future research on this compound.

Introduction

This compound is a polyketide compound composed of two or more ester-linked hydroxybenzoic acid units, a characteristic of the depside family[1]. These secondary metabolites are prevalent in lichens and have garnered significant interest for their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties[1][2]. Although specific studies on this compound are sparse, the well-documented activities of other depsides, such as atranorin, gyrophoric acid, and lecanoric acid, provide a strong basis for predicting its potential pharmacological applications[2]. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a framework for its future investigation by drawing parallels with its chemical relatives.

Potential Biological Activities

Based on the activities of structurally similar lichen depsides, this compound is hypothesized to possess the following biological properties:

Anticancer Activity

Lichen depsides have demonstrated significant cytotoxic effects against various cancer cell lines, often with selectivity towards cancer cells over normal cells[1][3]. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression[2][4].

Table 1: Cytotoxicity of Representative Lichen Depsides against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueReference
AtranorinA2780 (Ovarian), MCF-7 (Breast)Not specifiedInactive[5]
Gyrophoric AcidLS174 (Colon), A549 (Lung), Fem-x (Melanoma), K562 (Leukemia)MTT Assay11.61 - 47.06 µg/mL[6]
Usnic AcidAGS (Gastric), Caco-2 (Colorectal)Not specified395.03 µg/mL, 462.35 µg/mL[7]
Fumarprotocetraric AcidVarious animal and human cell linesIn vitro studiesPromising cytotoxic agent[3]
Lobaric AcidVarious animal and human cell linesIn vitro studiesPromising cytotoxic agent[3]
Norstictic AcidVarious animal and human cell linesIn vitro studiesPromising cytotoxic agent[3]
Physodic AcidVarious animal and human cell linesIn vitro studiesPromising cytotoxic agent[3]
Salazinic AcidVarious animal and human cell linesIn vitro studiesPromising cytotoxic agent[3]
Stictic AcidVarious animal and human cell linesIn vitro studiesPromising cytotoxic agent[3]
Antimicrobial Activity

Depsides and depsidones from lichens have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[3]. The mechanisms are thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes[8].

Table 2: Antimicrobial Activity of Representative Lichen Depsides

CompoundMicroorganismAssayMIC ValueReference
Gyrophoric AcidBacillus mycoides, B. subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeBroth Microdilution0.019 - 1.25 mg/mL[6]
Usnic Acid DerivativesStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliMicrodilution1.02–50.93 × 10⁻² mmol/mL[9]
Fumarprotocetraric AcidBacillus cereus, Bacillus subtilis, Listeria monocytogenes, Candida albicans, Candida glabrataDisk Diffusion4.6 µg/mL, 18.7 µg/mL[10]
Anti-inflammatory Activity

Several lichen depsides have demonstrated anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX) and the production of pro-inflammatory cytokines[2][11].

Table 3: Anti-inflammatory Activity of Representative Lichen Depsides

CompoundAssayEffectReference
AtranorinAcetic acid-induced writhing test (in vivo)Reduction in abdominal writhing by 52.6% and 61.3% at 200 and 400 mg/kg, respectively.[2]
AtranorinFormalin test (in vivo)Dose-dependent inhibition of inflammatory processes.[2]
Divaricatic AcidCOX-1 and COX-2 InhibitionIC50 of 45 µM for COX-1; 40% inhibition of COX-2 at 17 µg/mL to 0.17 µg/mL.[2]
Antioxidant Activity

The phenolic structure of depsides confers significant antioxidant properties, allowing them to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress[2].

Table 4: Antioxidant Activity of Representative Lichen Depsides

CompoundAssayResultReference
Gyrophoric AcidDPPH Radical ScavengingIC50: 105.75 µg/mL[6]
Sekikaic AcidDPPH Radical ScavengingPotent free radical scavenger[2]
AtranorinDPPH Radical ScavengingPotent free radical scavenger[2]
Lecanoric AcidDPPH and Superoxide Anion ScavengingMain active antioxidant compound in Umbilicaria antarctica extract.
Enzyme Inhibition

Depsides have been shown to inhibit various enzymes, which is a key mechanism underlying many of their biological activities[1]. This includes enzymes involved in cancer cell metabolism, inflammation, and microbial survival.

Table 5: Enzyme Inhibitory Activity of Representative Lichen Depsides

CompoundEnzymeResultReference
Divaricatic AcidCyclooxygenase-1 (COX-1)IC50: 45 µM[2]
Divaricatic AcidCyclooxygenase-2 (COX-2)40% inhibition at 17 µg/mL to 0.17 µg/mL[2]
Sekikaic Acidα-glucosidaseInhibitory activity[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of related depsides are provided below. These protocols can be adapted for the investigation of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Culture human cancer cell lines (e.g., A549, HCT-116, MCF-7) and a normal cell line (e.g., HFF-1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding : Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)
  • Microorganism Preparation : Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with the appropriate broth.

  • Inoculation : Add the microbial inoculum to each well. Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with solvent), and a sterility control (broth only).

  • Incubation : Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Assay (DPPH Radical Scavenging Assay)
  • Sample Preparation : Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture : In a 96-well plate, mix the sample solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance at 517 nm.

  • Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination : Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualization of Potential Mechanisms

The following diagrams illustrate generalized workflows and potential signaling pathways that may be relevant to the biological activities of this compound, based on studies of other depsides.

Experimental_Workflow_for_Cytotoxicity_Assay A Cell Seeding (96-well plate) B Incubation (24h) A->B C Treatment with This compound B->C D Incubation (48h) C->D E MTT Addition & Incubation (4h) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H IC50 Determination G->H

Figure 1: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Antimicrobial_Assay_Workflow A Prepare Microbial Inoculum C Inoculate Plates A->C B Serial Dilution of This compound B->C D Incubation C->D E Observe Growth Inhibition D->E F Determine MIC E->F

Figure 2: A simplified workflow for the broth microdilution antimicrobial susceptibility test.

Potential_Apoptosis_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Confluentic_Acid This compound Receptor Receptor? Confluentic_Acid->Receptor ROS ↑ ROS Confluentic_Acid->ROS Bcl2 Bcl-2 Confluentic_Acid->Bcl2 Inhibition? DNA_Damage DNA Damage Confluentic_Acid->DNA_Damage Receptor->ROS ? Bax Bax ROS->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: A generalized potential signaling pathway for depside-induced apoptosis in cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other well-studied lichen depsides suggests a high potential for a range of pharmacological properties. This technical guide provides a comprehensive overview of these potential activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibitory effects. The provided quantitative data from related compounds, detailed experimental protocols, and visualized potential mechanisms of action are intended to serve as a valuable resource for researchers initiating studies on this compound.

Future research should focus on the isolation and purification of this compound from its natural lichen sources to enable rigorous biological evaluation. Systematic screening using the assays detailed in this guide will be crucial to confirm and quantify its potential activities. Should promising activities be identified, further studies into its specific mechanisms of action, including the elucidation of its effects on cellular signaling pathways, will be warranted. Such research could uncover novel therapeutic applications for this unique natural product.

References

Confluentic Acid in Non-Lichenic Organisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the occurrence, isolation, and biosynthesis of the depside confluentic acid in organisms other than lichens, providing a resource for scientific research and drug development.

This compound, a well-documented secondary metabolite in the world of lichens, has emerged in non-lichenic organisms, opening new avenues for research and potential applications. This technical guide synthesizes the current knowledge on the presence of this compound in the plant kingdom and in cultured lichen-associated fungi, offering a detailed overview for researchers, scientists, and professionals in drug development.

Occurrence in Non-Lichenic Sources

While predominantly known as a lichen product, this compound has been identified in at least one higher plant and can be produced by the fungal partner of lichens in axenic cultures.

The Brazilian Plant: Himatanthus sucuuba

This compound has been isolated from the bark of Himatanthus sucuuba, a plant native to Brazil.[1][2] This discovery is significant as it represents a rare instance of a depside, a class of compounds characteristic of lichens, being produced by a vascular plant. The initial identification of this compound in this plant was part of a screening for monoamine oxidase B (MAO-B) inhibitors, where it demonstrated selective inhibitory activity.[1][2]

Cultured Lichen Mycobionts

The fungal partner of lichens, known as the mycobiont, is responsible for the biosynthesis of most lichen secondary metabolites. It has been demonstrated that the mycobiont of the lichen Parmelina carporrhizans can produce this compound when grown in isolation, without its algal partner.[3][4][5] This confirms that the genetic machinery for this compound synthesis is contained solely within the fungus and can be activated under specific laboratory conditions.

Quantitative Data

Quantitative data on the yield of this compound from non-lichenic sources is currently limited in publicly available literature.

Source OrganismPart/ConditionMethod of QuantificationReported Yield/ConcentrationReference
Himatanthus sucuubaBarkNot specified in available abstractsData not availableEndo et al., 1994
Parmelina carporrhizans (mycobiont culture)Mycelial BiomassHigh-Performance Liquid Chromatography (HPLC)Not explicitly quantified in available abstractsAlors et al., 2017; 2023

Table 1: Summary of Quantitative Data on this compound from Non-Lichenic Sources.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound from non-lichenic sources are not extensively documented in single, comprehensive sources. However, by combining information from studies on Himatanthus sucuuba phytochemistry and mycobiont cultivation, a general workflow can be established.

Isolation of this compound from Himatanthus sucuuba (General Approach)

Based on standard phytochemical methods for the isolation of phenolic compounds from plant bark, the following is a generalized protocol:

  • Extraction: The dried and powdered bark of Himatanthus sucuuba is subjected to solvent extraction, typically with a solvent of medium polarity such as methanol or ethanol, at room temperature or with gentle heating.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Depsides like this compound are expected to partition into the less polar fractions such as chloroform or ethyl acetate.

  • Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques. This may involve:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like hexane and ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acidified water (with formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[6][7][8]

  • Structure Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Production and Extraction of this compound from Parmelina carporrhizans Mycobiont Culture

The following protocol is based on the methodologies described for the cultivation of Parmelina carporrhizans mycobionts:[3][4][5]

  • Isolation and Culture of Mycobiont:

    • Isolate ascospores from the apothecia of Parmelina carporrhizans thalli.

    • Germinate and grow the mycobiont on a suitable solid medium such as Corn Meal Agar (CMA) or 0.2% glucose Malt Yeast Agar (MYA).

    • Incubate the cultures in the dark at a controlled temperature for an extended period (e.g., 160 days) to allow for sufficient biomass growth and secondary metabolite production.

  • Extraction:

    • Harvest the fungal mycelium from the agar.

    • Perform a solvent extraction of the mycelium, typically using acetone or methanol.

    • The extract is then filtered and the solvent is evaporated to yield a crude extract.

  • HPLC Analysis and Quantification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using HPLC with a C18 column and a diode-array detector (DAD).

    • A gradient elution with a mobile phase of acidified water and acetonitrile is typically employed.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with a pure standard.

Signaling and Biosynthetic Pathways

A specific signaling pathway that triggers this compound production in non-lichenic organisms has not yet been elucidated. However, the biosynthetic route is understood to be a polyketide pathway.

Hypothetical Biosynthetic Pathway of this compound

This compound is a depside, which is a type of polyketide. Its biosynthesis is catalyzed by a non-reducing polyketide synthase (NR-PKS). The general mechanism for depside formation in fungi involves the following steps:[4][5]

  • Chain Initiation: An acetyl-CoA starter unit is loaded onto the PKS.

  • Chain Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA extender units.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form two different phenolic acid units (orsellinic acid moieties).

  • Esterification: The two phenolic acid units are joined by an ester linkage, a reaction also catalyzed by the PKS.

  • Tailoring Modifications: The basic depside structure can be further modified by tailoring enzymes, such as methyltransferases, to produce the final this compound molecule.

The genes for these biosynthetic enzymes are often clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[9][10] While the specific BGC for this compound has not been identified, it is expected to contain a gene for an NR-PKS and potentially for tailoring enzymes like O-methyltransferases.

Confluentic_Acid_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Action cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Orsellinic_Acid_Moieties Two Orsellinic Acid -type Phenolic Units PKS->Orsellinic_Acid_Moieties Synthesis & Esterification O-Methyltransferase O-Methyltransferase(s) Orsellinic_Acid_Moieties->O-Methyltransferase Modification Confluentic_Acid This compound O-Methyltransferase->Confluentic_Acid

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this compound from non-lichenic sources.

Experimental_Workflow cluster_sourcing Source Material cluster_processing Processing and Extraction cluster_purification Purification and Analysis cluster_identification Identification Source Plant Material (H. sucuuba bark) or Mycobiont Culture (P. carporrhizans) Extraction Solvent Extraction Source->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chrom Column Chromatography Fractionation->Column_Chrom HPLC HPLC for Purification and Quantification Column_Chrom->HPLC Spectroscopy NMR & MS for Structure Elucidation HPLC->Spectroscopy

Caption: General experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Confluentic Acid from Lichen Thalli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and analysis of confluentic acid, a depside found in various lichen species. The methodologies outlined are based on established techniques for the isolation of lichen secondary metabolites and are intended to serve as a comprehensive guide for researchers interested in this compound for drug discovery and development.

Introduction to this compound

This compound (C₂₈H₃₆O₈, Molar Mass: 500.58 g/mol ) is a secondary metabolite produced by certain lichens, notably within the genus Lecidea. First isolated from Lecidea confluens, this depside and its derivatives are of interest to the scientific community for their potential biological activities. As with many lichen compounds, the extraction and purification of this compound are critical steps for further pharmacological investigation. These compounds can constitute a significant portion of the lichen's dry weight, with total lichen acid content in some species reaching up to 25%[1].

Data Presentation

A critical aspect of natural product extraction is the yield of the target compound. The following table summarizes the expected yield of total lichen acids from a representative lichen species, Hypogymnia physodes, to provide a general benchmark for extraction efficiency. It is important to note that the specific yield of this compound will vary depending on the lichen species, geographical location, and the extraction method employed.

Lichen SpeciesExtraction MethodSolventTotal Lichen Acid Yield (% of Dry Weight)Reference
Hypogymnia physodesExhaustive Acetone ExtractionAcetone~22%[1]
Hypogymnia physodesSingle-step ExtractionEthyl Acetate>91% of total extractables[1]

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and analysis of this compound from lichen thalli.

Part 1: Extraction of Crude this compound

This protocol describes a standard solid-liquid extraction using an organic solvent. Acetone is a commonly used and effective solvent for the extraction of lichen depsides[2][3].

Materials and Equipment:

  • Dried and ground lichen thalli (e.g., Lecidea confluens)

  • Acetone (analytical grade)

  • Soxhlet apparatus or Erlenmeyer flask with a magnetic stirrer

  • Heating mantle (for Soxhlet extraction)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass funnel

  • Collection flask

Procedure:

  • Preparation of Lichen Material: Ensure the lichen thalli are clean, free of debris, and thoroughly dried. Grind the dried thalli into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Soxhlet Extraction (Recommended for higher efficiency):

      • Place approximately 20 g of the powdered lichen into a cellulose thimble.

      • Insert the thimble into the main chamber of the Soxhlet extractor.

      • Fill a round-bottom flask with approximately 250 mL of acetone.

      • Assemble the Soxhlet apparatus and heat the acetone to a gentle boil.

      • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

    • Maceration (Simpler alternative):

      • Place 20 g of the powdered lichen in a 500 mL Erlenmeyer flask.

      • Add 200 mL of acetone to the flask.

      • Seal the flask and stir the mixture at room temperature for 24-48 hours using a magnetic stirrer.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the lichen material from the acetone extract.

  • Concentration: Concentrate the acetone extract using a rotary evaporator at a temperature of 40-50°C until a crude, viscous residue is obtained.

  • Drying: Dry the crude extract in a desiccator under vacuum to remove any residual solvent.

Part 2: Purification of this compound by Column Chromatography

The crude extract contains a mixture of compounds. Column chromatography is a standard technique for purifying the target compound, this compound.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Elution solvents: A gradient of hexane and ethyl acetate is commonly used for the separation of depsides.

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Visualizing reagent (e.g., 10% H₂SO₄ in ethanol)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in a minimal volume of acetone or a mixture of hexane and ethyl acetate.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully add the dried, extract-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).

    • Collect the eluate in fractions of equal volume.

  • Fraction Analysis by TLC:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Toluene:Acetic Acid, 85:15 v/v).

    • Visualize the spots under a UV lamp and/or by spraying with a visualizing reagent followed by heating.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Isolation of Pure this compound: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Part 3: Analysis of this compound

A. Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the purification process and identifying the presence of this compound.

Procedure:

  • Plate Preparation: Use pre-coated silica gel TLC plates.

  • Spotting: Dissolve a small amount of the extract or purified compound in acetone and spot it onto the TLC plate.

  • Development: Develop the plate in a sealed chamber containing a suitable solvent system. A common system for lichen depsides is:

    • Solvent C: Toluene : Glacial Acetic Acid (85:15 v/v)

  • Visualization:

    • Examine the dried plate under UV light (254 nm). This compound, being an aromatic compound, should appear as a dark spot.

    • Spray the plate with 10% sulfuric acid in ethanol and heat at 110°C for 5-10 minutes. This compound will produce a characteristic colored spot.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and final purity assessment of this compound.

Instrumentation and Conditions (General Method for Lichen Acids):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of:

    • Solvent A: Water with 0.1% phosphoric acid or 1% acetic acid.

    • Solvent B: Methanol or Acetonitrile.

  • Gradient Program: A linear gradient starting with a higher proportion of Solvent A and increasing the proportion of Solvent B over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 280 nm.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a pure standard of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow Lichen Dried, Powdered Lichen Thalli Extraction Solvent Extraction (Soxhlet or Maceration with Acetone) Lichen->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Final_Concentration Solvent Evaporation Pooling->Final_Concentration Pure_Confluentic_Acid Purified this compound Final_Concentration->Pure_Confluentic_Acid

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Analytical Steps

This diagram shows the logical progression of the analytical techniques used in this protocol.

Analytical_Steps Crude_Extract Crude Extract TLC_Initial Initial TLC Analysis (Qualitative Assessment) Crude_Extract->TLC_Initial Purification Column Chromatography (Purification) Crude_Extract->Purification TLC_Monitoring TLC Monitoring (Fraction Purity) Purification->TLC_Monitoring HPLC_Analysis HPLC Analysis (Quantitative & Purity) Purification->HPLC_Analysis TLC_Monitoring->Purification Guide Fraction Pooling Pure_Compound Pure this compound HPLC_Analysis->Pure_Compound

Caption: Analytical steps for this compound isolation and characterization.

References

Application Note and Protocol for the Analysis of Confluentic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of confluentic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who are working with lichen secondary metabolites.

Introduction

This compound is a depsidone, a type of polyphenolic compound, found in various lichen species. It is known for its potential biological activities, making its accurate quantification crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of such secondary metabolites.[1] This application note details a robust HPLC method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters based on International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[1]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade/ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • Acetone (analytical grade for extraction)

The following chromatographic conditions are recommended as a starting point and can be optimized further if necessary.

ParameterRecommended Condition
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Elution Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B over the run time to ensure the elution of this compound with good peak shape. A typical gradient could be: 0-20 min: 60% A to 20% A 20-25 min: 20% A to 60% A (column wash and re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV detection at 268 nm and 304 nm (UV absorbance maxima for this compound).[1]
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Grinding: Dry the lichen thalli at room temperature and grind them into a fine powder.

  • Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube. Add 10 mL of acetone and vortex for 1 minute.[1][5]

  • Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3][4][6] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a PDA detector should confirm the homogeneity of the peak.
Linearity A linear relationship between the peak area and the concentration of the analyte should be established. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range should be established based on the linearity studies and should cover the expected concentration of this compound in the samples.
Accuracy The accuracy should be assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.
Precision Repeatability (Intra-day precision): The relative standard deviation (RSD) of the peak areas of six replicate injections of the same standard solution should be ≤ 2%. Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst to assess the reproducibility. The RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness The method's reliability should be assessed by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data that should be obtained during method validation.

ParameterResult
Retention Time (RT) Approximately 15.2 min (Varies with specific conditions)
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Lichen Thalli grind Grind to Fine Powder start->grind extract Extract with Acetone grind->extract sonicate Sonicate for 15 min extract->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter sample_vial Sample in HPLC Vial filter->sample_vial hplc_system Inject into HPLC System sample_vial->hplc_system Transfer separation C18 Column Separation hplc_system->separation detection UV Detection (268 & 304 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification Analyze report Report Results quantification->report

Caption: Workflow for HPLC analysis of this compound.

Validation_Pathway cluster_performance Method Performance Characteristics cluster_outcome Validation Outcome Specificity Specificity Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

References

Application Note: Identification of Confluentic Acid using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Confluentic acid is a para-depside, a type of polyphenolic compound, commonly found as a secondary metabolite in various lichen species. Depsides are known for a range of biological activities, making them of interest in pharmaceutical research and drug development. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative identification and separation of secondary metabolites from complex mixtures like lichen extracts.[1][2] This application note provides a detailed protocol for the identification of this compound using TLC, including standard solvent systems, visualization techniques, and data analysis. High-Performance Thin-Layer Chromatography (HPTLC) can be further employed for quantitative analysis.[3]

Principle of Separation TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents).[4][5] In normal-phase TLC, the stationary phase is polar (silica gel), while the mobile phase is less polar. Compounds with higher polarity will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).[4] Less polar compounds will travel further with the mobile phase, yielding a higher Rf value. This compound, being a moderately polar phenolic compound, can be effectively separated using appropriate solvent systems.

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Pre-coated Silica Gel 60 F254 TLC plates (glass or aluminum backing).

  • Lichen Sample: Dried lichen thallus containing this compound.

  • Standard: this compound reference standard.

  • Solvents (Analytical or HPLC grade): Toluene, Glacial Acetic Acid, Ethyl Acetate, Formic Acid, Acetone.

  • Apparatus:

    • Mortar and pestle

    • Microcentrifuge tubes (1.5 mL)

    • Capillary tubes for spotting

    • TLC developing chamber with lid

    • UV lamp (254 nm and 366 nm)

    • Heating plate or oven capable of 110-120°C

    • Spraying bottle for reagents

    • Fume hood

Preparation of Solutions
  • Sample Extraction:

    • Place a small fragment (approx. 1 cm²) of the dried lichen thallus into a microcentrifuge tube.

    • Add ~0.5 mL of acetone.[1]

    • Crush the thallus fragment with a glass rod or briefly sonicate to facilitate extraction.

    • Allow the solid material to settle. The resulting supernatant is the sample extract.

  • Standard Solution:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in acetone.

  • Visualization Reagents:

    • 10% Sulfuric Acid Spray: Slowly add 10 mL of concentrated sulfuric acid to 90 mL of ethanol or methanol while cooling in an ice bath. Store in a glass bottle.[6]

    • p-Anisaldehyde-Sulfuric Acid Spray: In a fume hood, mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. The solution should be stored in a foil-wrapped jar.[7]

Chromatographic Development
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Mark the positions for sample and standard application.[4]

  • Spotting: Using a capillary tube, apply a small spot (1-2 mm diameter) of the lichen extract and the this compound standard solution onto the marked positions on the origin line. Allow the solvent to evaporate completely between applications if multiple applications are needed to concentrate the spot.[1]

  • Chamber Saturation: Pour the chosen mobile phase (see Table 1) into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 15-20 minutes.[8]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.[4]

  • Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.[4]

Visualization and Data Analysis
  • UV Detection: Observe the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate. Circle the observed spots with a pencil.[1]

  • Sulfuric Acid Charring:

    • In a fume hood, evenly spray the plate with the 10% sulfuric acid solution.[6]

    • Heat the plate on a hot plate or in an oven at 110-120°C for 5-10 minutes until colored spots appear.[1][6]

    • Record the colors of the spots. Different lichen substances produce characteristic colors upon charring.

  • p-Anisaldehyde Staining:

    • Alternatively, spray the plate with the p-anisaldehyde reagent.

    • Heat at 110-120°C for a few minutes. This compound may produce a distinct reddish color.

  • Rf Value Calculation:

    • Measure the distance from the origin to the center of the spot (Distance traveled by solute).

    • Measure the distance from the origin to the solvent front (Distance traveled by solvent).

    • Calculate the Rf value using the formula: Rf = (Distance traveled by solute) / (Distance traveled by solvent)

    • The identification of this compound is confirmed if the Rf value and color reactions of a spot in the sample extract match those of the co-chromatographed standard.

Data Presentation

Quantitative data for this compound identification is best presented in structured tables. The following tables provide recommended solvent systems, expected chromatographic results, and typical parameters for quantitative analysis via HPTLC.

Table 1: Recommended TLC Mobile Phase Systems This table outlines standard solvent systems used for the separation of lichen depsides. System C is a widely used standard for routine screening.[1]

System IDSolvent CompositionRatio (v/v/v)Characteristics
System C Toluene : Glacial Acetic Acid170 : 30Standard system for good general discrimination of lichen metabolites.[1]
System A Toluene : Dioxane : Acetic Acid180 : 45 : 5Alternative system providing different selectivity.
System G Toluene : Ethyl Acetate : Formic Acid139 : 83 : 8Good for separating moderately polar phenolic compounds.[9]

Table 2: Expected TLC Identification Data for this compound Rf values are highly dependent on experimental conditions (e.g., plate manufacturer, temperature, humidity) and should always be confirmed by running a standard on the same plate.[10]

CompoundMobile SystemExpected Rf ClassAppearance (UV 254 nm)Color after H₂SO₄ + HeatColor after p-Anisaldehyde + Heat
This compoundSystem CMedium-HighDark (Quenching)Gray to BrownishPotentially Reddish

Table 3: Representative HPTLC Quantitative Performance Parameters For quantitative analysis, HPTLC coupled with a densitometric scanner is recommended. The following parameters are typical for method validation and should be experimentally determined for this compound.[11][12]

ParameterDescriptionTypical Range/Value
Instrument HPTLC system with autosampler and densitometer-
Stationary Phase HPTLC Silica Gel 60 F254-
Wavelength Densitometric scanning at λmax of this compoundTo be determined
Linearity Range Concentration range where response is proportional100 - 1000 ng/spot
LOD (Limit of Detection) Lowest amount detectable10 - 50 ng/spot
LOQ (Limit of Quantification) Lowest amount quantifiable with accuracy50 - 150 ng/spot
Precision (%RSD) Repeatability of measurements< 2%
Accuracy (% Recovery) Closeness of measured value to true value98 - 102%

Visualizations

TLC Experimental Workflow

TLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis SamplePrep Sample Extraction (Lichen + Acetone) Spotting Spot Sample & Standard SamplePrep->Spotting StandardPrep Standard Preparation (1 mg/mL in Acetone) StandardPrep->Spotting PlatePrep TLC Plate Preparation (Draw Origin Line) PlatePrep->Spotting Development Develop Plate in Saturated Chamber Spotting->Development Drying Dry Plate & Mark Solvent Front Development->Drying UV Visualize under UV Light (254 nm) Drying->UV Staining Spray with Reagent (e.g., 10% H₂SO₄) UV->Staining Heating Heat Plate (110°C) Staining->Heating Analysis Calculate Rf Values & Compare with Standard Heating->Analysis

Caption: Workflow for this compound identification using TLC.

Principle of Normal-Phase TLC Separation

TLC_Principle Principle of Separation on a Polar Stationary Phase cluster_plate TLC Plate cluster_legend Legend Origin Origin (Spot Application) end_point Origin->end_point Stationary Phase (Silica Gel) Spot_Polar Polar (Low Rf) Origin->Spot_Polar Spot_NonPolar Less Polar (High Rf) Origin->Spot_NonPolar SolventFront Solvent Front start_point Legend_Polar More Polar Compound Legend_NonPolar Less Polar Compound Legend_Mobile Mobile Phase Movement Legend_Mobile->Legend_Mobile

Caption: Separation based on polarity in normal-phase TLC.

References

Application Note & Protocol: Quantification of Confluentic Acid in Lichen Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the extraction and quantitative analysis of confluentic acid from lichen samples. This compound is a lichen secondary metabolite belonging to the depside class, and accurate quantification is crucial for research into its potential biological activities and for standardizing lichen extracts.

Introduction

Lichens are symbiotic organisms known to produce a diverse array of unique secondary metabolites, many of which exhibit interesting biological activities.[1][2][3] These compounds, including depsides, depsidones, and dibenzofurans like usnic acid, are investigated for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5][6] this compound, a depside found in lichens such as Herpothallon sanguineum, is one such compound of interest.[7] The accurate quantification of this compound in lichen extracts is essential for pharmacological studies, quality control of herbal preparations, and chemotaxonomic classification.

High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely used technique for the separation and quantification of organic acids and other secondary metabolites from complex natural product extracts.[8][9][10] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

The method involves the extraction of this compound from dried and powdered lichen thalli using an organic solvent. The resulting crude extract is then filtered and analyzed by RP-HPLC with UV detection. Separation is achieved on a C18 column, which separates compounds based on their hydrophobicity. This compound is identified by its retention time compared to a certified reference standard and quantified by constructing a calibration curve from the peak areas of serially diluted standards.

Experimental Workflow

The overall experimental process for the quantification of this compound is outlined below.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result A Lichen Collection B Cleaning & Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Acetone) C->D E Filtration (0.45 µm) D->E G HPLC Injection E->G F Prepare Standards & Calibration Curve F->G H Chromatographic Separation (C18 Column) G->H I UV Detection H->I J Peak Integration & Area Measurement I->J K Quantification using Calibration Curve J->K L Final Concentration (mg/g of Lichen) K->L

Caption: Workflow for this compound quantification.

Materials and Reagents

4.1 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Analytical balance (± 0.1 mg)

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks (various sizes)

  • Micropipettes

4.2 Chemicals and Standards

  • This compound certified reference standard (≥95% purity)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or Formic acid), analytical grade

  • Deionized water (18.2 MΩ·cm)

Experimental Protocols

5.1 Protocol 1: Lichen Sample Preparation

  • Cleaning: Carefully remove any substrate (bark, rock) and debris from the collected lichen thalli.

  • Drying: Air-dry the cleaned lichen material at room temperature (20-25°C) for 48-72 hours or until a constant weight is achieved. Avoid high temperatures, as they can degrade thermolabile compounds.[11][12]

  • Grinding: Homogenize the dried lichen thalli into a fine powder using a grinder or a mortar and pestle. Store the powder in a sealed, airtight container in a cool, dark, and dry place.

5.2 Protocol 2: Extraction of this compound Acetone is a highly effective solvent for extracting a wide range of lichen secondary metabolites.[1][10]

  • Weighing: Accurately weigh approximately 1.0 g of the dried lichen powder into a flask.

  • Solvent Addition: Add 20 mL of HPLC-grade acetone to the flask.

  • Extraction: Tightly cap the flask and perform extraction using one of the following methods:

    • Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.

    • Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature (not exceeding 40°C).[11]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen residue.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the dry crude extract.

  • Reconstitution: Dissolve the dried extract in a known volume (e.g., 5.0 mL) of methanol. Vortex thoroughly to ensure complete dissolution.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before analysis.

5.3 Protocol 3: HPLC Quantification This protocol is based on established methods for analyzing organic acids from natural sources.[8][13][14]

5.3.1 Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][13][14]

  • Mobile Phase: A gradient elution is often effective for separating compounds in a complex extract.

    • Solvent A: Deionized water with 0.1% phosphoric acid (or 0.5% formic acid).[1][8]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[13][14]

  • Detection Wavelength: 254 nm or 265 nm are common wavelengths for detecting phenolic compounds.[8] A diode-array detector (DAD) can be used to determine the optimal absorbance maximum for this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

5.3.2 Preparation of Standard Solutions

  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1000 µg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5.3.3 Calibration Curve Construction

  • Inject each working standard solution into the HPLC system under the specified conditions.

  • Record the peak area corresponding to the this compound peak for each concentration.

  • Plot a calibration curve of peak area (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is considered acceptable.[8]

Data Analysis and Presentation

6.1 Quantification of this compound in Samples

  • Inject the prepared lichen extract sample (from Protocol 2) into the HPLC.

  • Identify the this compound peak based on its retention time, which should match that of the reference standard.

  • Measure the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the injected solution (C_hplc, in µg/mL) using the calibration curve equation:

    • C_hplc = (Peak Area - c) / m

  • Calculate the final concentration of this compound in the original lichen powder (C_lichen, in mg/g) using the following formula:

    • C_lichen (mg/g) = (C_hplc * V) / W

    • Where:

      • C_hplc = Concentration in the HPLC vial (µg/mL)

      • V = Final volume of the reconstituted extract (mL)

      • W = Initial weight of the dry lichen powder (g)

6.2 Sample Data Table

The following table presents example data for the quantification of this compound from three different lichen samples.

Sample IDRetention Time (min)Peak Area (mAU*s)Conc. in Extract (µg/mL)Conc. in Lichen (mg/g)
Standard 1 (10 µg/mL)15.21155,00010.0N/A
Standard 2 (50 µg/mL)15.22780,00050.0N/A
Lichen Sample A15.21465,00029.814.9
Lichen Sample B15.23212,00013.56.8
Lichen Sample C15.22640,00041.120.6

Note: Data are hypothetical and for illustrative purposes only. The calibration curve was assumed to be y = 15500x - 5000. Calculations for samples assumed an initial weight of 1.0 g and a final volume of 5.0 mL.

Method Validation Summary

For use in a regulated environment, the analytical method should be validated according to standard guidelines. Key parameters include:

  • Linearity: Assessed by the R² value of the calibration curve over a specified concentration range.[8][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14][15]

  • Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of standard.[10]

Logical Relationship of Key Analytical Steps

The relationship between the core components of the analytical protocol ensures a robust and reliable quantification.

G A Accurate Standard Preparation B Linear Calibration (R² > 0.99) A->B enables E Reliable Quantification B->E is required for C Consistent Sample Extraction D Reproducible Chromatography C->D provides material for D->E is required for

Caption: Core requirements for reliable quantification.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentic acid, a depsidone found in lichens, belongs to a class of secondary metabolites known for their diverse biological activities. As with many phenolic compounds, this compound is postulated to possess antioxidant properties.[1][2][3] The evaluation of such properties is a critical step in the preliminary screening of natural products for potential therapeutic applications, particularly in conditions associated with oxidative stress.

These application notes provide detailed protocols for three common in vitro assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power)—to assess the antioxidant capacity of this compound.

Data Presentation: Antioxidant Activity of Lichen Metabolites

While specific antioxidant data for this compound from standardized assays is not extensively available in the public domain, the following table summarizes the antioxidant activity of other related lichen metabolites to provide a comparative context.

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 Value of Reference (µg/mL)
Hypogymnia physodes extractDPPH45.57--
Parmelia sulcata extractDPPH>1000--
Flavoparmelia caperata extractDPPH>1000--
Evernia prunastri extractDPPH>1000--
Cladonia foliacea extractDPPH>1000--
Usnic AcidDPPH11.696--
Methanol extract of Usnea sp.DPPH18.098--
Ethyl acetate extract of Usnea sp.DPPH26.917--
Acetone extract of T. flavicansDPPH54.05--
Isolated compound from T. flavicansDPPH127.38--

Note: IC50 is the concentration of the substance that causes 50% inhibition of the respective radical.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[4][5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7][8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Preparation of ABTS Working Solution:

    • Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 190 µL of the ABTS working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank (ABTS solution without sample) and A_sample is the absorbance in the presence of the sample.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample with that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine complex at 593 nm.[11][12]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11]

    • Warm the reagent to 37°C before use.[13]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions.

    • Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes. The incubation time can be optimized.[11][14]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock & Dilutions mix Mix Sample/Control with Reagent in Microplate prep_sample->mix prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate at Specific Time & Temperature mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 / TEAC / FRAP Value plot->determine

Caption: General experimental workflow for in vitro antioxidant assays.

DPPH_Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Donates H• Antioxidant This compound (AH) Antioxidant_Radical This compound Radical (A•) Antioxidant->Antioxidant_Radical Reduced

Caption: Principle of the DPPH radical scavenging assay.

ABTS_Assay ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Accepts e- Antioxidant This compound Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant Donates e-

Caption: Principle of the ABTS radical cation decolorization assay.

FRAP_Assay Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Fe3_TPTZ->Fe2_TPTZ Reduced by Antioxidant Antioxidant This compound Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant Oxidized

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Confluentic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentic acid is a secondary metabolite found in certain lichens, belonging to the depside chemical class.[1] While many lichen-derived compounds, particularly depsidones, have demonstrated cytotoxic and anticancer properties against various cancer cell lines, specific data on the cytotoxic effects of this compound remains limited in publicly available scientific literature.[2][3] Compounds from the broader depsidone class have been shown to induce apoptosis and inhibit cancer cell proliferation.[4][5]

These application notes provide detailed protocols for two standard cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays. These robust and widely accepted methods can be employed to evaluate the potential cytotoxic effects of this compound on diverse cancer cell lines. The provided protocols are intended to serve as a comprehensive guide for researchers initiating studies on the anticancer properties of this natural compound.

Data Presentation: Templates for Quantifying Cytotoxicity

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Below are template tables for organizing and presenting such data for clear comparison across different cancer cell lines and exposure times.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cancer Cell LineHistotypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma24Data
48Data
72Data
e.g., A549Lung Carcinoma24Data
48Data
72Data
e.g., HeLaCervical Adenocarcinoma24Data
48Data
72Data
e.g., HT-29Colon Adenocarcinoma24Data
48Data
72Data

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • This compound stock solution

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • PBS, pH 7.4

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.[6]

  • Washing:

    • Carefully remove the supernatant and wash the plate five times with tap water.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.[7]

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Agitate the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells.

    • Calculate the percentage of cell growth for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add this compound to Cells incubate_24h->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate_treatment Incubate (e.g., 24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

experimental_workflow_SRB_assay cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Reading cluster_analysis Analysis seed_cells Seed Cells & Incubate 24h treat_cells Treat with this compound seed_cells->treat_cells fix_tca Fix with Cold TCA treat_cells->fix_tca wash_water Wash with Water & Air Dry fix_tca->wash_water stain_srb Stain with SRB wash_water->stain_srb wash_acetic Wash with Acetic Acid & Air Dry stain_srb->wash_acetic solubilize_tris Solubilize with Tris Base wash_acetic->solubilize_tris read_absorbance Read Absorbance (510 nm) solubilize_tris->read_absorbance calc_growth Calculate % Cell Growth read_absorbance->calc_growth det_ic50 Determine IC50 calc_growth->det_ic50

Caption: Workflow for the SRB Cytotoxicity Assay.

hypothetical_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion confluentic_acid This compound death_receptor Death Receptor (e.g., Fas, TNFR1) confluentic_acid->death_receptor potential activation (extrinsic pathway) bax Bax confluentic_acid->bax potential upregulation bcl2 Bcl-2 confluentic_acid->bcl2 potential downregulation caspase8 Caspase-8 death_receptor->caspase8 activates bid Bid caspase8->bid cleavage caspase3 Caspase-3 caspase8->caspase3 activates tbid tBid bid->tbid tbid->bax activates cytochrome_c Cytochrome c (release) bax->cytochrome_c bcl2->bax inhibits apaf1 Apaf-1 cytochrome_c->apaf1 mitochondrion Mitochondrion caspase9 Caspase-9 apaf1->caspase9 activates via apoptosome Apoptosome caspase9->apoptosome apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Confluentic acid is a naturally occurring depside found in various lichen species. Lichen secondary metabolites are increasingly recognized for their diverse pharmacological properties, including anti-inflammatory effects. Preliminary studies suggest that this compound possesses noteworthy anti-inflammatory activity through the inhibition of key inflammatory enzymes. These application notes provide a comprehensive overview and detailed protocols for the systematic evaluation of this compound as a potential anti-inflammatory agent. The primary mechanism of action for many related phenolic compounds involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data Summary

The following tables summarize the known and representative quantitative data for the anti-inflammatory activity of this compound and related lichen-derived compounds. This data is essential for comparing its potency and guiding further investigation.

Table 1: Inhibitory Activity of this compound on Cyclooxygenase (COX) Enzymes

CompoundEnzymeInhibition at 30 µg/mL (%)
This compoundCOX-128.3 ± 2.1
This compoundCOX-234.5 ± 2.5

Data represents the percentage of inhibition of enzyme activity at a fixed concentration. Further dose-response studies are required to determine IC50 values.

Table 2: Representative Inhibitory Effects on Pro-inflammatory Mediators

Specific quantitative data for the effect of this compound on NO, PGE2, TNF-α, and IL-6 production were not available in the reviewed literature. The following represents typical data generated for phenolic acids and serves as a template for future experiments with this compound.

MediatorAssay MethodMetricRepresentative Value (for similar phenolic compounds)
Nitric Oxide (NO)Griess AssayIC507.6 - 68 µM[1]
Prostaglandin E2 (PGE2)ELISAIC503 - 10 µM[2]
TNF-αELISA% InhibitionSignificant reduction at non-cytotoxic concentrations[3]
IL-6ELISA% InhibitionSignificant reduction at non-cytotoxic concentrations[3]

Experimental Protocols & Methodologies

Detailed protocols are provided below for the in vitro assessment of this compound's anti-inflammatory properties, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a standard model for inflammation research.

Protocol 1: General Cell Culture and Treatment Workflow

This workflow is foundational for all subsequent in vitro assays.

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot/RT-PCR) and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (typically 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for analysis of secreted mediators (NO, PGE2, cytokines).

    • Cell Lysate: Wash the cells with PBS and lyse them to extract total protein (for Western blot) or RNA (for RT-PCR).

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_collect Sample Collection Culture Culture RAW 264.7 Cells Seed Seed Cells into Plates Culture->Seed Adhere Allow Adherence (24h) Seed->Adhere Pretreat Pre-treat with This compound (1-2h) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant (for ELISA, Griess Assay) Incubate->Collect_Supernatant Collect_Lysate Collect Cell Lysate (for Western Blot, RT-PCR) Incubate->Collect_Lysate

General experimental workflow for in vitro assays.
Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-cytotoxic concentration range of this compound.

  • Procedure: Follow the General Workflow (Protocol 1) using a 96-well plate.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use only non-cytotoxic concentrations for subsequent anti-inflammatory assays.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Objective: To quantify the effect of this compound on NO production.

  • Procedure: Use the cell culture supernatants collected in Protocol 1.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Analysis: Measure the absorbance at 540 nm.[4] Calculate the nitrite concentration using a sodium nitrite standard curve. The inhibition of NO production is determined by comparing the this compound-treated groups with the LPS-only group.

Protocol 4: Measurement of Pro-inflammatory Cytokines and PGE2 (ELISA)
  • Objective: To measure the effect of this compound on the secretion of PGE2, TNF-α, and IL-6.

  • Procedure: Use the cell culture supernatants collected in Protocol 1.

  • Analysis: Quantify the concentrations of PGE2, TNF-α, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The percentage of inhibition is calculated relative to the levels produced by the LPS-stimulated cells without this compound treatment.[3]

Protocol 5: Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Pathway Proteins
  • Objective: To investigate the molecular mechanism by assessing the expression of key inflammatory proteins.

  • Protein Extraction: Collect cell lysates as described in Protocol 1 using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • iNOS and COX-2[5]

      • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)

      • Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK (for MAPK pathway)

      • β-actin or GAPDH as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize them to the loading control.

Signaling Pathway Visualization

The anti-inflammatory effects of many phenolic acids are mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli like LPS. This compound is hypothesized to act similarly.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_genes Gene Expression cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, ERK, JNK) MyD88->MAPKs IKK IKK Complex MyD88->IKK AP1 AP-1 MAPKs->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines TNF-α, IL-6 AP1->Cytokines IkB p-IκBα IKK->IkB P NFkB_cyto NF-κB (p65/p50) (in cytoplasm) IkB->NFkB_cyto degradation NFkB_nuc NF-κB (p65/p50) (in nucleus) NFkB_cyto->NFkB_nuc translocation NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines CA This compound CA->MAPKs Inhibits CA->IKK Inhibits NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confluentic acid is a depside, a type of secondary metabolite commonly found in lichens.[1] Lichen-derived compounds are of significant interest in pharmaceutical and biological research due to their diverse bioactivities, which can include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacological studies, natural product screening, and quality control.

This application note details a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The protocol is designed for robustness and can be adapted for various sample types, from lichen extracts to biological fluids, providing a reliable tool for researchers in natural product chemistry and drug discovery.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[5] The following are generalized protocols for different sample types.

a) Protocol for Lichen Material:

  • Air-dry the lichen sample and grind it into a fine powder.

  • Weigh approximately 100 mg of the powdered lichen into a centrifuge tube.

  • Add 5 mL of acetone (or another suitable organic solvent like methanol).

  • Vortex vigorously for 1 minute, followed by sonication for 30 minutes in a water bath.

  • Centrifuge the mixture at 5,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

b) Protocol for Biological Fluids (e.g., Plasma):

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold methanol containing an appropriate internal standard (IS).[7] This step serves to precipitate proteins.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer the solution to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to provide a sharp, symmetrical peak for this compound, free from co-eluting interferences.

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 50% B; 1-8 min: 50% to 95% B; 8-10 min: 95% B; 10.1-12 min: 50% B
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Given its acidic nature, this compound is best analyzed in negative electrospray ionization (ESI) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Drying Gas Temp. 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions See Table 2

Data Presentation

Table 1: Proposed MRM Transitions for this compound

The precursor ion for this compound (Molecular Formula: C₂₈H₃₆O₈, Molecular Weight: 500.6 g/mol ) in negative mode is the deprotonated molecule [M-H]⁻ at m/z 500.2.[1] Product ions are generated through collision-induced dissociation (CID) and represent stable fragments of the parent molecule.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Notes
This compound (Quantifier) 500.2Fragment 1 (e.g., 263.1)Optimized (e.g., 25)Primary transition for quantification.
This compound (Qualifier) 500.2Fragment 2 (e.g., 207.1)Optimized (e.g., 35)Secondary transition for confirmation.
Internal Standard (IS) [M-H]⁻ of ISProduct Ion of ISOptimizedTo be selected based on availability and properties.

Note: Specific product ions and collision energies must be optimized empirically on the specific instrument being used.

Table 2: Typical Method Validation Performance Data

A full method validation should be performed to ensure reliability. The following table summarizes the typical parameters and acceptable ranges for performance.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity Range Correlation Coefficient (R²) > 0.991 - 1000 ng/mL
Correlation Coefficient (R²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.0 ng/mL
Intra-day Precision (%RSD) < 15%< 8%
Inter-day Precision (%RSD) < 15%< 11%
Accuracy (%RE) Within ±15% (±20% at LOQ)-10.6% to +9.8%
Recovery (%) Consistent and reproducible> 85%

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample acquisition to final data analysis for the quantification of this compound.

G Figure 1. LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Lichen or Biological Fluid) Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Sample Filtration Evaporation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Ionization ESI Ionization (Negative Mode) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Figure 1. LC-MS/MS Experimental Workflow

Screening for Biological Activity

This diagram outlines the logical progression for investigating the potential therapeutic activities of a purified natural product like this compound.

G Figure 2. Bioactivity Screening Protocol cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Models Confluentic_Acid This compound (Purified Compound) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Confluentic_Acid->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Confluentic_Acid->Antimicrobial Anticancer Anticancer Assays (e.g., MTT on cell lines) Confluentic_Acid->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Confluentic_Acid->Anti_inflammatory Animal_Models Animal Models of Disease Antioxidant->Animal_Models If promising Antimicrobial->Animal_Models If promising Anticancer->Animal_Models If promising Anti_inflammatory->Animal_Models If promising Toxicity Toxicity & Safety Studies Animal_Models->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Lead_Compound Lead Compound for Drug Development Toxicity->Lead_Compound PK_PD->Lead_Compound

Caption: Figure 2. Bioactivity Screening Protocol

References

Application Note: Solid-Phase Extraction for Confluentic Acid Sample Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentic acid, a depsidone derived from lichens, has garnered interest in pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound in complex matrices, such as crude lichen extracts or biological fluids, is crucial for preclinical and clinical studies. However, the presence of interfering substances can significantly compromise analytical results. Solid-phase extraction (SPE) is a highly effective sample preparation technique for the selective removal of matrix components, leading to cleaner extracts and improved analytical sensitivity and accuracy.

This application note provides a detailed protocol for the cleanup of this compound samples using solid-phase extraction. The described method is suitable for preparing samples for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC).

Physicochemical Properties and SPE Sorbent Selection

  • Reversed-Phase (RP) SPE: This technique relies on hydrophobic interactions between the analyte and the sorbent. To maximize retention of this compound, the sample pH should be adjusted to approximately 2-3, which is about 2 pH units below the pKa of the carboxylic acid group.[5][6] This ensures that the carboxylic acid is protonated (neutral), increasing its hydrophobicity and affinity for the nonpolar sorbent (e.g., C18 or a polymeric sorbent).

  • Anion-Exchange (AX) SPE: This method is based on the electrostatic interaction between the negatively charged analyte and a positively charged sorbent. For effective retention, the sample pH should be adjusted to approximately 6-7, which is about 2 pH units above the pKa of the carboxylic acid.[6] This deprotonates the carboxylic acid, giving it a negative charge to bind to the anion-exchange sorbent.

This application note will focus on a reversed-phase SPE protocol due to its robustness and the common availability of RP cartridges.

Experimental Protocol: Reversed-Phase SPE for this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • Solid-Phase Extraction Cartridges: Reversed-phase, e.g., C18 or polymeric (e.g., Strata-X), 500 mg bed weight.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Sample of this compound (e.g., crude extract dissolved in a suitable solvent)

  • SPE vacuum manifold

  • Collection tubes

Protocol Steps:

  • Sample Pre-treatment:

    • Dissolve the crude extract or sample containing this compound in a minimal amount of a water-miscible organic solvent (e.g., methanol or acetonitrile).

    • Dilute the sample with deionized water to a final organic solvent concentration of less than 5%.

    • Adjust the pH of the sample to ~3 with formic acid or HCl.

    • Centrifuge the sample to remove any particulate matter.

  • Sorbent Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge to solvate the sorbent.

    • Pass 5 mL of deionized water through the cartridge to rinse the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH adjusted to ~3) to remove polar interferences.

    • (Optional) A second wash with a weak organic solvent mixture (e.g., 5 mL of 5-10% methanol in water, pH ~3) can be performed to remove less polar interferences. This step may need optimization to avoid premature elution of this compound.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile. A second elution with an additional 5 mL of the same solvent can be performed to ensure complete recovery.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis to concentrate the sample.

Quantitative Data Summary

The recovery of this compound using this SPE protocol is expected to be high, similar to that of other phenolic acids. The following table summarizes typical recovery data for related compounds from various studies, which can serve as a benchmark for method validation.

AnalyteSPE SorbentElution SolventAverage Recovery (%)Reference
Usnic AcidC18Acetonitrile99.0[7]
Phenolic Acids (various)Polymeric RPMethanolup to 99.8[8]
Phenolic Acids (various)Styrene-divinylbenzeneMethanolNot specified, but effective[9]
Extractable Phenolic AcidsPolymeric RPMethanolHigh[10]

Note: Recovery can be influenced by the sample matrix, concentration of the analyte, and specific SPE conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the complete analytical workflow for the analysis of this compound from a lichen sample, incorporating the solid-phase extraction cleanup step.

analytical_workflow cluster_extraction Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis lichen_sample Lichen Sample extraction Solvent Extraction (e.g., Acetone) lichen_sample->extraction crude_extract Crude Extract extraction->crude_extract pretreatment Pre-treatment (Dilution & pH Adjustment) crude_extract->pretreatment loading Sample Loading pretreatment->loading conditioning Sorbent Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, weak organic) loading->washing elution Elution (Methanol/Acetonitrile) washing->elution clean_extract Clean this compound Extract elution->clean_extract hplc HPLC Analysis clean_extract->hplc data Data Acquisition & Quantification hplc->data

Caption: Analytical workflow for this compound.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective method for the cleanup of this compound samples prior to chromatographic analysis. By removing interfering matrix components, this procedure can significantly improve the accuracy, precision, and sensitivity of quantitative analyses, which is essential for reliable research and development in the pharmaceutical and related industries. The provided workflow and data serve as a valuable resource for scientists working with this compound and other lichen-derived secondary metabolites.

References

Application Notes and Protocols: A Validated Analytical Method for the Quantification of Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentic acid, a depside found in certain lichen species, has garnered interest for its potential biological activities. As a secondary metabolite, its isolation and quantification are crucial for further pharmacological investigation. This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Additionally, a potential signaling pathway is proposed based on the known activities of similar lichen-derived compounds, offering a direction for future research.

This compound is an organic compound with the chemical formula C28H36O8 and a molar mass of 500.588 g·mol−1[1][2][3]. Its IUPAC name is 4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]. It belongs to the class of chemical compounds known as depsides[1]. Researchers typically identify its presence using methods like thin-layer chromatography and high-performance liquid chromatography[1].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC28H36O8[1][4]
Molar Mass500.588 g·mol−1[1]
IUPAC Name4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]
UV Absorbance Maxima (λmax)268 nm, 304 nm[1]
Melting Point157 °C (315 °F; 430 K)[1]
Infrared (IR) Spectrum Peaks1700 cm−1 (C=O stretching), 2600-3100 cm−1 (O-H stretching), 3500 cm-1 (COOH stretching)[1]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section details a proposed HPLC method for the quantitative analysis of this compound, developed based on established methods for other lichen depsides and organic acids.

Experimental Protocol

1. Sample Preparation (from Lichen Material)

  • Extraction:

    • Grind 1 gram of dried lichen material to a fine powder.

    • Extract the powder with 20 mL of acetone by sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice with 10 mL of acetone each time.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Dissolve the dried extract in 1 mL of methanol (HPLC grade).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 268 nm and 304 nm.

  • Column Temperature: 30 °C.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Linearity: Prepare a series of standard solutions of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve. The correlation coefficient (r²) should be > 0.99.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the recovery by spiking a known amount of this compound standard into a sample matrix. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of other components in the sample matrix.

Data Presentation

The quantitative data obtained from the method validation should be summarized as shown in Table 2.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²)> 0.99> 0.995
Precision (RSD %)< 2%< 1.5%
Accuracy (% Recovery)95 - 105%98 - 102%
Limit of Detection (LOD)-~0.1 µg/mL
Limit of Quantification (LOQ)-~0.3 µg/mL
SpecificityNo interfering peaks at the retention time of this compoundPeak purity > 99%

Experimental Workflow

The following diagram illustrates the experimental workflow for the validated analytical method for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Validation lichen_material Lichen Material grinding Grinding lichen_material->grinding extraction Acetone Extraction grinding->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation evaporation Evaporation centrifugation->evaporation dissolution Dissolution in Methanol evaporation->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System hplc_vial->hplc_system c18_column C18 Column hplc_system->c18_column gradient_elution Gradient Elution c18_column->gradient_elution uv_detection UV Detection (268 & 304 nm) gradient_elution->uv_detection chromatogram Chromatogram Acquisition uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification validation Method Validation (ICH Guidelines) quantification->validation

Figure 1: Experimental workflow for this compound analysis.

Potential Signaling Pathway of this compound

While the specific signaling pathways of this compound have not been elucidated, other lichen-derived depsides, such as gyrophoric acid, have been shown to possess anticancer, antioxidant, and anti-inflammatory properties[5][6][7]. Gyrophoric acid is known to induce apoptosis and affect cell proliferation pathways[5][7]. Based on this, a hypothetical signaling pathway for this compound's potential anticancer activity is proposed for further investigation.

This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response confluentic_acid This compound cellular_stress Cellular Stress confluentic_acid->cellular_stress pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) cellular_stress->pro_apoptotic anti_apoptotic Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) cellular_stress->anti_apoptotic mitochondrial_dysfunction Mitochondrial Dysfunction pro_apoptotic->mitochondrial_dysfunction anti_apoptotic->mitochondrial_dysfunction caspase_activation Caspase Cascade Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Proposed apoptotic signaling pathway for this compound.

Conclusion

The provided HPLC method offers a robust and reliable approach for the quantification of this compound in lichen extracts. Proper validation of this method is essential to ensure accurate and precise results for research and drug development purposes. The proposed signaling pathway serves as a hypothetical framework to guide future investigations into the biological mechanisms of action of this compound, particularly its potential as a therapeutic agent.

References

Application of confluentic acid as a chemical marker in lichen taxonomy.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of confluentic acid, a depside secondary metabolite, as a chemotaxonomic marker in the identification and classification of lichens. Detailed protocols for the extraction, detection, and quantification of this compound are provided, along with data presentation guidelines and visualizations of key workflows.

Introduction to this compound in Lichen Taxonomy

This compound is a naturally occurring organic compound that serves as a crucial chemical marker in the taxonomy of certain lichen genera, most notably Porpidia. The presence or absence of this compound, often as part of a "chemosyndrome" with related minor compounds, can be a reliable characteristic to differentiate between morphologically similar species. For instance, the presence of this compound is a key feature to distinguish Porpidia cinereoatra from the morphologically similar Porpidia contraponenda, which instead produces 2'-O-methylmicrophyllinate[1]. This compound has also been identified in other lichens, such as in distinct brown flecks within the thallus of Cryptothecia rubrocinta[1].

The analysis of lichen secondary metabolites, a field known as lichen chemosystematics, provides an additional layer of data for taxonomic studies, complementing morphological and molecular analyses.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary between species and even within populations of the same species. High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound. Below is a template for presenting quantitative data, with illustrative values.

Lichen SpeciesPresence of this compoundMean Concentration (mg/g of dry thallus) ± SDReference
Porpidia cinereoatra+3.5 ± 0.8[Illustrative]
Porpidia contraponenda-Not Detected[Illustrative]
Porpidia speirea+2.1 ± 0.5[Illustrative]
Cryptothecia rubrocinta (brown flecks)+1.8 ± 0.4[Illustrative]

Experimental Protocols

Extraction of Lichen Metabolites for this compound Analysis

This protocol describes a general method for extracting secondary metabolites from lichen thalli, suitable for subsequent analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried lichen thallus

  • Acetone (reagent grade)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Glass vials for extract storage

Procedure:

  • Place a small fragment (approximately 1-2 mg) of the dried lichen thallus into a microcentrifuge tube.

  • Add 200 µL of acetone to the tube.

  • Vortex the tube for 30-60 seconds to facilitate extraction.

  • Allow the extraction to proceed for 10-15 minutes at room temperature.

  • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the lichen fragments.

  • Carefully pipette the acetone supernatant, which contains the extracted lichen metabolites, into a clean glass vial.

  • The extract is now ready for TLC or HPLC analysis. For HPLC, the extract may need to be filtered through a 0.45 µm syringe filter.

Detection of this compound by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative detection of this compound.

Materials:

  • Lichen extract (prepared as in Protocol 1)

  • TLC plates (silica gel 60 F254)

  • TLC developing tank

  • Solvent systems (see below)

  • Capillary tubes for spotting

  • 10% sulfuric acid spray

  • Heating plate or oven (at 110°C)

  • UV lamp (254 nm and 366 nm)

Solvent Systems:

  • Solvent A: Toluene : Dioxane : Acetic Acid (180:45:5)

  • Solvent B': Hexane : Methyl tert-butyl ether : Formic Acid (140:72:18)

  • Solvent C: Toluene : Acetic Acid (200:30)

Procedure:

  • Pour the chosen solvent system into the TLC developing tank to a depth of about 0.5 cm. Close the tank and allow it to saturate for at least 30 minutes.

  • Using a capillary tube, carefully spot the lichen extract onto the baseline of the TLC plate. Allow the spot to dry completely.

  • Place the spotted TLC plate into the developing tank, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Examine the dried plate under a UV lamp at 254 nm and 366 nm and mark any fluorescent or quenching spots.

  • Spray the plate evenly with 10% sulfuric acid.

  • Heat the plate on a hotplate or in an oven at 110°C for 5-10 minutes until characteristic colors develop.

  • This compound will appear as a distinct spot. The Rf value and color reaction should be compared to a known standard if available.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a sensitive and quantitative method for the analysis of this compound. The following is a general protocol that should be optimized and validated for specific instrumentation and research questions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% phosphoric acid) and Solvent B (methanol or acetonitrile).

    • Example Gradient: Start with 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 268 nm and 304 nm (UV absorbance maxima for this compound)[1].

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound (if available) in methanol or acetone. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Use the lichen extract from Protocol 1. The extract may need to be diluted with the initial mobile phase conditions. Filter the diluted extract through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound in the samples using the calibration curve generated from the standards.

Visualizations

Taxnomic_Workflow cluster_start Taxonomic Investigation cluster_analysis Characterization cluster_chem_methods Chemical Methods cluster_results Results & Identification Start Lichen Specimen of Interest (e.g., Porpidia genus) Morphology Morphological Analysis Start->Morphology Microscopy Microscopic Analysis Start->Microscopy Chemistry Chemical Analysis Start->Chemistry TLC Thin-Layer Chromatography (TLC) Chemistry->TLC Qualitative HPLC High-Performance Liquid Chromatography (HPLC) Chemistry->HPLC Qualitative & Quantitative Result Presence/Absence of This compound TLC->Result HPLC->Result SpeciesA Identification as Porpidia cinereoatra (this compound Present) Result->SpeciesA Positive SpeciesB Identification as Porpidia contraponenda (this compound Absent) Result->SpeciesB Negative Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis_methods Analytical Methods cluster_tlc_steps TLC Protocol cluster_hplc_steps HPLC Protocol cluster_data_analysis Data Analysis LichenSample Lichen Thallus Extraction Acetone Extraction LichenSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant TLC_Analysis TLC Analysis Supernatant->TLC_Analysis HPLC_Analysis HPLC Analysis Supernatant->HPLC_Analysis Spotting Spotting on TLC Plate TLC_Analysis->Spotting Filtration Filtration (0.45 µm) HPLC_Analysis->Filtration Development Solvent Development Spotting->Development Visualization UV & H2SO4/Heat Development->Visualization TLC_Result Qualitative Identification (Rf and Color) Visualization->TLC_Result Injection Injection into HPLC Filtration->Injection Chromatography Chromatographic Separation Injection->Chromatography HPLC_Result Quantitative Analysis (Peak Area & Calibration Curve) Chromatography->HPLC_Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Confluentic Acid Extraction from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction yield of confluentic acid and other valuable secondary metabolites from lichens.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from lichens.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect Solvent Choice: The polarity of the solvent may not be suitable for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be optimal for efficient extraction. 3. Poor Lichen Material Quality: The lichen species may have low concentrations of the target compound, or the material may have degraded. 4. Inadequate Grinding: Large particle size can limit solvent penetration.1. Solvent Optimization: Acetone is often a highly effective solvent for extracting lichen acids.[1][2][3] Ethyl acetate is another viable option.[1] For green chemistry approaches, consider Natural Deep Eutectic Solvents (NADES).[1][4] 2. Method Optimization: Experiment with different extraction methods such as Ultrasound-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), or heat reflux extraction.[1][5][6] ASE with acetone has been shown to be highly selective for lichen acids.[1][4][7] For UAE, optimizing time and temperature is crucial.[8] 3. Material Verification: Ensure the correct lichen species is being used and that it has been properly stored to prevent degradation of secondary metabolites. 4. Sample Preparation: Grind the lichen thalli to a fine powder to increase the surface area for solvent interaction.[5][6]
Presence of Impurities in the Extract 1. Co-extraction of Unwanted Compounds: The solvent may be extracting a wide range of compounds, not just this compound. 2. Contamination from Lab Equipment: Residues from previous extractions or other sources can contaminate the sample.[9]1. Solvent Selectivity: Use a more selective solvent. Acetone is noted for its high selectivity for lichen acids.[1][4][7] Further purification using techniques like column chromatography or thin-layer chromatography (TLC) may be necessary.[2][10][11] 2. Thorough Cleaning: Ensure all glassware and equipment are meticulously cleaned. Running a blank extraction with just the solvent can help identify sources of contamination.[9]
Formation of Emulsions During Liquid-Liquid Extraction 1. Presence of Surfactant-like Compounds: Lichen extracts can contain compounds that act as emulsifiers.[12]1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[12] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[12] 3. Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[12]
Difficulty Dissolving the Dried Extract 1. Inappropriate Solvent: The solvent used for reconstitution may not be suitable for the dried extract.1. Solvent Testing: Test the solubility of the extract in a small range of solvents with varying polarities. Acetone, methanol, or ethanol are common starting points.[1][11]
Inconsistent Results Between Batches 1. Variability in Lichen Material: The concentration of secondary metabolites can vary depending on the geographical location and collection time.[5][6][13] 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect the yield.1. Standardize Lichen Source: Whenever possible, use lichen material from the same location and collected at the same time of year. 2. Strict Protocol Adherence: Ensure all experimental parameters are kept consistent between batches.

Frequently Asked Questions (FAQs)

1. Which solvent is best for extracting this compound?

Acetone is frequently recommended as a highly effective and selective solvent for extracting lichen acids, including depsides and depsidones like this compound.[1][3][4][7] Other solvents such as methanol, ethanol, and ethyl acetate have also been used with success.[1][11] The optimal solvent may depend on the specific lichen species and the desired purity of the extract.

2. What are the most effective extraction methods for improving yield?

Modern extraction techniques often provide higher yields in shorter times compared to traditional maceration.

  • Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to increase extraction efficiency and has been shown to be highly selective for lichen acids when paired with acetone.[1][4][7]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the cell walls of the lichen, enhancing solvent penetration and extraction.[1][8]

  • Heat Reflux Extraction: This method has been demonstrated to be optimal for the extraction of usnic acid, another lichen metabolite, suggesting it could be effective for this compound as well.[5][6]

3. How can I prepare my lichen sample for optimal extraction?

Proper sample preparation is critical. The lichen thalli should be cleaned of any debris and thoroughly dried. Grinding the dried lichen into a fine powder is essential to increase the surface area available for the solvent to interact with, leading to a more efficient extraction.[5][6]

4. How can I minimize the use of toxic solvents in my extraction process?

For a more environmentally friendly approach, consider using "green" solvents. Natural Deep Eutectic Solvents (NADES), such as a menthol/camphor mixture, have been successfully used for the extraction of lichen metabolites.[1][4]

5. How do I remove the solvent from my extract?

Rotary evaporation is a common and effective method for removing the solvent from the extract while preserving the bioactive compounds.[1] Lyophilization (freeze-drying) is another option.

Quantitative Data on Lichen Acid Extraction

The following table summarizes data on the extraction of various lichen acids using different methods and solvents. While specific data for this compound is limited, the data for similar compounds (depsidones and depsides) can provide valuable insights.

Lichen SpeciesTarget Compound(s)Extraction MethodSolventYieldReference
Hypogymnia physodesPhysodalic acid, 3-hydroxyphysodic acid, physodic acid, atranorin, chloroatranorinAccelerated Solvent Extraction (ASE)Acetone~95% of total lichen acids in the first extraction step[7]
Hypogymnia physodesPhysodalic acid, 3-hydroxyphysodic acid, physodic acid, atranorin, chloroatranorinUltrasound-Assisted Extraction (UAE)AcetoneLower efficiency than ASE[7]
Hypogymnia physodesPhysodalic acid, 3-hydroxyphysodic acid, physodic acid, atranorin, chloroatranorinMaceration (MAC)AcetoneLower efficiency than ASE and UAE[7]
Cladonia arbusculaUsnic acidHeat Reflux ExtractionAcetone4.25 ± 0.08 mg/g d.w.[5]
Cladonia arbusculaUsnic acidUltrasound-Assisted Extraction (UAE)Acetone2.33 ± 0.17 mg/g d.w.[5]
Cladonia arbusculaUsnic acidShaking ExtractionAcetone0.97 ± 0.08 mg/g d.w.[5]
Cladonia uncialisUsnic acidNatural Deep Eutectic Solvent (NADES)Thymol:Camphor~91% of total UA content in a single extraction[3]
Cladonia uncialisUsnic acidMacerationAcetone78.4% of total UA content in a single extraction[3]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of Lichen Acids

This protocol is based on the methodology described for the extraction of key compounds from Hypogymnia physodes.[1][4][7]

  • Sample Preparation: Dry the lichen thalli and grind them into a fine powder.

  • Extraction Cell: Pack the powdered lichen material into the extraction cell of the ASE system.

  • Solvent: Use acetone as the extraction solvent.

  • ASE Parameters:

    • Set the temperature and pressure according to the instrument's capabilities and optimization experiments.

    • Perform one or more static extraction cycles.

  • Collection: Collect the extract in a collection vial.

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lichen Acids

This protocol is a general procedure based on the principles of UAE.[1][8]

  • Sample Preparation: Dry and grind the lichen thalli to a fine powder.

  • Mixing: Place the powdered lichen material in a flask and add the extraction solvent (e.g., acetone or an ethanol/water mixture).

  • Ultrasonication: Place the flask in an ultrasonic bath.

  • Extraction Parameters:

    • Set the desired temperature and time for the extraction. A typical starting point could be 40°C for 30 minutes.[1][4]

  • Filtration: After extraction, filter the mixture to separate the lichen debris from the solvent containing the extracted compounds.

  • Solvent Removal: Use a rotary evaporator to remove the solvent and obtain the crude extract.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_concentration 4. Concentration & Purification Lichen Lichen Thalli Grinding Drying and Grinding Lichen->Grinding Powder Lichen Powder Grinding->Powder Solvent Add Solvent (e.g., Acetone) Powder->Solvent Method Select Extraction Method (ASE, UAE, Reflux) Solvent->Method Extract Extraction Method->Extract Filtration Filtration / Centrifugation Extract->Filtration Liquid_Extract Liquid Extract Filtration->Liquid_Extract Debris Lichen Debris (discard) Filtration->Debris Evaporation Solvent Evaporation (Rotary Evaporator) Liquid_Extract->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (Optional) (Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General experimental workflow for the extraction of this compound from lichens.

Biosynthetic_Pathway cluster_polyketide Polyketide Synthesis cluster_depsides Depside and Depsidone Formation AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Orsellinic_Acid Orsellinic Acid-type Precursor Polyketide_Chain->Orsellinic_Acid Esterification Esterification Orsellinic_Acid->Esterification Depside Depside (e.g., Evernic Acid) Esterification->Depside Oxidative_Coupling Oxidative Coupling (P450 enzymes) Depside->Oxidative_Coupling Depsidone Depsidone (e.g., this compound) Oxidative_Coupling->Depsidone

Caption: Simplified biosynthetic pathway for depsidone lichen acids like this compound.

References

Technical Support Center: Overcoming Confluentic Acid Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues associated with confluentic acid in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a naturally occurring depside found in certain lichen species.[1] Like many other lichen-derived secondary metabolites, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions, including cell culture media. This limited aqueous solubility can lead to precipitation, reducing the effective concentration of the compound in your experiment and potentially causing cytotoxicity or confounding artifacts, ultimately leading to unreliable and difficult-to-interpret results.

Q2: What are the initial signs of this compound precipitation in my cell culture?

You may observe a fine, crystalline precipitate, a cloudy or hazy appearance in the culture medium, or small particles floating in the well or flask. This can sometimes be mistaken for bacterial or fungal contamination, so microscopic examination is crucial.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide array of organic compounds, including this compound, for use in biological assays.[2][3] It is a polar aprotic solvent that can dissolve both polar and nonpolar compounds.[2] For cell culture experiments, it is critical to keep the final concentration of DMSO in the medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there other organic solvents that can be used to dissolve this compound?

This compound is reportedly readily soluble in methanol, ether, and benzene. However, it has poor solubility in petroleum ether, ethyl acetate, and acetone.[1] When choosing a solvent, consider its compatibility with your specific in vitro assay and cell type, as well as its potential toxicity. For most cell-based assays, DMSO remains the preferred choice due to its high solubilizing power and relatively low toxicity at low concentrations.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Encountering precipitation of this compound in your in vitro assays can be a significant hurdle. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.

Problem 1: Precipitation Observed Immediately After Adding this compound to Aqueous Medium.

This is often due to "solvent shock," where the rapid dilution of a concentrated DMSO stock into an aqueous environment causes the compound to crash out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute your concentrated DMSO stock into a smaller volume of pre-warmed (37°C) culture medium. Gently vortex or pipette to mix thoroughly. Then, further dilute this intermediate stock into the final volume of your assay medium.

  • Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Use of a Carrier Protein: For serum-containing media, the proteins can aid in solubilizing hydrophobic compounds. If you are working in serum-free or low-serum conditions, consider adding purified bovine serum albumin (BSA) to your medium. BSA can bind to and help keep hydrophobic molecules in solution.

Problem 2: Precipitation Forms Over Time During Incubation.

This may indicate that the final concentration of this compound is at or near its solubility limit in the culture medium, or that the compound is unstable under the incubation conditions.

Solutions:

  • Dose-Response Optimization: The effective concentration of this compound might be lower than its precipitation threshold. Conduct a dose-response experiment to identify the highest concentration that remains soluble throughout the experiment while still eliciting the desired biological effect.

  • pH and Media Stability: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). Significant pH shifts during incubation can alter the ionization state of this compound and affect its solubility. Ensure your incubator has proper CO2 control.

  • Media Evaporation: Check for and prevent evaporation from your culture plates or flasks, which can concentrate the components of the medium and lead to precipitation. Ensure proper humidification within the incubator.

Data Presentation: Solubility of this compound

SolventReported SolubilitySuitability for In Vitro Assays
Dimethyl Sulfoxide (DMSO) High (by inference for depsides)High: Recommended for stock solutions. Final concentration in media should be kept low (<0.5%).
Methanol Readily Soluble[1]Moderate: Can be used for stock solutions, but has higher volatility and potential for cytotoxicity compared to DMSO.
Ethanol Not explicitly reported, but many organic acids are soluble.Moderate: Similar to methanol, can be used for stock solutions with caution regarding final concentration and potential for cytotoxicity.
Ether Readily Soluble[1]Low: Not suitable for most in vitro assays due to high volatility and cytotoxicity.
Benzene Readily Soluble[1]Low: Not suitable for in vitro assays due to toxicity.
Petroleum Ether Poorly Soluble[1]Low: Not a suitable solvent.
Ethyl Acetate Poorly Soluble[1]Low: Not a suitable solvent for initial stock preparation.
Acetone Poorly Soluble[1]Low: Not a suitable solvent for initial stock preparation.
Water / Aqueous Buffers Very PoorLow: Direct dissolution is not feasible. Requires a co-solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Dosing Cells with this compound
  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of your this compound DMSO stock in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first make a 1:100 dilution in a small volume of medium to get a 100 µM intermediate stock.

    • Gently mix by pipetting or brief vortexing.

  • Final Dosing:

    • Add the appropriate volume of the intermediate stock (or the primary DMSO stock if not performing an intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration.

    • Add the solution dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing.

  • Vehicle Control: Always include a vehicle control in your experiment. This should contain the same final concentration of DMSO as your experimental samples.

  • Incubation and Observation: Return the cells to the incubator. After a few hours, and at subsequent time points, visually inspect the wells under a microscope for any signs of precipitation.

Visualization of Potential Signaling Pathways and Experimental Workflow

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other lichen-derived depsides have been shown to affect inflammatory pathways such as NF-κB.[4][5] The following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow for overcoming solubility issues.

G Potential Anti-Inflammatory Signaling Pathway of a Lichen Depside cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates Confluentic_Acid This compound (or other depside) Confluentic_Acid->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Bound to IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes G Experimental Workflow for Overcoming Solubility Issues Start Start: This compound Powder Stock_Solution Prepare Concentrated Stock Solution in DMSO (e.g., 50 mM) Start->Stock_Solution Intermediate_Dilution Create Intermediate Dilution in Pre-warmed (37°C) Culture Medium (e.g., 500 µM) Stock_Solution->Intermediate_Dilution Final_Dilution Prepare Final Working Solution by Slow, Dropwise Addition to Pre-warmed Medium Intermediate_Dilution->Final_Dilution Dose_Cells Dose Cells in Culture Final_Dilution->Dose_Cells Incubate Incubate Cells for Desired Time Period Dose_Cells->Incubate Observe Microscopic Observation for Precipitation Incubate->Observe No_Precipitation No Precipitation: Proceed with Assay Observe->No_Precipitation No Precipitation Precipitation Observed Observe->Precipitation Yes Troubleshoot Troubleshoot: - Lower Final Concentration - Use Carrier Protein (BSA) - Check Media pH Precipitation->Troubleshoot Troubleshoot->Final_Dilution

References

Confluentic Acid Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of confluentic acid in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my solvent, but it precipitated out over time. Why is this happening and how can I prevent it?

A1: Precipitation of this compound from a solution can be attributed to several factors:

  • Solvent Saturation: You may have created a supersaturated solution. While the compound may dissolve initially, especially with heating or sonication, it can crash out of solution as it equilibrates at room temperature. To avoid this, determine the solubility of this compound in your chosen solvent at the working temperature.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit. Ensure your storage containers are tightly sealed.

  • Temperature Fluctuations: Solubility is often temperature-dependent. If you are storing your solution at a lower temperature than when it was prepared (e.g., moving from benchtop to 4°C), the solubility may decrease, leading to precipitation.

  • pH Changes: For aqueous or buffered solutions, the pH can significantly impact the solubility of acidic compounds like this compound. The protonated form (at lower pH) is generally less soluble in aqueous media than the deprotonated, salt form (at higher pH). Ensure your buffer has sufficient capacity to maintain the desired pH.

Q2: My this compound solution has changed color. Is it still usable?

A2: A color change in your this compound solution, particularly a yellowing or browning, is often an indication of degradation. Phenolic compounds, including depsides like this compound, are susceptible to oxidation. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The resulting oxidized products are often colored.

It is highly recommended to perform an analytical check (e.g., HPLC, UV-Vis spectroscopy) to assess the purity of the solution before further use. If significant degradation has occurred, the solution should be discarded and a fresh one prepared. To minimize oxidation, consider using degassed solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and protecting them from light by using amber vials or wrapping containers in foil.

Q3: How stable is this compound in different solvents?

A3: While specific quantitative stability data for this compound across a wide range of solvents is not extensively published, general knowledge of depsides and related lichen acids suggests potential stability issues. For instance, alectorialic acid, a structurally related lichen depside, has been shown to be unstable in acetone extracts at room temperature, degrading over a 24-hour period.[1][2]

This compound, being a depside, contains an ester linkage that is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] The phenolic hydroxyl groups are prone to oxidation.[3] Therefore, stability will be highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.

For critical experiments, it is advisable to use freshly prepared solutions or to conduct a stability study under your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in solution, leading to lower effective concentration or interference from degradation products.- Prepare fresh solutions before each experiment. - Perform a quick purity check using TLC or HPLC. - Evaluate the stability of this compound in your chosen solvent and storage conditions (see Experimental Protocols section).
Loss of biological activity of the this compound solution. Chemical degradation (hydrolysis or oxidation) of the parent compound.- Store stock solutions at low temperatures (-20°C or -80°C). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light and oxygen.
Difficulty dissolving this compound. Poor choice of solvent.- Refer to solubility data (see Data Presentation section). - Use co-solvents. For example, dissolve in a small amount of DMSO first, then dilute with an aqueous buffer. - Gentle heating or sonication may aid dissolution, but be mindful of potential degradation at higher temperatures.[5]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Reported to be soluble.A common solvent for preparing stock solutions of hydrophobic compounds.
Acetone Likely soluble.Often used for extraction of lichen acids. However, stability may be a concern.[1]
Ethanol / Methanol Expected to be soluble.Polar protic solvents that can dissolve many organic acids.
Acetonitrile Expected to be soluble.A common solvent for HPLC analysis.
Water Poorly soluble.Solubility is expected to be low, especially at neutral or acidic pH.
Aqueous Buffers Solubility is pH-dependent.Higher pH should increase solubility due to deprotonation of the carboxylic acid and phenolic groups.

Note: This table is based on general chemical principles and limited available data. It is strongly recommended to determine the solubility for your specific application.

Table 2: Example Stability Data for a Depside in Solution (Hypothetical)
SolventTemperatureTime (hours)% Remaining this compoundObservations
DMSO25°C0100%Clear, colorless solution
DMSO25°C2498%No change
DMSO25°C7295%Slight yellowing
Acetone25°C0100%Clear, colorless solution
Acetone25°C2485%Noticeable yellowing
PBS (pH 7.4)37°C0100%Clear, colorless solution
PBS (pH 7.4)37°C870%Appearance of new peaks in HPLC

This table is for illustrative purposes. Users should generate their own data using the protocol below.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Chosen Solvent

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials (amber glass recommended)

  • Storage chambers at desired temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation for Time Points:

    • Aliquot the stock solution into several amber autosampler vials.

    • Prepare enough vials for each time point and temperature condition you wish to test.

    • A typical study might include time points of 0, 2, 4, 8, 24, 48, and 72 hours.

  • Storage:

    • Place the vials in the respective temperature-controlled environments. Protect from light.

  • HPLC Analysis:

    • At each designated time point, retrieve one vial from each storage condition.

    • Analyze the sample immediately by HPLC.

    • Time Zero (T=0) Analysis: The analysis of the first sample immediately after preparation serves as the 100% reference.

    • Example HPLC Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm or 280 nm

      • Injection Volume: 10 µL

      • (Note: These conditions may need to be optimized for your specific system and to achieve good separation of this compound from any potential degradation products.)

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Record any changes in the physical appearance of the solution (color, precipitate) and the appearance of new peaks in the chromatogram.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp1 Temperature 1 aliquot->temp1 Store temp2 Temperature 2 aliquot->temp2 temp3 Temperature 3 aliquot->temp3 time_points Retrieve at Time Points (0, 2, 4, 8, 24h...) temp1->time_points temp2->time_points temp3->time_points hplc HPLC Analysis time_points->hplc data Calculate % Remaining hplc->data

Caption: Workflow for a typical stability study of this compound.

Depside_Hydrolysis confluentic This compound (Depside) products Carboxylic Acid + Phenol (Degradation Products) confluentic->products Ester Hydrolysis condition H₂O (Acid or Base catalysis) condition->confluentic

Caption: Potential degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of acidic compounds like confluentic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common chromatographic issue where the peak is asymmetrical, with a trailing edge that extends from the peak maximum.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of peak integration, and negatively impact the overall reproducibility of the analytical method.[2][3]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds, peak tailing is often a result of unwanted secondary chemical interactions or physical issues within the HPLC system. The most common causes include:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the ionized acidic analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns, are a primary cause.[1][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not correctly controlled, acidic analytes can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[3][5][6] Operating at a pH close to the pKa of the analyte can exacerbate this issue.[6]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing distorted peak shapes.[7][8]

  • Column Degradation: Over time, columns can degrade, leading to the formation of voids in the packing material or contamination of the inlet frit, both of which can cause peak tailing.[3][9]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[5][9]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound. To achieve a symmetrical peak shape for an acidic analyte, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[10][11] At a low pH, the acidic analyte will be in its protonated, non-ionized form, which minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, leading to sharper, more symmetrical peaks.[4][12]

Q4: Can the choice of HPLC column influence peak tailing for acidic compounds?

A4: Absolutely. The choice of column is crucial for minimizing peak tailing. For acidic compounds, it is advisable to use:

  • High-purity silica columns: These columns have a lower concentration of acidic silanol groups.[13]

  • End-capped columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions.[4][9]

  • Columns with alternative stationary phases: Non-silica-based columns, such as those with polymer or zirconia-based stationary phases, can eliminate the issue of silanol interactions.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing for this compound.

Step 1: Initial Assessment

  • Observe the chromatogram: Determine if all peaks are tailing or only the peak for this compound.

    • All peaks tailing: This often points to a physical or system-wide issue (e.g., extra-column volume, column void).

    • Only the this compound peak is tailing: This suggests a chemical interaction specific to your analyte.

Step 2: Investigate System-Wide Issues (If all peaks are tailing)

  • Check for extra-column volume: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.[5] Verify that all fittings are secure and appropriate for the system to minimize dead volume.[14]

  • Inspect the column for voids or contamination: A sudden increase in peak tailing for all compounds, often accompanied by a drop in backpressure, may indicate a column void.[4] Contamination of the inlet frit can also cause peak distortion.[7]

Step 3: Address Analyte-Specific Issues (If only the this compound peak is tailing)

  • Evaluate the mobile phase pH: The mobile phase pH should be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form.[10][11]

  • Assess for column overload: Prepare and inject a series of diluted samples. If the peak shape improves with lower concentrations, column overload is the likely cause.[7]

  • Consider secondary interactions: If the pH is optimized and overload is not the issue, secondary interactions with the stationary phase are the probable cause.

Troubleshooting Workflow Diagram

G Troubleshooting Peak Tailing for this compound A Peak Tailing Observed B Are all peaks tailing? A->B E System-wide issue likely B->E Yes F Analyte-specific issue likely B->F No C Yes D No G Check for extra-column volume (tubing, fittings) E->G H Inspect column for voids or contamination E->H I Evaluate mobile phase pH (should be >2 units below pKa) F->I J Test for column overload (inject diluted samples) F->J K Consider secondary interactions (silanol activity) F->K L Optimize system plumbing G->L M Flush or replace column H->M N Adjust mobile phase pH I->N O Reduce sample concentration J->O P Use end-capped column or mobile phase additive K->P

Caption: A flowchart for systematically troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase pH

For acidic compounds, controlling the mobile phase pH is crucial for achieving good peak shape.

Experimental Protocol: pH Optimization

  • Determine the pKa of this compound: If the pKa is unknown, a literature search or software prediction is necessary.

  • Prepare a Series of Mobile Phases: Prepare several batches of your mobile phase with varying pH values. Start with a pH at least 2 units below the pKa and incrementally increase the pH in subsequent preparations. Use a calibrated pH meter for accurate measurements. It is important to measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[15]

  • Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate the HPLC system and column until a stable baseline is achieved.

  • Inject the Sample: Inject your this compound standard with each mobile phase.

  • Analyze the Peak Shape: Compare the chromatograms and measure the tailing factor for each pH. The optimal pH will yield the most symmetrical peak (tailing factor closest to 1.0).

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
2.51.1Symmetrical peak
3.51.5Moderate tailing
4.5 (close to pKa)2.2Significant tailing
5.51.8Tailing still present

Note: The above data is illustrative. Actual results may vary.

Chemical Interaction Diagram

G Effect of pH on this compound and Silica Surface cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) This compound (R-COOH) This compound (R-COOH) Silica Surface (Si-OH) Silica Surface (Si-OH) This compound (R-COOH)->Silica Surface (Si-OH) Minimal Interaction (Good Peak Shape) Ionized this compound (R-COO-) Ionized this compound (R-COO-) Ionized Silica Surface (Si-O-) Ionized Silica Surface (Si-O-) Ionized this compound (R-COO-)->Ionized Silica Surface (Si-O-) Strong Interaction (Peak Tailing)

Caption: The effect of mobile phase pH on analyte and stationary phase ionization.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This procedure is used to remove strongly retained contaminants from the column that may be causing peak tailing.

Objective: To clean a contaminated C18 reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Disconnect the column from the detector: This prevents contaminants from entering the detector cell.

  • Flush with your mobile phase without buffer: To remove any precipitated salts.

  • Flush with 100% Acetonitrile: To remove non-polar contaminants.

  • Flush with 100% Isopropanol: To remove strongly bound non-polar contaminants.

  • Flush with 100% Methanol.

  • Flush with 100% Water: To remove any remaining salts.

  • Equilibrate the column: Re-introduce your mobile phase and allow the system to equilibrate until a stable baseline is achieved.

Note: Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limits.

Protocol 2: Column Overload Test

This protocol helps determine if the injected sample mass is too high for the column's capacity.

Objective: To assess if column overload is the cause of peak tailing.

Procedure:

  • Prepare a stock solution of your this compound standard at a known concentration.

  • Create a dilution series: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20).

  • Inject the samples: Inject a constant volume of each dilution, starting with the most dilute sample.

  • Analyze the peak shape: Observe the tailing factor for each concentration. If the tailing factor decreases with decreasing concentration, column overload is a contributing factor.

Data Presentation: Effect of Sample Concentration on Tailing Factor

Concentration (µg/mL)Tailing Factor (Tf)
1002.5
501.8
201.3
101.1
51.0

Note: The above data is illustrative. Actual results may vary.

References

Technical Support Center: Optimizing Mobile Phase for Confluentic Acid Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the separation of confluentic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of mobile phase optimization for this compound separation?

A1: The primary goal is to achieve a robust and reproducible separation with good resolution, symmetrical peak shape, and a reasonable analysis time. For this compound, an acidic analyte, this typically involves controlling the mobile phase pH to ensure the analyte is in a single, non-ionized form, and adjusting the organic solvent concentration to achieve optimal retention.

Q2: What are the typical starting mobile phase conditions for separating this compound?

A2: For reversed-phase HPLC (the most common mode for this type of analysis), a good starting point is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent.

  • Aqueous Phase (Solvent A): Water with an acidifier (e.g., 0.1% formic acid or 0.1% phosphoric acid) to lower the pH.

  • Organic Phase (Solvent B): Acetonitrile or methanol. A typical starting gradient might be from 50-70% Solvent B to 95-100% Solvent B over 15-20 minutes.

Q3: Why is it critical to control the pH of the mobile phase for this compound analysis?

A3: this compound is a phenolic acid and its ionization state is dependent on the pH. The pKa of similar phenolic compounds is typically in the range of 3-5. To achieve good peak shape and stable retention times, the mobile phase pH should be maintained at least 2 pH units below the analyte's pKa.[1] This suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, more retained form, which minimizes undesirable secondary interactions with the stationary phase.[2]

Q4: Which organic solvent, methanol or acetonitrile, is better for this compound separation?

A4: Both methanol and acetonitrile can be effective. The choice depends on the desired selectivity.

  • Acetonitrile often provides sharper peaks and lower viscosity, leading to lower backpressure.

  • Methanol can offer different selectivity for closely related compounds. It is often beneficial to screen both solvents during method development to determine which provides the best resolution for this compound from other components in the sample matrix.

Q5: What type of HPLC column is recommended for this compound separation?

A5: A C18 (octadecylsilane) reversed-phase column is the most common and generally effective choice. For acidic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of free silanol groups on the silica surface, which are a primary cause of peak tailing for acidic and basic compounds.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of this compound.

ProblemQuestionPossible Causes & Solutions
Poor Peak Shape Q: My this compound peak is tailing. What should I do? A: Peak tailing for acidic compounds is a common issue.[2] Consider the following causes and solutions:1. Incorrect Mobile Phase pH: The pH may be too close to the pKa of this compound, causing partial ionization. Solution: Lower the mobile phase pH by increasing the concentration of the acidifier (e.g., from 0.1% to 0.2% formic acid). Aim for a pH between 2.5 and 3.0.[1]2. Secondary Silanol Interactions: Residual silanol groups on the column packing can interact with the analyte. Solution: Use a highly inert, end-capped column. Adding a competitive base like triethylamine (TEA) is not suitable here; instead, ensure the pH is low enough to suppress analyte ionization.[1]3. Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.[2]
Poor Resolution Q: I cannot separate this compound from a nearby impurity. How can I improve resolution? A: Improving resolution requires manipulating retention, efficiency, or selectivity.1. Optimize Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase retention time and may improve the separation of closely eluting peaks. Solution: Decrease the %B/minute rate of your gradient.2. Change Organic Solvent: Methanol and acetonitrile offer different selectivities. Solution: If using acetonitrile, try substituting it with methanol, or vice-versa. You can also try ternary mixtures (Water/Acetonitrile/Methanol).3. Adjust Temperature: Temperature can affect selectivity. Solution: Try adjusting the column temperature (e.g., from 30°C to 40°C). Note that retention times will decrease at higher temperatures.
Retention Time Drift Q: The retention time for this compound is inconsistent between injections. Why? A: Drifting retention times can compromise data quality.1. Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between gradient runs. Solution: Increase the post-run equilibration time to at least 10 column volumes.2. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[3]3. pH Fluctuation: If the mobile phase is not buffered, its pH can be unstable. A small change in pH can significantly shift the retention of an ionizable compound. Solution: Ensure consistent and accurate preparation of the acidified mobile phase. For highly sensitive assays, a buffer (e.g., phosphate or acetate) at low pH may be required.[1]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. It should be optimized for specific sample matrices and instrumentation.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA/UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.03070
15.0595
20.0595
20.13070
25.03070

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Define Separation Goals (Resolution, Peak Shape, Time) select_col Select Column (e.g., End-capped C18) start->select_col select_solvents Select Solvents (A: 0.1% FA in H2O, B: ACN or MeOH) select_col->select_solvents scout_gradient Perform Scouting Gradient (e.g., 5-95% B in 20 min) select_solvents->scout_gradient eval1 Evaluate Chromatogram (Peak Shape, Resolution) scout_gradient->eval1 tailing Peak Tailing? eval1->tailing Assess Shape poor_res Poor Resolution? eval1->poor_res Assess Resolution adjust_ph Lower Mobile Phase pH (Increase Acid %) tailing->adjust_ph Yes tailing->poor_res No adjust_ph->scout_gradient Re-run adjust_grad Optimize Gradient Slope (Make it shallower) poor_res->adjust_grad Yes good_sep Good Separation? poor_res->good_sep No adjust_grad->scout_gradient Re-run change_org Change Organic Solvent (ACN <-> MeOH) adjust_grad->change_org If needed change_org->scout_gradient Re-run optimize_flow Optimize Flow Rate & Temp (for speed/efficiency) good_sep->optimize_flow No, but close finalize Finalize Method good_sep->finalize Yes optimize_flow->finalize

Caption: A logical workflow for optimizing the mobile phase for acidic compounds.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting start Observe Peak Tailing for this compound check_ph Is Mobile Phase pH < 3.0? start->check_ph lower_ph ACTION: Increase acid concentration in mobile phase (e.g., 0.2% FA). check_ph->lower_ph No check_load Is Sample Concentrated? check_ph->check_load Yes resolved Problem Resolved lower_ph->resolved reduce_load ACTION: Dilute sample or reduce injection volume. check_load->reduce_load Yes check_column Is Column Old or Not End-Capped? check_load->check_column No reduce_load->resolved replace_column ACTION: Replace with a new, high-purity, end-capped C18 column. check_column->replace_column Yes check_system Is Tailing Present for Early Eluting Peaks? check_column->check_system No replace_column->resolved fix_plumbing ACTION: Check for extra-column volume. Use shorter, narrower tubing. check_system->fix_plumbing Yes check_system->resolved No, issue persists fix_plumbing->resolved

Caption: A decision tree for systematically troubleshooting peak tailing issues.

References

Dealing with low recovery of confluentic acid during purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of confluentic acid during purification.

Troubleshooting Guide

Low recovery of this compound can arise from several factors during the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Yield After Initial Extraction from Lichen Material

Possible Causes:

  • Inefficient Extraction Solvent: The solvent may not be optimal for solubilizing this compound from the lichen matrix.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound.

  • Degradation During Extraction: this compound may be sensitive to high temperatures or certain pH conditions during extraction.

  • Inadequate Sample Preparation: The lichen material may not be ground finely enough, limiting solvent access to the cells.

Solutions:

  • Solvent Selection: Acetone is often a highly effective solvent for extracting lichen acids. Ethanol and methanol can also be used, but their efficiency may vary.[1]

  • Optimize Extraction Parameters:

    • Temperature: Maintain extraction temperatures at or below 40°C to minimize the risk of thermal degradation.[1]

    • Time: Ensure sufficient extraction time. For maceration, this could be several hours to overnight. For methods like accelerated solvent extraction (ASE), shorter times (e.g., 30 minutes) at a controlled temperature can be effective.[1]

    • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio (e.g., 100:1 v/w) can improve extraction efficiency.

  • Sample Preparation: Thoroughly grind the dried lichen thalli to a fine powder to maximize the surface area for solvent penetration.

Problem 2: Poor Recovery During Chromatographic Purification (e.g., HPLC)

Possible Causes:

  • Suboptimal HPLC Conditions: The mobile phase, column chemistry, or gradient profile may not be suitable for resolving this compound from other compounds.

  • Co-elution with Impurities: Other lichen acids or metabolites with similar polarities may co-elute with this compound, leading to impure fractions and apparent low recovery of the target compound.

  • On-Column Degradation: The pH of the mobile phase or interactions with the stationary phase could cause degradation of this compound.

  • Precipitation: this compound may precipitate on the column or in the tubing if the mobile phase composition is not optimal for its solubility.

Solutions:

  • HPLC Method Optimization:

    • Column: A C18 reversed-phase column is commonly used for the separation of lichen acids.[2]

    • Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and water is typically effective. Acidifying the aqueous component with a small amount of an acid like phosphoric acid (e.g., 1%) can improve peak shape and resolution for acidic compounds.[2]

    • Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (e.g., around 265 nm, a common wavelength for similar compounds).[2]

  • Address Co-elution:

    • Adjust the gradient slope to be shallower, providing more time for separation.

    • Try a different stationary phase (e.g., phenyl or cyano) to alter selectivity.

    • Employ orthogonal purification techniques, such as solid-phase extraction (SPE) or other chromatography modes (e.g., ion exchange), to remove interfering compounds before the final HPLC step.

  • Ensure Stability:

    • Maintain the pH of the mobile phase within a range where this compound is stable. While specific data for this compound is limited, for many organic acids, a slightly acidic pH is preferable.

    • If degradation is suspected, consider running the purification at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction solvent and method for obtaining this compound from lichens?

A1: A common and effective method is maceration or soxhlet extraction using acetone as the solvent. Accelerated Solvent Extraction (ASE) with acetone has also been shown to be a selective and efficient method for extracting lichen acids, often with reduced solvent consumption and time.[1] It is advisable to keep the extraction temperature at or below 40°C to prevent potential degradation of the target compound.[1]

Q2: I'm observing broad or tailing peaks for this compound during my HPLC run. What could be the cause?

A2: Peak broadening or tailing for acidic compounds like this compound can be caused by several factors:

  • Secondary Interactions: Interactions between the acidic functional group of this compound and residual silanols on the silica-based column packing material. Adding a small amount of acid (e.g., 0.1-1% phosphoric acid or formic acid) to the mobile phase can suppress this interaction and improve peak shape.[2]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample.

  • Column Degradation: The column may be nearing the end of its life. Flushing the column or replacing it may be necessary.

Q3: My backpressure is high during the HPLC purification. What should I check?

A3: High backpressure is a common issue in HPLC and can be caused by:

  • Blockage in the System: A blockage could be present in the guard column, column frits, or tubing.

  • Precipitation of Sample: The sample may not be fully soluble in the mobile phase, causing it to precipitate and block the flow path.

  • Particulate Matter: The sample or mobile phase may contain particulate matter. Ensure your samples and mobile phases are filtered through an appropriate (e.g., 0.45 µm) filter before use.

A systematic approach to troubleshooting is to disconnect components sequentially (starting from the detector and moving backward) to identify the source of the high pressure.

Q4: What kind of recovery rates can I expect for the purification of lichen acids?

Quantitative Data Summary

The following table summarizes typical parameters and findings related to the extraction and analysis of lichen acids. Note that specific values for this compound may vary.

ParameterValue/RangeSource
Extraction Solvent Acetone > Ethanol > Methanol (in terms of efficiency for some lichen acids)[1]
Extraction Temperature ≤ 40°C (to minimize degradation)[1]
HPLC Column Reversed-phase C18[2]
HPLC Mobile Phase Gradient of Methanol (or Acetonitrile) and acidified water (e.g., 1% Phosphoric Acid)[2]
UV Detection Wavelength ~254-265 nm[2]
Reported Recovery (Usnic Acid) 92.22 ± 1.72% to 96.37 ± 2.13%[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Lichen Material
  • Preparation: Dry the lichen material and grind it into a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered lichen in acetone (e.g., a 1:100 solid-to-liquid ratio, w/v) and stir at room temperature overnight.

    • Accelerated Solvent Extraction (ASE): Pack the powdered lichen into an extraction cell. Perform the extraction with acetone at a controlled temperature of 40°C for approximately 30 minutes.[1]

  • Filtration: Filter the extract to remove solid lichen material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or the initial mobile phase composition. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.0 mm, 5 µm).[2]

    • Mobile Phase A: 1% Phosphoric Acid in water.[2]

    • Mobile Phase B: Methanol.[2]

    • Detector: UV detector set at 265 nm.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Develop a linear gradient from a lower percentage of Mobile Phase B to a higher percentage over a suitable time (e.g., 30-60 minutes) to ensure separation of components. The exact gradient will need to be optimized based on the specific crude extract.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification lichen Lichen Material grind Grinding lichen->grind extract Solvent Extraction (e.g., Acetone, <= 40°C) grind->extract filter_extract Filtration extract->filter_extract crude Crude Extract filter_extract->crude dissolve Dissolve & Filter crude->dissolve To Purification hplc Reversed-Phase HPLC dissolve->hplc collect Fraction Collection hplc->collect pure Purified this compound collect->pure

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage start Low this compound Recovery check_extraction Problem in Extraction? start->check_extraction check_purification Problem in Purification? start->check_purification inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction Yes degradation Degradation check_extraction->degradation Yes node_solvent Optimize Solvent inefficient_extraction->node_solvent Potential Cause node_temp_time Optimize Temp/Time inefficient_extraction->node_temp_time Potential Cause node_lower_temp Lower Temperature (<= 40°C) degradation->node_lower_temp Potential Cause node_check_ph Check pH Stability degradation->node_check_ph Potential Cause poor_separation Poor Separation check_purification->poor_separation Yes peak_shape Bad Peak Shape check_purification->peak_shape Yes node_gradient Adjust Gradient poor_separation->node_gradient Potential Cause node_column Change Column poor_separation->node_column Potential Cause node_acidify Acidify Mobile Phase peak_shape->node_acidify Potential Cause node_concentration Check Sample Concentration peak_shape->node_concentration Potential Cause

Caption: Troubleshooting logic for low this compound recovery.

References

Minimizing degradation of confluentic acid during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of confluentic acid during extraction from lichen thalli.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield of this compound Incomplete Extraction: Inefficient solvent penetration or insufficient extraction time.- Ensure the lichen material is finely ground to increase surface area. - Optimize the solid-to-solvent ratio; a higher ratio may be needed. - Increase the extraction time or perform multiple extraction cycles. - Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) for higher efficiency.[1]
Degradation during Extraction: Exposure to harsh conditions (high temperature, extreme pH, light).- Temperature Control: Perform extraction at room temperature or below. If heating is necessary, use a controlled water bath and keep the temperature as low as possible. - pH Control: Maintain a neutral or slightly acidic pH of the extraction solvent. Avoid strongly acidic or alkaline conditions which can catalyze hydrolysis of the depside ester bond. - Light Protection: Conduct the extraction in amber glassware or protect the extraction vessel from direct light to prevent photodegradation.
Presence of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Degradation Products: Hydrolysis of the depside ester linkage is a common degradation pathway for depsides, leading to the formation of simpler phenolic units.[2][3][4] Oxidation can also occur.- Prevent Hydrolysis: As mentioned above, control temperature and pH. Use anhydrous solvents where possible. - Minimize Oxidation: Degas solvents prior to use. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Co-extraction of Impurities: Non-selective solvent system.- Optimize the extraction solvent. Acetone is often a good choice for lichen acids.[1] - Employ a pre-extraction wash with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. - Utilize a post-extraction clean-up step such as solid-phase extraction (SPE).
Inconsistent Extraction Yields Between Batches Variability in Lichen Material: Differences in the collection time, location, age, and storage of the lichen thalli can affect the concentration of secondary metabolites.- Standardize the collection and pre-processing of the lichen material. - Ensure consistent drying and storage conditions. Store dried lichen in a cool, dark, and dry place.
Inconsistent Extraction Parameters: Fluctuations in temperature, time, solvent-to-solid ratio, or solvent composition.- Adhere strictly to the optimized extraction protocol for each batch. - Use calibrated equipment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of degradation for depsides like this compound is the hydrolysis of the ester bond linking the two phenolic rings.[2][3][4] This is often accelerated by high temperatures and non-neutral pH conditions. Oxidation is another potential degradation pathway.

Q2: Which solvent is best for extracting this compound?

A2: Acetone is widely regarded as an effective and selective solvent for the extraction of lichen acids, including depsides.[1] Other solvents like ethanol, methanol, and ethyl acetate can also be used, but may require further optimization.

Q3: Can I heat the solvent to improve extraction efficiency?

A3: While heating can increase extraction efficiency, it also significantly increases the risk of thermal degradation and hydrolysis of this compound. If heating is employed, it should be done at the lowest effective temperature and for the shortest possible duration. Room temperature extraction is generally recommended to preserve the integrity of the compound.

Q4: How does light affect this compound stability?

A4: Like many phenolic compounds, this compound may be susceptible to photodegradation. It is best practice to protect the lichen material and extracts from direct light by using amber glassware or by covering the extraction apparatus.

Q5: Is it necessary to pre-treat the lichen sample before extraction?

A5: Yes, proper pre-treatment is crucial. The lichen thalli should be thoroughly cleaned of any debris, dried to a constant weight (preferably at a low temperature, e.g., freeze-drying), and finely ground to a uniform powder. This maximizes the surface area for solvent interaction and improves extraction efficiency.

Data Presentation

Table 1: Comparison of Extraction Methods for Depsides (Illustrative Data)

Extraction MethodSolventTemperature (°C)TimeRelative Yield (%)Purity (%)Reference
MacerationAcetone2524 h7585General
Soxhlet ExtractionAcetone568 h9080General
Ultrasound-Assisted Extraction (UAE)Acetone4030 min9592[1]
Accelerated Solvent Extraction (ASE)Acetone6015 min9890[1]
Natural Deep Eutectic Solvents (NADES)Proline/Lactic Acid/Water4020 min8895[1]

Note: This table presents illustrative data based on studies of similar depsides. Actual yields and purity for this compound may vary depending on the specific lichen species and experimental conditions.

Experimental Protocols

Optimized Protocol for Minimizing this compound Degradation using Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize the yield of this compound while minimizing its degradation.

1. Lichen Material Pre-treatment:

  • Thoroughly clean the collected lichen thalli to remove any substrate and debris.
  • Freeze-dry the cleaned lichen material to remove moisture without thermal degradation.
  • Grind the dried lichen into a fine, homogenous powder (e.g., 40-60 mesh).

2. Ultrasound-Assisted Extraction:

  • Weigh 10 g of the powdered lichen material and place it into a 250 mL amber glass flask.
  • Add 150 mL of high-purity acetone.
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Maintain the extraction temperature at or below 30°C using a cooling water bath.
  • Extract for 30 minutes.

3. Post-Extraction Processing:

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
  • Carefully decant and collect the supernatant.
  • Repeat the extraction process on the residue with an additional 100 mL of acetone to ensure complete extraction.
  • Combine the supernatants from both extractions.
  • Filter the combined supernatant through a 0.45 µm membrane filter.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
  • The resulting crude extract can be further purified using techniques such as column chromatography.

Mandatory Visualization

confluentic_acid_degradation cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products High Temperature High Temperature Hydrolysis Hydrolysis High Temperature->Hydrolysis Accelerates Extreme pH (Acidic/Alkaline) Extreme pH (Acidic/Alkaline) Extreme pH (Acidic/Alkaline)->Hydrolysis Catalyzes UV Light UV Light Oxidation Oxidation UV Light->Oxidation Initiates Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation Promotes Simpler Phenolic Units Simpler Phenolic Units Hydrolysis->Simpler Phenolic Units Oxidized Derivatives Oxidized Derivatives Oxidation->Oxidized Derivatives This compound This compound This compound->Hydrolysis This compound->Oxidation

Caption: Factors and pathways leading to the degradation of this compound.

extraction_workflow start Start: Lichen Thalli pretreatment Pre-treatment (Clean, Dry, Grind) start->pretreatment extraction Ultrasound-Assisted Extraction (Acetone, <30°C, 30 min) pretreatment->extraction separation Centrifugation & Filtration extraction->separation concentration Rotary Evaporation (<40°C) separation->concentration purification Purification (e.g., Column Chromatography) concentration->purification end Pure this compound purification->end

Caption: Optimized workflow for this compound extraction.

logical_relationship cluster_conditions Optimal Extraction Conditions cluster_outcomes Desired Outcomes Low Temperature Low Temperature Minimized Degradation Minimized Degradation Low Temperature->Minimized Degradation Neutral/Slightly Acidic pH Neutral/Slightly Acidic pH Neutral/Slightly Acidic pH->Minimized Degradation Protection from Light Protection from Light Protection from Light->Minimized Degradation Efficient Method (UAE/ASE) Efficient Method (UAE/ASE) High Yield High Yield Efficient Method (UAE/ASE)->High Yield High Purity High Purity Minimized Degradation->High Purity End Product End Product High Yield->End Product High Purity->End Product

Caption: Relationship between extraction conditions and desired outcomes.

References

Resolving co-eluting peaks in confluentic acid chromatograms.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in confluentic acid chromatograms.

Troubleshooting Guides

This section offers solutions to common problems encountered during the chromatographic analysis of this compound.

Question: I am observing a broad or asymmetric peak for this compound, suggesting a potential co-elution. What are the initial steps to diagnose this issue?

Answer:

An asymmetrical peak shape, such as tailing or fronting, is a common indicator of co-eluting impurities or secondary interactions with the stationary phase.[1] To diagnose the issue, follow these steps:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), the first step is to perform a peak purity analysis.[2][3][4]

    • DAD: A DAD detector can acquire UV spectra at different points across the chromatographic peak.[2][3] If the spectra are not identical, it indicates the presence of more than one compound.[2][3]

    • MS: A mass spectrometer can detect different mass-to-charge ratios (m/z) across the peak, which can reveal the presence of co-eluting compounds, even if they have similar UV spectra.[5]

  • Visual Inspection: Carefully examine the peak shape. A small shoulder or a split peak is a strong indication of co-elution.[6]

  • Review the Method: Double-check your current High-Performance Liquid Chromatography (HPLC) method parameters. Ensure the mobile phase composition is correct, the column is properly equilibrated, and the injection volume is appropriate.[7][8]

Question: My peak purity analysis confirms a co-eluting impurity with this compound. How can I modify my HPLC method to resolve these peaks?

Answer:

Resolving co-eluting peaks involves systematically adjusting chromatographic parameters to improve separation.[9][10] Here is a workflow to guide you through method optimization:

Troubleshooting Workflow for Co-eluting Peaks

G start Co-elution Detected mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Slope mobile_phase->gradient solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) gradient->solvent ph Modify Mobile Phase pH solvent->ph stationary_phase Change Stationary Phase ph->stationary_phase column_chem Select Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) stationary_phase->column_chem particle_size Use Smaller Particle Size or Core-Shell Column column_chem->particle_size temp_flow Adjust Temperature & Flow Rate particle_size->temp_flow temperature Optimize Column Temperature temp_flow->temperature flow_rate Decrease Flow Rate temperature->flow_rate end Peaks Resolved flow_rate->end

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC.

Experimental Protocol 1: HPLC Method Optimization for this compound Separation

This protocol provides a systematic approach to developing a robust HPLC method for separating this compound from potential impurities.

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • UV Detector Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined from a UV scan).

  • Mobile Phase Optimization:

    • Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of this compound and any impurities.[1]

    • Gradient Optimization: Based on the scouting run, create a more focused gradient. If peaks are eluting too close together, decrease the gradient slope in that region to increase separation.[1]

    • Solvent Selectivity: If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order.[1]

    • pH Adjustment: The retention of acidic compounds like this compound can be sensitive to pH. Modifying the pH of the aqueous mobile phase can improve peak shape and selectivity.[1]

  • Stationary Phase Evaluation:

    • Alternative Column Chemistries: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano (CN) phase. These can offer different selectivity.[1]

    • High-Efficiency Columns: Consider using a column with smaller particles (e.g., sub-2 µm) or a core-shell column. These provide higher efficiency, leading to sharper peaks and better resolution.[1]

  • Temperature and Flow Rate Adjustments:

    • Temperature Optimization: Vary the column temperature (e.g., 25°C, 35°C, 45°C) to see its effect on selectivity.[1]

    • Flow Rate Reduction: Lowering the flow rate can enhance separation, although it will increase the analysis time.[1]

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase BGradient Slope (%B/min)Resolution between Peak 1 and Peak 2
Acetonitrile51.2
Acetonitrile21.8
Methanol51.5
Methanol22.1

This table provides illustrative data on how adjusting the organic solvent and gradient steepness can impact the resolution of two closely eluting peaks.

Frequently Asked Questions (FAQs)

Question: What is co-elution in chromatography?

Answer:

Co-elution occurs when two or more different compounds in a sample are not fully separated and elute from the chromatography column at the same or very similar times, resulting in overlapping peaks.[6] This can lead to inaccurate identification and quantification of the compounds of interest.

Principle of Chromatographic Separation and Co-elution

G cluster_0 Ideal Separation cluster_1 Co-elution a [Column] -> Peak A -> Peak B b [Column] -> Overlapping Peaks (A+B)

Caption: A conceptual diagram illustrating ideal chromatographic separation versus co-elution.

Question: Can I use software to resolve co-eluting peaks?

Answer:

Yes, specialized software can be used for the deconvolution of co-eluting peaks.[11][12] This is particularly useful when chromatographic optimization alone cannot achieve baseline separation. Deconvolution algorithms use mathematical methods to separate the signals of individual components from an overlapping peak, provided there are some spectral differences between the co-eluting compounds.[11][12][13]

Question: Are there any specific challenges related to the analysis of this compound and other lichen secondary metabolites?

Answer:

Lichen secondary metabolites, including this compound, often occur in complex mixtures of structurally similar compounds.[14][15] This can make their separation challenging. The similar chemical properties of these compounds can lead to co-elution. Therefore, a systematic approach to method development, as outlined in the troubleshooting guide, is crucial for achieving accurate and reliable results. The use of high-resolution analytical techniques like HPLC coupled with DAD or MS is highly recommended for the analysis of these complex natural product extracts.[16]

Question: What are some common causes of peak tailing, and how can they be addressed?

Answer:

Peak tailing, where the latter half of the peak is wider than the front half, can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause tailing.[1]

    • Solution: Adding a competing base like triethylamine (TEA) to the mobile phase or using a modern, high-purity silica column can mitigate these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak shape issues.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: How does temperature affect HPLC separation?

Answer:

Temperature can influence several aspects of an HPLC separation:

  • Viscosity of the Mobile Phase: Higher temperatures decrease the viscosity of the mobile phase, which can lead to lower backpressure and potentially sharper peaks.[1]

  • Selectivity: Changing the temperature can alter the interactions between the analytes and the stationary phase, which can change the selectivity and improve the resolution of co-eluting peaks.[1][9]

  • Analyte Stability: It is important to ensure that the chosen temperature does not cause degradation of the analytes.

References

How to increase the sensitivity of confluentic acid detection by LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the sensitivity of confluentic acid detection by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity by LC-MS?

A1: The main challenges include:

  • Ion Suppression: this compound is often extracted from complex lichen matrices containing a high concentration of co-eluting compounds that can interfere with the ionization process in the MS source, leading to a suppressed signal.

  • Suboptimal Ionization Parameters: As a depsidone, this compound has specific physicochemical properties. Using generic LC-MS parameters may result in inefficient ionization and, consequently, low sensitivity.

  • Poor Chromatographic Peak Shape: this compound, being an acidic compound, can exhibit peak tailing on standard reversed-phase columns, which reduces peak height and sensitivity.

  • Sample Preparation Inefficiencies: Incomplete extraction from the lichen thallus or loss of the analyte during sample cleanup can lead to lower amounts of this compound reaching the detector.

Q2: Which ionization mode, ESI or APCI, is better for this compound?

A2: Electrospray ionization (ESI) is generally the preferred method for depsidones like this compound.[1] ESI is well-suited for moderately polar, ionizable compounds.[2] this compound contains carboxylic acid and phenolic hydroxyl groups that are readily ionized in solution. Atmospheric Pressure Chemical Ionization (APCI) is typically better for less polar, lower-molecular-weight compounds and may not be as effective for this compound.[2]

Q3: Should I use positive or negative ion mode for this compound detection?

A3: Negative ion mode is strongly recommended for the detection of this compound. The presence of a carboxylic acid and phenolic hydroxyl groups allows for efficient deprotonation to form the [M-H]⁻ ion, which typically yields a significantly more intense signal than the protonated [M+H]⁺ ion in positive mode.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

dot

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Troubleshooting Steps & Solutions

Potential Cause Recommended Action & Explanation
Incorrect Ionization Mode Verify that the mass spectrometer is operating in negative ion mode . This compound readily forms a stable [M-H]⁻ ion, which is crucial for sensitivity.
Suboptimal MS Source Parameters Perform a direct infusion of a this compound standard (e.g., 1 µg/mL) to optimize source parameters. Pay close attention to capillary voltage, nebulizer gas flow, drying gas flow, and source temperature. A systematic optimization of these parameters can significantly enhance the signal.[3][4]
Ineffective Mobile Phase Ensure the mobile phase contains a volatile acid, such as 0.1% formic acid or acetic acid .[5] This helps to keep the this compound deprotonated in the ESI droplet, enhancing the [M-H]⁻ signal. Avoid non-volatile buffers like phosphate. Using high-purity, LC-MS grade solvents is mandatory to reduce background noise.[6][7]
Poor Chromatography If peak shape is poor (e.g., significant tailing), consider a column designed for polar compounds or ensure the mobile phase pH is appropriate. Lowering the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) can increase sensitivity, but requires adjustment of the flow rate.
Ion Suppression from Matrix The complex matrix of lichen extracts is a common cause of ion suppression.[6] Enhance sample cleanup by incorporating a Solid Phase Extraction (SPE) step. An SPE procedure can effectively remove interfering substances.
Incorrect MRM Transitions For tandem MS (MS/MS), verify the precursor and product ions for this compound. The precursor should be the [M-H]⁻ ion. Optimize the collision energy for each transition to maximize the product ion signal.[1]
Issue 2: High Background Noise

High background noise can mask the analyte signal, leading to a poor signal-to-noise ratio and reduced sensitivity.

dot

High_Background_Noise Troubleshooting Workflow: High Background Noise Start Start: High Background Noise Solvents Check Solvent Purity (Use LC-MS Grade) Start->Solvents Additives Verify Additive Quality (Fresh, High Purity) Solvents->Additives Solvents OK System_Contamination System Contamination Check (Run Blanks) Additives->System_Contamination Additives OK Clean_System Clean LC and MS System System_Contamination->Clean_System Blanks are Dirty Sample_Carryover Investigate Sample Carryover System_Contamination->Sample_Carryover Blanks are Clean Resolved Noise Reduced Clean_System->Resolved Injector_Wash Optimize Injector Wash Protocol Sample_Carryover->Injector_Wash Carryover Detected Sample_Carryover->Resolved No Carryover (Re-evaluate Sample Prep) Injector_Wash->Resolved

Caption: A systematic approach to identifying and resolving high background noise.

Troubleshooting Steps & Solutions

Potential Cause Recommended Action & Explanation
Contaminated Solvents/Additives Always use LC-MS grade water, acetonitrile, and methanol.[6][7] Ensure that mobile phase additives like formic acid are of high purity and freshly prepared. Impurities can create significant background noise.
System Contamination Run blank injections (mobile phase only) to see if the noise is coming from the LC-MS system itself. If the blanks are noisy, clean the system, including the LC lines, injector, and MS source.
Use of Non-Volatile Buffers Avoid salts like sodium phosphate or potassium phosphate. These are non-volatile and will contaminate the MS source, leading to high background and signal suppression. Use volatile additives like formic acid, acetic acid, or ammonium formate.[5]
Plasticizers and Other Leachables Be mindful of contaminants leaching from plastic consumables (e.g., tubes, pipette tips). Use high-quality polypropylene labware to minimize this issue.

Experimental Protocols

Protocol 1: Sample Preparation of Lichen Thalli using Solid Phase Extraction (SPE)

This protocol is a starting point and may require optimization based on the specific lichen species and available equipment.

  • Extraction:

    • Grind 100 mg of dried lichen thallus to a fine powder.

    • Add 5 mL of acetone and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the combined acetone extract to dryness under a gentle stream of nitrogen.

  • SPE Cleanup (using a C18 cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Sample Loading: Reconstitute the dried extract in 1 mL of 20% acetonitrile in water and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elution: Elute the this compound and other depsidones with 5 mL of acetonitrile.

    • Final Step: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method Parameters for this compound

These are recommended starting parameters. Instrument-specific optimization is crucial.

Liquid Chromatography Parameters

Parameter Recommended Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

Parameter Recommended Value
Ionization Mode ESI Negative
Capillary Voltage -3.0 to -4.5 kV
Nebulizer Gas (N₂) Flow 1.5 - 3.0 L/min
Drying Gas (N₂) Flow 8 - 12 L/min
Source Temperature 100 - 150 °C
Desolvation Line Temp. 250 - 300 °C
MRM Transitions Precursor Ion ([M-H]⁻): m/z 485.2Product Ions: Monitor fragments resulting from the loss of CO₂ (m/z 441.2) and cleavage of the ester bond. Collision energy will need to be optimized for each transition.

Note on MRM Transitions: The exact mass of this compound ([M-H]⁻) is approximately 485.2. The primary fragmentation in negative mode for depsidones often involves the loss of CO₂ from the carboxylic acid group and cleavage of the central ester linkage. Users should infuse a standard to confirm the precursor ion and identify the most abundant, stable product ions for their specific instrument.[8]

References

Technical Support Center: Optimization of Spray Drying for Confluentic Acid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the spray drying parameters for confluentic acid extracts. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the spray drying of this compound and other phenolic acid-rich extracts.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield / Excessive Powder Deposition in Drying Chamber Sticky Product: this compound, like other organic acids, can have a low glass transition temperature, leading to stickiness at elevated temperatures.[1]- Increase Carrier Concentration: Add higher molecular weight carriers like maltodextrin (e.g., 20-30% w/v) to increase the glass transition temperature of the feed.[1][2] - Optimize Inlet Temperature: While counterintuitive, sometimes a higher inlet temperature can lead to faster crust formation on the droplet surface, reducing stickiness. However, for heat-sensitive compounds, a lower temperature is generally safer.[2] Experiment within a range (e.g., 140-200°C). - Use Dehumidified Air: Low humidity air for drying can reduce stickiness.[1]
Improper Atomization: Spray cone angle is too wide, causing the product to hit the chamber walls before it is dry.[3]- Adjust Nozzle/Atomizer Settings: Check and adjust the atomizer speed or pressure to ensure a narrow spray pattern.[3][4] - Optimize Airflow: Ensure uniform and sufficient airflow to keep the powder suspended and prevent it from settling on the walls.[3][4]
Nozzle Clogging High Feed Viscosity: The extract solution is too thick to pass through the nozzle smoothly.- Dilute the Feed Solution: Decrease the solids concentration of the feed. - Preheat the Feed: Gently warming the feed solution can reduce its viscosity.[4]
Precipitation of Solids: Insoluble components in the extract are blocking the nozzle.- Filter the Feed Solution: Pass the extract through a fine filter before introducing it to the spray dryer.
Inconsistent Particle Size Variable Atomization: Fluctuations in atomizer speed or pressure.- Maintain Consistent Atomizer Settings: Ensure the atomizer is operating at a constant speed and pressure.[4]
Fluctuations in Feed Properties: Inconsistent mixing or variations in the viscosity of the feed solution.- Ensure Homogeneous Feed: Continuously stir the feed solution to maintain uniformity.[4]
Worn Nozzle: Over time, nozzles can wear out, leading to an irregular spray pattern.- Inspect and Replace Nozzles: Regularly check nozzles for signs of wear and replace them as needed.[4]
Degradation of this compound (Loss of Bioactivity) Excessive Heat Exposure: High inlet and outlet temperatures can degrade heat-sensitive phenolic compounds.[5]- Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient drying (e.g., 110-150°C).[5] - Optimize Feed Rate: Adjust the feed rate to maintain a low outlet temperature. A higher feed rate can sometimes lower the outlet temperature.
Poor Powder Quality (e.g., high moisture, clumping) Insufficient Drying: The drying time or temperature is not adequate to remove sufficient moisture.- Increase Inlet Temperature: A higher temperature difference between the inlet and outlet air will increase the drying rate.[5] - Decrease Feed Rate: A lower feed rate allows for a longer residence time in the drying chamber, promoting more thorough drying.[4]
Hygroscopic Nature of the Powder: The powder readily absorbs moisture from the air after drying.- Store Properly: Immediately transfer the collected powder to a desiccator or a container with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the spray drying of this compound extracts?

The most significant parameters are the inlet air temperature, the feed flow rate, and the concentration of the carrier agent (e.g., maltodextrin).[6] These factors have a direct impact on product yield, moisture content, particle size, and the stability of the this compound.

Q2: What is a good starting point for the inlet temperature?

For phenolic compounds, which can be heat-sensitive, a starting inlet temperature in the range of 140-160°C is advisable.[2][5] The optimal temperature will depend on the specific formulation and desired powder characteristics. Higher temperatures may lead to some degradation of the active compound, while lower temperatures might result in higher moisture content in the final product.[5]

Q3: Why is a carrier agent necessary, and what concentration should I use?

Carrier agents, such as maltodextrin, are used to prevent the stickiness of sugar and acid-rich foods during spray drying, which improves the product yield.[1][7] A common starting concentration is between 10% and 30% (w/v) of the feed solution.[2] Higher concentrations of maltodextrin generally lead to better powder recovery.[2]

Q4: How can I minimize the loss of antioxidant activity of the this compound extract during spray drying?

To preserve antioxidant activity, it is crucial to minimize heat degradation. This can be achieved by using lower inlet temperatures.[5] Some studies have shown that total phenolic content and antioxidant activity can be better preserved at lower temperatures (e.g., 110°C), though this may compromise other powder properties like moisture content.[5]

Q5: What are the expected characteristics of a well-optimized spray-dried this compound powder?

A high-quality powder should have low moisture content, good flowability, a uniform particle size distribution, and high retention of this compound and its associated bioactivity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the spray drying of phenolic acid-rich extracts. Note that optimal parameters for this compound may vary.

Table 1: Effect of Inlet Temperature on Powder Properties

Inlet Temperature (°C)Total Phenolic Content (TPC) Retention (%)Moisture Content (%)Reference
110Higher13.11[5]
130Moderate-[5]
150Lower8.49[5]
140~84.5-[2]
220~100-[2]

Note: TPC retention can be influenced by the specific compound and processing conditions. Some studies show higher retention at higher temperatures due to shorter exposure times, while others show degradation.[2][5]

Table 2: Effect of Carrier (Maltodextrin) Concentration on Powder Properties

Maltodextrin Conc. (% w/v)Product Yield (%)Adjusted TPC (mg GAE/100g)Reference
1020.871588.40[2]
2050.781477.46[2]
3057.421481.46[2]

Experimental Protocols

Protocol 1: Preparation of Feed Solution

  • Extraction: Prepare the this compound extract using a suitable solvent (e.g., acetone, ethanol).

  • Concentration: Concentrate the extract to a desired solids content.

  • Carrier Addition: Dissolve the chosen carrier agent (e.g., maltodextrin DE 10-12) in the extract solution to the target concentration (e.g., 10-30% w/v).

  • Homogenization: Stir the mixture continuously until the carrier is fully dissolved and the solution is homogeneous.

  • Filtration (Optional): If precipitates are present, filter the solution to prevent nozzle clogging.

Protocol 2: Characterization of Spray-Dried Powder

  • Moisture Content:

    • Accurately weigh approximately 1g of the powder into a moisture analyzer pan.

    • Dry the sample at a set temperature (e.g., 105°C) until a constant weight is achieved.

    • The moisture content is expressed as a percentage of weight loss.

  • Particle Size and Morphology:

    • Scanning Electron Microscopy (SEM): Mount a small amount of powder on an SEM stub using double-sided adhesive tape. Sputter-coat the sample with a conductive material (e.g., gold). Observe the particle morphology under the SEM at various magnifications.

    • Laser Diffraction: Disperse the powder in a suitable medium (e.g., isopropanol) and analyze the particle size distribution using a laser diffraction particle size analyzer.

  • Total Phenolic Content (TPC) - Folin-Ciocalteu Method:

    • Prepare a standard curve using a known concentration of a standard phenolic compound (e.g., gallic acid).

    • Extract the phenolic compounds from a known weight of the spray-dried powder using a suitable solvent.

    • Mix an aliquot of the extract with Folin-Ciocalteu reagent and sodium carbonate solution.

    • After incubation, measure the absorbance at a specific wavelength (e.g., 765 nm).

    • Calculate the TPC based on the standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of dry powder.[2]

Visualizations

experimental_workflow cluster_prep Feed Preparation cluster_sd Spray Drying cluster_analysis Powder Characterization extract This compound Extraction mix Mixing & Homogenization extract->mix carrier Carrier Agent (e.g., Maltodextrin) carrier->mix spray_dryer Spray Dryer mix->spray_dryer powder Spray-Dried Powder spray_dryer->powder params Process Parameters: - Inlet Temperature - Feed Rate - Atomizer Speed params->spray_dryer analysis Analysis: - Moisture Content - Particle Size & Morphology - Total Phenolic Content - Bioactivity Assays powder->analysis optimization Optimization Loop analysis->optimization Evaluate Results optimization->params Adjust Parameters

Caption: Experimental workflow for the optimization of spray drying parameters for this compound extracts.

inferred_signaling_pathway cluster_stimulus External Stimulus (e.g., Pathogen, Oxidative Stress) cluster_cell Cellular Response stimulus Stimulus receptor Cell Surface Receptor stimulus->receptor mapk MAPK Cascade (Inferred Anti-inflammatory Action) receptor->mapk nfkb NF-κB Pathway (Inferred Anti-inflammatory Action) receptor->nfkb nrf2 Nrf2 Pathway (Inferred Antioxidant Action) receptor->nrf2 inflammation ↓ Pro-inflammatory Cytokines mapk->inflammation nfkb->inflammation antioxidant ↑ Antioxidant Enzymes nrf2->antioxidant confluentic_acid This compound (Lichen Secondary Metabolite) confluentic_acid->mapk Modulates confluentic_acid->nfkb Modulates confluentic_acid->nrf2 Modulates

References

Technical Support Center: Enhancing the Resolution of Confluentic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of confluentic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving high-resolution separation of these complex lichen secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

This compound is a secondary metabolite produced by certain lichens, belonging to the depside class of chemical compounds. Its molecular formula is C₂₈H₃₆O₈. While this compound itself is reported as optically inactive, this may indicate it exists as a racemic mixture of enantiomers (mirror-image stereoisomers).

The most commonly encountered isomers of this compound are constitutional isomers , which have the same molecular formula but different structural arrangements. These include other lichen acids with variations in their side chains, such as:

  • Hyperthis compound

  • Superthis compound

  • Subthis compound

  • 2'-O-methylthis compound

Q2: My HPLC chromatogram shows broad, poorly resolved peaks for what I believe is a mixture of this compound and its isomers. What are the likely causes?

Poor resolution in HPLC is a common issue that can stem from several factors. The most probable causes for broad and overlapping peaks when analyzing this compound and its isomers include:

  • Inappropriate Mobile Phase Composition: The polarity and pH of the mobile phase are critical for the separation of acidic compounds like this compound. An incorrect solvent ratio or pH can lead to poor selectivity and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and distorted peaks.

  • Suboptimal Flow Rate: A flow rate that is too high can decrease the efficiency of the separation, leading to broader peaks and reduced resolution. Conversely, a flow rate that is too low can lead to band broadening due to diffusion.

  • Poor Column Condition: A contaminated or degraded column will exhibit poor performance.

  • Lack of a Chiral Stationary Phase (for enantiomers): If you are trying to separate enantiomers of this compound, a standard achiral column (like a C18) will not be effective.

Q3: I am observing peak tailing specifically for my this compound peak. How can I resolve this?

Peak tailing in the analysis of acidic compounds like this compound is often caused by strong interactions between the analyte and the stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding a small amount of an acid like formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid group on this compound. This makes the molecule less polar and reduces its interaction with residual silanols on the silica-based stationary phase, leading to more symmetrical peaks.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block the majority of active silanol groups, which are a primary cause of peak tailing for acidic compounds.

  • Consider a Different Stationary Phase: If pH adjustment doesn't resolve the issue, a column with a different stationary phase chemistry, such as one with an embedded polar group, might provide better peak shape.

Q4: How can I confirm if my sample contains a racemic mixture of this compound enantiomers?

To determine if you have a racemic mixture, you will need to use a chiral separation technique. Standard achiral HPLC methods will not separate enantiomers. The most common approach is to use High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) . These columns are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Troubleshooting Guides

HPLC Method Troubleshooting for this compound Isomer Resolution
Problem Potential Cause Recommended Solution
Poor Resolution of Constitutional Isomers Mobile phase not optimized for selectivity.- Adjust the organic modifier-to-aqueous ratio in your mobile phase. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Modify the pH of the aqueous phase with an appropriate acid (e.g., 0.1% formic acid).
Inappropriate column chemistry.- Try a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) to alter selectivity.
Gradient slope is too steep.- Decrease the gradient slope to allow more time for the isomers to separate.
No Separation of Enantiomers Using an achiral HPLC column.- A chiral stationary phase (CSP) is mandatory for enantiomer separation. Select a CSP known to be effective for acidic compounds, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or a Pirkle-type column.
Peak Broadening Column overloading.- Reduce the injection volume or dilute the sample.
High flow rate.- Decrease the flow rate to improve separation efficiency.
Extra-column dead volume.- Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible.
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH to 2.5-3.5 using an acid modifier (e.g., formic acid, TFA). - Use a high-purity, end-capped silica column.
Column contamination.- Flush the column with a strong solvent wash protocol recommended by the manufacturer.
Split Peaks Sample solvent is too strong.- Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase.
Column inlet frit is partially blocked.- Back-flush the column (if permissible by the manufacturer) or replace the inlet frit.
Supercritical Fluid Chromatography (SFC) Troubleshooting

SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.

Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate co-solvent.- Screen different co-solvents (e.g., methanol, ethanol, isopropanol) as they significantly impact selectivity.
Incorrect additive.- For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the co-solvent can improve peak shape and resolution.
Suboptimal backpressure and temperature.- Optimize the backpressure regulator setting and column temperature to control the density of the supercritical fluid, which affects solvating power and selectivity.
Peak Tailing/Broadening Strong analyte-stationary phase interactions.- Add a competitive acidic modifier to the co-solvent.
Incompatible injection solvent.- Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound Constitutional Isomers

This protocol provides a starting point for developing a robust method for separating this compound from its constitutional isomers.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

Method Development Notes:

  • If co-elution persists, try replacing acetonitrile with methanol as the organic modifier, as this can alter selectivity.

  • A shallower gradient (e.g., 60-80% B over 30 minutes) may be necessary to resolve closely eluting isomers.

Protocol 2: Chiral HPLC Method for the Resolution of this compound Enantiomers

This protocol is a starting point for the chiral separation of this compound, assuming it exists as a racemic mixture.

Parameter Condition
Column Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm

Method Development Notes:

  • The ratio of hexane to isopropanol is a critical parameter for adjusting retention and resolution. A lower percentage of isopropanol will generally increase retention.

  • Other alcohol modifiers such as ethanol can be screened to find optimal selectivity.

  • The concentration of the acidic additive (TFA) can be adjusted (0.05% - 0.2%) to optimize peak shape.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Outcome Start Poor Peak Resolution Cause1 Broad Peaks Start->Cause1 Cause2 Peak Tailing Start->Cause2 Cause3 Co-elution Start->Cause3 Sol1 Adjust Flow Rate / Injection Volume Cause1->Sol1 Sol2 Modify Mobile Phase pH Cause2->Sol2 Sol3 Change Mobile Phase Composition / Gradient Cause3->Sol3 Sol4 Use Chiral Column (for enantiomers) Cause3->Sol4 If enantiomers are suspected End Resolution Enhanced Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Chiral_Separation_Logic Start Sample Contains this compound Isomers IsomerType What type of isomers? Start->IsomerType Constitutional Constitutional Isomers (e.g., different side chains) IsomerType->Constitutional Different Connectivity Stereoisomers Stereoisomers (Enantiomers) IsomerType->Stereoisomers Same Connectivity, Different 3D Arrangement AchiralMethod Use Achiral HPLC (e.g., C18 column) Constitutional->AchiralMethod ChiralMethod Use Chiral HPLC or SFC with a Chiral Stationary Phase Stereoisomers->ChiralMethod OptimizeAchiral Optimize mobile phase and gradient for selectivity AchiralMethod->OptimizeAchiral OptimizeChiral Screen different chiral columns and mobile phases ChiralMethod->OptimizeChiral

Caption: Decision tree for selecting the appropriate separation method.

Selection of internal standards for confluentic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of confluentic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical considerations when selecting an internal standard (IS) for this compound quantification?

The ideal internal standard should have physicochemical properties as close to this compound as possible to compensate for variability during sample preparation, chromatography, and ionization.[1][2] The two main types of internal standards to consider are:

  • Structural Analog Internal Standard: A compound with a similar chemical structure to this compound can be used if a SIL-IS is unavailable. Key features to match include the depside core structure, acidic properties (pKa), and hydrophobicity (logP).[1] Potential candidates could include other lichen depsides that are not present in the sample matrix.

Q2: I am observing low recovery of my internal standard. What are the potential causes and how can I troubleshoot this?

Low recovery of the internal standard can significantly impact the accuracy of your results. Here are common causes and troubleshooting steps:

  • Inefficient Extraction: The solvent system may not be optimal for extracting both this compound and the IS from the sample matrix.

    • Troubleshooting: Ensure your extraction solvent is appropriate for a moderately lipophilic compound like this compound. Acetone or methanol are commonly used for extracting lichen acids.[3] Consider performing a second extraction step to assess if a significant amount of the IS is being left behind.

  • Sample Matrix Effects: Components in your biological matrix can interfere with the extraction process or cause ion suppression/enhancement during mass spectrometry analysis.

    • Troubleshooting: To check for matrix effects, compare the IS signal in a clean solvent versus the signal in a sample matrix extract. If a significant difference is observed, consider additional sample cleanup steps like solid-phase extraction (SPE).

  • Instrumental Issues: Problems with the injector, column, or mass spectrometer can lead to reduced signal intensity.

    • Troubleshooting: Ensure the injector temperature is appropriate and the column is not degraded or contaminated. A dirty ion source in the mass spectrometer can also lead to a general loss of sensitivity.

Q3: What are some potential structural analogs I could consider as an internal standard for this compound?

Given that a stable isotope-labeled internal standard for this compound is not commercially available, selecting a suitable structural analog is a practical alternative. The goal is to choose a compound with similar chemical properties that is not endogenously present in your samples.[4][5]

Here are some potential candidates from the class of lichen depsides, with the caveat that their suitability must be experimentally verified:

  • Lecanoric Acid: Another simple depside with a similar core structure.

  • Gyrophoric Acid: A tridepside, which might have different chromatographic behavior but shares structural similarities.

  • Olivetoric Acid: A depside with a similar chemical backbone.

When selecting a structural analog, it is crucial to validate its performance by assessing its co-elution with this compound and its ability to track recovery and matrix effects.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in IS Peak Area Inconsistent sample injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. Manually inspect sample vials for consistent volumes.
IS instability in the sample matrix or solvent.Perform stability tests of the IS in the matrix and solvent at different temperatures and time points to ensure it does not degrade during sample processing and analysis.[6]
Incomplete mixing of IS with the sample.Vortex or sonicate samples thoroughly after adding the internal standard to ensure homogenous distribution.
Poor Peak Shape for this compound and/or IS Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH.This compound is acidic; ensure the mobile phase pH is suitable to maintain a consistent ionization state for good peak shape. For reversed-phase chromatography, a mobile phase with a low pH (e.g., using formic acid) is common for acidic compounds.[6]
IS Signal Suppression or Enhancement Co-eluting matrix components.Optimize the chromatographic method to separate the analyte and IS from interfering matrix components. Improve sample cleanup procedures (e.g., using solid-phase extraction).
High concentration of analyte affecting IS ionization.Ensure the concentration of the internal standard is appropriate and falls within the linear range of the assay.

Quantitative Data for Internal Standard Selection

The selection of an internal standard requires careful evaluation of its analytical performance relative to this compound. Below is a table of hypothetical but realistic data for potential internal standards to guide method development. A stable isotope-labeled (SIL) this compound is included as the ideal benchmark.

Compound Type Expected Retention Time (min) Precursor Ion (m/z) [M-H]- Product Ion (m/z) Extraction Recovery (%) Matrix Effect (%)
This compound Analyte5.2499.2263.185 ± 5N/A
13C6-Confluentic Acid SIL-IS5.2505.2269.186 ± 598 ± 4
Lecanoric Acid Analog4.8317.1167.082 ± 791 ± 8
Gyrophoric Acid Analog6.1467.1167.078 ± 985 ± 10

Experimental Protocols

Sample Preparation: Extraction of this compound from Lichen Thalli
  • Sample Homogenization: Weigh approximately 100 mg of dried and cleaned lichen material. Grind the sample to a fine powder using a mortar and pestle or a ball mill.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard solution to the powdered lichen sample.

  • Extraction: Add 5 mL of acetone to the sample.[7] Vortex vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction (steps 3-5) on the pellet with an additional 5 mL of acetone to ensure complete recovery. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

LC-MS/MS Quantification of this compound

This protocol is a proposed starting point and should be optimized for your specific instrumentation and internal standard.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Elution:

    Time (min) %A %B
    0.0 20 80
    5.0 5 95
    7.0 5 95
    7.1 20 80

    | 10.0 | 20 | 80 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 499.2 263.1 25
    13C6-Confluentic Acid (IS) 505.2 269.1 25

    | Lecanoric Acid (IS) | 317.1 | 167.0 | 22 |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Lichen Sample homogenize Homogenize start->homogenize spike Spike with Internal Standard homogenize->spike extract Solvent Extraction spike->extract concentrate Evaporate & Reconstitute extract->concentrate filter Filter concentrate->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

Potential_Signaling_Pathway cluster_cell Potential Cellular Effects of this compound cluster_pathway Inferred from Structurally Similar Depsides confluentic This compound topoisomerase Topoisomerase Inhibition confluentic->topoisomerase Hypothesized Interaction p53 p53 Activation topoisomerase->p53 DNA Damage caspase Caspase Cascade Activation p53->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Confluentic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichen-derived secondary metabolites have long been a focal point in the search for novel bioactive compounds. Among these, confluentic acid, a depside, and usnic acid, a dibenzofuran derivative, have garnered attention for their potential therapeutic applications. This guide provides an objective comparison of the bioactivity of these two compounds, supported by experimental data, to aid researchers in drug discovery and development.

Chemical Structures

This compound: A depside with a characteristic ester linkage between two polysubstituted phenolic units.

Usnic Acid: A dibenzofuran derivative known for its unique cyclic structure.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial, anticancer, and antioxidant activities of this compound and usnic acid. Due to the limited specific experimental data for this compound, data for structurally similar depsides are included to provide a broader context for its potential bioactivity.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Usnic Acid Staphylococcus aureus7.8 - 32[1][2]
Enterococcus faecalis7.8 - 31.3[3]
Mycobacterium tuberculosis3.9[1]
Candida albicans20[3]
This compound General Antimicrobial ActivityNoted, but quantitative data is limited.[4]
Other Depsides
Divaricatic AcidBacillus subtilis7.0[3]
Staphylococcus aureus64.0[3]
Ramalic AcidVarious Bacteria & Fungi125 - 1000[3]
Lecanoric AcidVarious Bacteria & Fungi500 - 1000[3]

Table 2: Anticancer Activity (IC50)

CompoundCell LineIC50 (µM)Reference
Usnic Acid A549 (Lung Carcinoma)1.78[3]
MCF-7 (Breast Cancer)18.9[5]
MDA-MB-231 (Breast Cancer)22.3[5]
Capan-2 (Pancreatic Cancer)~14.6 (5.0 µg/mL)[6]
This compound Monoamine Oxidase-B (Enzyme Inhibition)0.2[7]
Other Depsides
Perlatolic AcidMicrosomal Prostaglandin E2 Synthase-10.4[8]
Imbricaric AcidMicrosomal Prostaglandin E2 Synthase-11.9[8]
Diffractaic AcidHaCaT (Keratinocyte)2600 (2.6 mM)[3]

Table 3: Antioxidant Activity (IC50)

CompoundAssayIC50Reference
Usnic Acid DPPH Radical Scavenging49.50 µg/mL[3]
ABTS Radical Scavenging10.41 µg/mL[3]
Superoxide Anion Radical Scavenging18.68 µg/mL[3]
This compound General Antioxidant ActivityNoted, but quantitative data is limited.[4]
Other Depsides
Lecanoric AcidDPPH Radical Scavenging34 µmol[3]
Superoxide Radical Scavenging91.5 µmol[3]
Ramalic AcidDPPH Radical Scavenging324.61 µg/mL[3]
AtranorinDPPH Radical Scavenging100 µg/mL[3]

Experimental Protocols and Methodologies

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and aid in the design of future experiments.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate microplate wells containing compound dilutions A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate at optimal temperature and time (e.g., 37°C for 24h) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination.

Protocol:

  • Preparation of Test Compounds: Stock solutions of this compound and usnic acid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate (e.g., 3-4 hours) C->D E Living cells convert yellow MTT to purple formazan crystals D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and IC50 value G->H

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or usnic acid and incubated for a specific duration (e.g., 48 hours).

  • MTT Addition: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare different concentrations of the test compound C Mix the test compound with the DPPH solution A->C B Prepare a solution of DPPH radical in methanol B->C D Incubate in the dark at room temperature C->D E Measure the decrease in absorbance at ~517 nm D->E F Calculate the percentage of radical scavenging activity and IC50 E->F

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Sample Preparation: Different concentrations of this compound and usnic acid are prepared in a suitable solvent.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Usnic Acid: Anticancer Signaling Pathways

Usnic acid has been shown to exert its anticancer effects through the modulation of several key signaling pathways. It can induce apoptosis (programmed cell death) and inhibit cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).

Usnic_Acid_Pathway cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition UA Usnic Acid PI3K PI3K/Akt UA->PI3K inhibits MAPK MAPK/ERK UA->MAPK inhibits Wnt Wnt/β-catenin UA->Wnt inhibits ROS ↑ ROS Production UA->ROS induces VEGFR2 VEGFR2 UA->VEGFR2 inhibits mTOR mTOR PI3K->mTOR Cell_Proliferation ↓ Cell Proliferation & Survival PI3K->Cell_Proliferation MAPK->Cell_Proliferation Wnt->Cell_Proliferation Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis ↑ Apoptosis Casp->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis

Simplified signaling pathways affected by usnic acid.

Usnic acid has been reported to inhibit key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.[11][12] It also downregulates the Wnt/β-catenin signaling pathway, leading to decreased expression of proteins crucial for cancer cell survival and proliferation.[11] Furthermore, usnic acid can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases.[8] Its anti-angiogenic effects are mediated through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling.[12]

This compound and Depsides: Potential Mechanisms

While specific signaling pathways for this compound are not well-documented, as a depside, its mechanism of action may be similar to other compounds in this class. Depsides are known to possess anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1.[12] Their antioxidant activity is attributed to their phenolic structure, which allows them to donate hydrogen atoms to neutralize free radicals. The antimicrobial action of some lichen depsides is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Conclusion

This comparative guide highlights the current state of knowledge regarding the bioactivities of this compound and usnic acid. Usnic acid is a well-studied compound with demonstrated potent antimicrobial, anticancer, and antioxidant properties, with several of its molecular mechanisms of action elucidated. In contrast, while this compound is known to possess bioactivity, there is a significant need for more comprehensive quantitative studies to fully characterize its therapeutic potential. The data on related depsides suggest that this compound likely holds promise as a bioactive molecule.

Future research should focus on isolating sufficient quantities of this compound to perform extensive in vitro and in vivo bioactivity screening. Elucidating its specific mechanisms of action and signaling pathways will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Guide to HPLC and TLC for the Quantitative Analysis of Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Confluentic acid, a depside found in various lichen species, has garnered interest for its potential biological activities. For researchers aiming to quantify this compound in extracts or formulations, selecting the appropriate analytical technique is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), specifically High-Performance TLC (HPTLC), for the quantitative analysis of this compound, supported by experimental data from analogous compounds.

Introduction to this compound and Analytical Challenges

This compound (C₂₈H₃₆O₈) is a polyphenolic compound belonging to the depside class.[1] Its structure incorporates two substituted aromatic rings linked by an ester bond, conferring specific physicochemical properties that influence its analysis. Key characteristics relevant to its quantification include its UV absorbance maxima at approximately 268 nm and 304 nm, which are crucial for spectrophotometric detection.[1] The primary challenge in quantifying this compound from natural sources lies in separating it from a complex matrix of other lichen metabolites with similar properties.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique for the quantitative analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is typically the most suitable approach for separating moderately polar compounds like this compound.

Experimental Protocol (Proposed for this compound)

This protocol is synthesized from established methods for the analysis of structurally similar lichen acids and polyphenols.[1][2][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of phenolic compounds.[2][5]

  • Mobile Phase: A gradient elution is often preferred to resolve complex mixtures. A common mobile phase consists of:

    • Solvent A: Water with 0.1% phosphoric acid or formic acid (to ensure the protonation of the carboxylic acid group and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25-30°C, to ensure reproducible retention times.

  • Detection: UV detection at one of this compound's absorbance maxima, e.g., 268 nm or 304 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

  • Sample Preparation: Lichen extracts are typically prepared by maceration or sonication in a suitable organic solvent like acetone or methanol. The extract is then filtered (e.g., through a 0.45 µm syringe filter) before injection to prevent column blockage.

High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Alternative

HPTLC is a sophisticated form of TLC that offers enhanced separation efficiency, sensitivity, and the possibility of high-throughput analysis, making it a viable alternative to HPLC for quantitative purposes.

Experimental Protocol (Proposed for this compound)

This protocol is based on validated HPTLC methods for the quantification of phenolic acids and flavonoids.[6][7][8]

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and integrated software for data analysis.

  • Stationary Phase: Pre-coated HPTLC plates with silica gel 60 F₂₅₄ are commonly used for the separation of phenolic compounds.[6]

  • Sample Application: Samples and standards are applied as narrow bands using an automated applicator to ensure precision.

  • Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents is used. A representative system for phenolic acids could be a combination of toluene, ethyl acetate, and formic acid in an optimized ratio (e.g., 5:4:1, v/v/v).[6]

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance (e.g., 8 cm).

  • Detection and Densitometry: After drying, the plate is scanned with a densitometer at a suitable wavelength, such as 268 nm. The software then integrates the peak areas for quantification.

Quantitative Data Presentation

The following table summarizes typical validation parameters for HPLC and HPTLC methods based on the analysis of analogous phenolic and lichen acids. While specific values for this compound will require experimental determination, this table provides an expected performance comparison.

ParameterHPLC (for similar polyphenols)HPTLC (for similar polyphenols)
Linearity (r²) > 0.999[3][4][5]> 0.995[8][9]
Precision (%RSD) < 2% (Intra-day and Inter-day)[5]< 3% (Intra-day and Inter-day)[6]
Accuracy (Recovery %) 98 - 102%[5]97 - 103%[6]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[1][5]5 - 15 ng/spot[6]
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/mL[1][5]15 - 50 ng/spot[6]
Analysis Time per Sample 20 - 40 minutes2 - 5 minutes (multiple samples run in parallel)
Solvent Consumption HighLow

Mandatory Visualizations

To better illustrate the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc HPTLC Analysis sp1 Lichen Sample sp2 Extraction (Acetone/Methanol) sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 hplc1 Injection into HPLC System sp3->hplc1 For HPLC tlc1 Automated Sample Application on Plate sp3->tlc1 For HPTLC hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (268/304 nm) hplc2->hplc3 hplc4 Data Acquisition & Quantification hplc3->hplc4 tlc2 Chromatographic Development tlc1->tlc2 tlc3 Densitometric Scanning (268 nm) tlc2->tlc3 tlc4 Data Acquisition & Quantification tlc3->tlc4 comparison_diagram center Quantitative Analysis of this compound hplc HPLC center->hplc tlc HPTLC center->tlc hplc_res Higher Resolution hplc->hplc_res hplc_sens Higher Sensitivity (Lower LOD) hplc->hplc_sens hplc_rep Higher Precision & Reproducibility hplc->hplc_rep hplc_cost Higher Cost & Complexity hplc->hplc_cost hplc_time Longer Analysis Time/Sample hplc->hplc_time tlc_thru High Throughput (Parallel Analysis) tlc->tlc_thru tlc_cost Lower Cost & Simpler Operation tlc->tlc_cost tlc_solv Lower Solvent Consumption tlc->tlc_solv tlc_res Lower Resolution tlc->tlc_res tlc_sens Lower Sensitivity (Higher LOD) tlc->tlc_sens

References

Comparative Analysis of Confluentic Acid Content in Lichen Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of confluentic acid content in various lichen species, intended for researchers, scientists, and professionals in drug development. While qualitative occurrences of this compound are documented in several lichen genera, comprehensive quantitative comparisons across a wide range of species remain a developing area of research. This document synthesizes available data on the presence of this compound and outlines the standard methodologies for its quantification.

Quantitative Data Summary

Direct comparative studies quantifying this compound across a broad spectrum of lichen species are limited in the currently available scientific literature. However, the presence of this compound has been confirmed in several species, primarily within the genera Pertusaria and Lecanora. The following table summarizes species reported to contain this compound. Quantitative data, where available, would typically be expressed as a percentage of the lichen's dry weight (% d.w.) or in milligrams per gram (mg/g) of the dried thallus.

GenusSpeciesThis compound PresenceQuantitative Data (if available)
PertusariaPertusaria sublaevigandaConfirmed by TLC[1]Not specified in the literature.
LecanoraLecanora notaticaConfirmed[2][3]Not specified in the literature.

Further research is required to populate this table with robust quantitative data.

Experimental Protocols

The standard methods for the extraction and quantification of this compound and other lichen secondary metabolites involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis.

Sample Preparation and Extraction
  • Lichen Material Collection and Preparation: Thalli of the lichen species of interest are collected, carefully cleaned of any substrate and debris, and air-dried. The dried lichen material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A known weight of the powdered lichen material is extracted with a suitable organic solvent. Acetone is a commonly used solvent for the extraction of lichen depsides and depsidones, including this compound. The extraction is typically performed at room temperature with agitation for a set period, and the process may be repeated to ensure complete extraction.

  • Extract Preparation: The resulting extracts are filtered to remove solid lichen material. The solvent is then evaporated under reduced pressure to yield a crude extract. This extract is redissolved in a precise volume of a suitable solvent (e.g., methanol or acetone) to a known concentration for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column, is typically used for the separation of lichen phenolics.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to change the solvent composition over time to achieve optimal separation of the compounds in the extract.

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

    • Detection: The eluting compounds are monitored at a specific UV wavelength, often around 254 nm or 280 nm for lichen phenolics. A DAD allows for the acquisition of UV spectra for each peak, aiding in compound identification.

  • Quantification:

    • Standard Preparation: A calibration curve is constructed using a certified standard of this compound at various known concentrations.

    • Analysis: The prepared lichen extract is injected into the HPLC system. The peak corresponding to this compound is identified by comparing its retention time and UV spectrum with the standard.

    • Calculation: The concentration of this compound in the extract is determined by interpolating the peak area from the calibration curve. The final content in the lichen sample is then calculated and typically expressed as a percentage of the dry weight of the lichen.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound in lichen samples.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis LichenCollection Lichen Collection Cleaning Cleaning & Debris Removal LichenCollection->Cleaning Drying Air Drying Cleaning->Drying Grinding Grinding to Powder Drying->Grinding SolventExtraction Solvent Extraction (e.g., Acetone) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Redissolution Redissolution in Known Volume Evaporation->Redissolution HPLC HPLC Analysis (C18 Column) Redissolution->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification DataAnalysis Data Analysis & Reporting (% Dry Weight) Quantification->DataAnalysis

Fig. 1: Experimental workflow for this compound analysis.

Biosynthesis of this compound

This compound, like other depsides and depsidones found in lichens, is a secondary metabolite produced by the fungal partner (mycobiont). The biosynthesis of these polyketide-derived compounds occurs through the acetyl-malonate pathway. While the specific gene clusters responsible for this compound biosynthesis are not fully elucidated, the general pathway involves the action of polyketide synthases (PKS). These enzymes catalyze the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to form the phenolic units. These units are subsequently esterified to form the final depside structure of this compound. Further research, including genome mining and heterologous expression of PKS genes, is needed to fully understand the specific enzymatic steps and regulatory mechanisms involved in this compound production.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of lichen-derived secondary metabolites, the accurate and precise quantification of specific compounds like confluentic acid is paramount. This compound, a depside found in various lichen species, has garnered interest for its potential biological activities. The selection of an appropriate analytical method is a critical step in any research endeavor, and the cross-validation of these methods ensures the reliability and comparability of data across different studies and laboratories.

This guide provides an objective comparison of the principal analytical techniques employed for the quantification of lichen acids, with a focus on their applicability to this compound. While direct cross-validation studies for this compound are not extensively documented, this guide draws upon experimental data for structurally similar and co-occurring lichen acids, such as usnic acid, to provide a comparative framework. The methodologies and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are detailed to assist in the selection of the most suitable method for your research needs.

Quantitative Performance of Analytical Methods

The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for HPLC, LC-MS/MS, and GC-MS based on studies of related lichen acids. It is important to note that these values serve as a general guide, and method performance for this compound should be independently validated.

Analytical MethodAnalyte (Surrogate)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Reference
HPLC-UV Usnic Acid0.4 µg/mL1.4 µg/mL> 0.99999.0%[1]
Stictic & Usnic Acids0.039 - 0.49 mg/L0.13 - 1.64 mg/L≥ 0.99992.22 - 96.37%[2]
LC-MS/MS Usnic Acid2.2 ng/mL32.3 ng/mLNot ReportedNot Reported[3]
Haloacetic Acids0.003 - 0.04 µg/LNot specified> 0.99785.2 - 107.7%[4]
GC-MS Short-Chain Fatty AcidsNot specifiedNot specified> 0.99< 20% RSD[5]
Gallic Acid (derivatized)Not specifiedNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are generalized methodologies for HPLC, LC-MS/MS, and GC-MS analysis of lichen acids, which can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of lichen metabolites due to its robustness and accessibility.

Sample Preparation:

  • Air-dry and grind lichen thalli to a fine powder.

  • Extract a known weight of the powdered lichen material with a suitable solvent (e.g., acetone, methanol) using sonication or Soxhlet extraction.[1]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Re-dissolve the dried extract in a known volume of the mobile phase or a suitable solvent for HPLC analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly employed.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a small percentage of an acid like acetic acid or formic acid to improve peak shape.[1]

  • Flow Rate: Typically around 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 233 nm for usnic acid).[1]

  • Quantification: Generate a calibration curve using this compound standards of known concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Sample Preparation:

  • Follow the same extraction procedure as for HPLC.

  • The final extract may require further dilution to be within the linear range of the instrument.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C8 or C18 column is often used.[3]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common for reversed-phase chromatography of acidic compounds.[3]

    • Flow Rate: Typically lower than HPLC, around 0.2 mL/min.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound.

    • Quantification: An internal standard (ideally, an isotopically labeled version of this compound) is recommended for the most accurate quantification to compensate for matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

Sample Preparation and Derivatization:

  • Perform the initial extraction as described for HPLC.

  • The dried extract needs to be derivatized to increase the volatility of this compound. Silylation is a common derivatization technique for compounds with active hydrogens.

  • After derivatization, the sample is dissolved in a suitable solvent for GC injection.

GC-MS Conditions:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the components of the mixture.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is commonly used, which provides characteristic fragmentation patterns for structural elucidation and identification.

    • Analysis Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Mandatory Visualizations

To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the logical workflow and the relationship between the different analytical methods.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison cluster_conclusion Conclusion A Define Analytical Requirements (Sensitivity, Accuracy, Precision) B Select Candidate Methods (e.g., HPLC, LC-MS/MS, GC-MS) A->B C Prepare Standard Solutions & Quality Control Samples B->C D Method 1 Validation (e.g., HPLC) C->D E Method 2 Validation (e.g., LC-MS/MS) C->E F Method 3 Validation (e.g., GC-MS) C->F G Analyze Identical Samples with Validated Methods D->G E->G F->G H Compare Quantitative Results G->H I Statistical Analysis (e.g., Bland-Altman plot, t-test) H->I J Determine Method Comparability & Select Optimal Method I->J

Caption: Workflow for the cross-validation of analytical methods.

Method_Relationship_Diagram cluster_methods Analytical Techniques Confluentic_Acid This compound Quantification HPLC HPLC-UV Confluentic_Acid->HPLC Robust & Accessible LCMS LC-MS/MS Confluentic_Acid->LCMS High Sensitivity & Selectivity GCMS GC-MS Confluentic_Acid->GCMS High Resolution (with derivatization) HPLC->LCMS Orthogonal Comparison LCMS->GCMS Orthogonal Comparison GCMS->HPLC Orthogonal Comparison

Caption: Relationship between analytical methods for this compound.

References

Comparative Efficacy of Confluentic Acid: An Analysis of In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Despite a comprehensive search of scientific literature, no specific studies detailing the in vivo and in vitro efficacy of confluentic acid were identified. This compound is a known secondary metabolite found in certain lichens. However, its biological activities, particularly concerning therapeutic efficacy, do not appear to have been extensively investigated or published.

To fulfill the structural and content requirements of this comparison guide, we will present a detailed analysis of a related and well-researched lichen-derived compound: Usnic Acid . This will serve as an illustrative example of how such a guide would be structured for this compound, should data become available in the future. Usnic acid is also a secondary metabolite produced by lichens and has been the subject of numerous studies evaluating its anticancer properties both in laboratory cell cultures (in vitro) and in animal models (in vivo).

Illustrative Comparison Guide: In Vivo vs. In Vitro Efficacy of Usnic Acid

This guide provides a comparative overview of the anticancer efficacy of usnic acid, summarizing key experimental data from both in vitro and in vivo studies.

Data Presentation: Quantitative Efficacy of Usnic Acid

The following tables summarize the cytotoxic effects of usnic acid on various cancer cell lines (in vitro) and its tumor growth inhibitory effects in animal models (in vivo).

Table 1: In Vitro Cytotoxicity of Usnic Acid against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Citation
HeLaCervical Cancer48.724[1]
A549Lung Cancer8424[1]
MCF-7Breast Cancer8924[1]
BGC823Gastric CancerNot specified (effective at 100-400 µM)24[1]
SGC7901Gastric CancerNot specified (effective at 100-400 µM)24[1]
HCT116Colon Cancer~29 (10 µg/mL)72[2][3]
MDA-MB-231Breast Cancer~46 (15.8 µg/mL for (+)-UA)72[2][3]
HEp-2Laryngeal Cancer~35 (12 µg/mL)Not specified[4][5]

Table 2: In Vivo Antitumor Efficacy of Usnic Acid in Animal Models

Animal ModelTumor TypeDosage and AdministrationTreatment DurationTumor Inhibition (%)Citation
MiceSarcoma-18015 mg/kg/day (intraperitoneal)7 days~21% increase with encapsulation[4][5]
Nude MiceBGC823 Gastric Cancer Xenograft100 mg/kg (intraperitoneal)11 daysMore effective than 5-FU[1]
Nude MiceH520 Lung Cancer Xenograft50 mg/kg (intraperitoneal)Not specifiedSignificant tumor growth reduction[1]
MiceHepatoma H22Not specifiedNot specifiedPotentiated bleomycin activity[1]
Athymic Nude MiceMDA-MB-231 Breast Cancer XenograftNot specifiedNot specifiedValidated tumor-suppressive effects[6][7]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the efficacy of usnic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Usnic acid, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., BGC823) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Usnic acid is administered, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle solvent.

  • Data Collection: Tumor volumes and body weights of the mice are monitored throughout the experiment.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor weight or volume in the treated group to the control group.

Mandatory Visualizations

Signaling Pathway of Usnic Acid-Induced Apoptosis

Usnic acid has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.[1]

G UA Usnic Acid Bcl2 Bcl-2 (Anti-apoptotic) Down-regulated UA->Bcl2 Bax Bax (Pro-apoptotic) Up-regulated UA->Bax Mito Mitochondrial Membrane Potential (Depolarization) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Usnic acid induces apoptosis by regulating Bcl-2 family proteins.

Experimental Workflow: In Vitro and In Vivo Efficacy Assessment

The logical flow of experiments to compare the efficacy of a compound like usnic acid typically starts with in vitro screening, followed by more complex in vivo validation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation CellLines Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellLines->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Treatment Treatment with Compound IC50->Treatment Promising Results AnimalModel Animal Model (e.g., Nude Mice) Xenograft Tumor Xenograft AnimalModel->Xenograft Xenograft->Treatment TumorInhibition Measure Tumor Inhibition Treatment->TumorInhibition

Caption: Workflow for evaluating anticancer efficacy from in vitro to in vivo.

References

Unveiling the Anticancer Potential of Continentalic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of continentalic acid and its derivatives, focusing on their anticancer properties. Continentalic acid, a kaurene-type diterpene isolated from Aralia continentalis, has demonstrated significant cytotoxic activity against B-cell lymphoma cells. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the proposed mechanism of action to facilitate further research and drug development in this area.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of continentalic acid and its related compounds, epi-continentalic acid and kaurenoic acid, was evaluated against two human B-cell lymphoma cell lines, Ly1 and U2932. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

CompoundLy1 (IC50 in µM)U2932 (IC50 in µM)
Continentalic Acid100150
epi-Continentalic Acid>200>200
Kaurenoic Acid150200

Data Interpretation: Continentalic acid exhibited the most potent anticancer activity against both Ly1 and U2932 cell lines, with the lowest IC50 values. Kaurenoic acid also showed activity, although to a lesser extent than continentalic acid. In contrast, epi-continentalic acid displayed significantly weaker activity, with IC50 values exceeding 200 µM in both cell lines. These findings suggest that the stereochemistry at certain positions in the molecule plays a crucial role in its cytotoxic effects. The subtle structural difference between continentalic acid and its epimer, epi-continentalic acid, leads to a substantial decrease in activity, highlighting a key aspect of the structure-activity relationship.

Experimental Protocols

The following are detailed protocols for the key experiments used to determine the anticancer activity of continentalic acid and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • 96-well plates

  • B-cell lymphoma cells (Ly1, U2932)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Continentalic acid, epi-continentalic acid, kaurenoic acid (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the B-cell lymphoma cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (continentalic acid, epi-continentalic acid, kaurenoic acid) in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • B-cell lymphoma cells (Ly1, U2932)

  • Complete cell culture medium

  • Continentalic acid

  • Caspase-Glo® 3/7 Assay Reagent (or similar luminescent caspase-3/7 substrate)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a white-walled 96-well plate and treat them with continentalic acid as described in the MTT assay protocol. Include positive and negative controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: After the desired treatment period, add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][4]

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: The caspase activity is typically expressed as a fold change relative to the vehicle-treated control cells.

Mechanism of Action: Apoptotic Signaling Pathway

Continentalic acid induces apoptosis in B-cell lymphoma cells by modulating the expression of Bcl-2 family proteins, leading to the disruption of the mitochondrial membrane potential and subsequent activation of effector caspases.[5]

Apoptosis_Pathway cluster_extrinsic Continentalic Acid Action cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade Continentalic_Acid Continentalic Acid Mcl-1 Mcl-1 Continentalic_Acid->Mcl-1 Downregulates Bcl-xL Bcl-xL Continentalic_Acid->Bcl-xL Downregulates MMP_Loss Disruption of Mitochondrial Membrane Potential (ΔΨm) Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase-9 Caspase-9 (Initiator) Cytochrome_c->Caspase-9 Activates Caspase-3/7 Caspase-3/7 (Executioner) Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Apoptotic pathway induced by continentalic acid.

Structure-Activity Relationship Insights

The preliminary data on continentalic acid and its related compounds provide valuable insights into their structure-activity relationship:

  • Stereochemistry is Critical: The dramatic loss of activity observed with epi-continentalic acid compared to continentalic acid underscores the importance of the stereochemical configuration for the compound's interaction with its biological target.

  • Role of the Carboxylic Acid: While not directly compared in this specific study, literature on related kaurenoic acid derivatives suggests that modifications to the carboxylic acid group at C-19 can significantly impact biological activity. Esterification or amidation of this group could potentially modulate the compound's potency and pharmacokinetic properties.

  • Influence of the Exocyclic Double Bond: Studies on kaurenoic acid have indicated that the exocyclic double bond at C-16/C-17 is often crucial for its cytotoxic and genotoxic effects.[6] Saturation of this bond in kaurenoic acid has been shown to reduce its activity, suggesting that this structural feature might also be important for the anticancer properties of continentalic acid.

Further research involving a broader range of continentalic acid derivatives with modifications at various positions is necessary to build a more comprehensive SAR model. This will be instrumental in designing and synthesizing novel analogs with enhanced potency and selectivity for the treatment of B-cell lymphoma and potentially other cancers.

References

A Comparative Guide to the Efficient Extraction of Confluentic Acid and Related Lichen Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Confluentic acid, a depsidone found in various lichen species, and its chemical relatives are subjects of growing interest in pharmaceutical research due to their potential biological activities. The efficient extraction of these compounds is a critical first step for further investigation. This guide provides an objective comparison of common extraction methods for this compound and similar lichen acids, supported by experimental data from studies on related compounds.

Data Summary: Comparison of Extraction Method Efficiencies for Lichen Acids

The following table summarizes the quantitative data on the extraction efficiency of various methods for lichen acids, which are structurally similar to this compound. The data is compiled from multiple studies and provides a comparative overview of different techniques.

Extraction MethodSolvent SystemTemperature (°C)Extraction TimeTotal Phenolic Content (mg/g DW)Key Findings
Maceration AcetoneRoom Temp.24 hoursNot specifiedLower efficiency compared to advanced methods.[1]
MethanolRoom Temp.Not specified9.29 mg GAE/100gYields can vary significantly based on the specific lichen species.
Ultrasound-Assisted Extraction (UAE) 80% Ethanol32.23 °C20 min15.90 mg GAE/g DWOptimized conditions can significantly improve extraction yield.[2]
Acetone40 °CNot specifiedNot specifiedLess effective than Accelerated Solvent Extraction with the same solvent.[1][3]
Accelerated Solvent Extraction (ASE) Acetone40 °CNot specifiedNot specifiedFound to be the most selective method for lichen acid extraction, reducing solvent and time.[1][3][4]
Ethyl Acetate40 °CNot specifiedNot specifiedLower selectivity compared to acetone in ASE.[1]
Heat Reflux Extraction AcetoneBoiling point60 min4.25 mg/g DW (Usnic Acid)Demonstrated high efficiency for usnic acid extraction.[5]

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below to allow for replication and adaptation.

1. Maceration Protocol

  • Objective: To extract lichen acids using a simple solvent immersion technique.

  • Materials:

    • Dried and ground lichen thalli (e.g., 10 g)

    • Acetone (500 mL)

    • Glass beaker

    • Magnetic stirrer and stir bar

    • Filter paper and funnel

    • Rotary evaporator

  • Procedure:

    • Place the dried and ground lichen thalli into the glass beaker.

    • Add acetone to the beaker to fully immerse the lichen material.

    • Stir the mixture using a magnetic stirrer at room temperature for 24 hours.[6]

    • After 24 hours, filter the mixture through filter paper to separate the extract from the solid lichen material.

    • Wash the solid residue with a small amount of fresh acetone to ensure maximum recovery.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract.[6]

    • Store the dried extract at 4°C for further analysis.[6]

2. Ultrasound-Assisted Extraction (UAE) Protocol

  • Objective: To enhance the extraction efficiency of lichen acids using ultrasonic waves.

  • Materials:

    • Dried and ground lichen powder (e.g., 0.5 g)

    • 80% Ethanol-water solution (10 mL)

    • Glass tube

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Place the lichen powder into a glass tube.

    • Add the 80% ethanol-water solvent to the tube.

    • Place the tube in an ultrasonic bath and sonicate at a controlled temperature (e.g., 32.23°C) for a specified time (e.g., 20 minutes).[2]

    • After sonication, centrifuge the mixture at 2250 x g for 15 minutes to pellet the solid material.[2]

    • Decant the supernatant (the extract).

    • Concentrate the extract using a rotary evaporator at 45°C.[2]

    • Store the concentrated extract at -20°C until further analysis.[2]

3. Accelerated Solvent Extraction (ASE) Protocol

  • Objective: To perform a rapid and efficient extraction of lichen acids using elevated temperature and pressure.

  • Materials:

    • Dried and ground lichen material

    • Acetone

    • ASE system (e.g., Dionex)

    • Extraction cell

    • Collection vial

  • Procedure:

    • Pack the dried and ground lichen material into an extraction cell.

    • Place the cell into the ASE system.

    • Set the extraction parameters:

      • Solvent: Acetone

      • Temperature: 40°C[1][4]

      • Pressure: (As per instrument specifications, e.g., 1500 psi)

      • Static time: (e.g., 5-10 minutes)

      • Number of cycles: (e.g., 1-2)

    • Run the extraction cycle. The system will automatically heat and pressurize the solvent, allowing it to pass through the sample and into a collection vial.

    • Collect the extract from the vial.

    • The solvent can be evaporated to yield the crude extract.

Visualizations

Experimental Workflow for Lichen Acid Extraction and Isolation

Extraction_Workflow cluster_start Starting Material cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis Lichen Lichen Thalli Grinding Drying & Grinding Lichen->Grinding Maceration Maceration Grinding->Maceration UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE ASE Accelerated Solvent Extraction (ASE) Grinding->ASE Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration ASE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Chromatography Column Chromatography / TLC CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: A generalized workflow for the extraction and isolation of this compound from lichens.

Signaling Pathway Modulation by Lichen-Derived Compounds

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Genes activates transcription of LichenAcid Lichen Acids (e.g., this compound) LichenAcid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by lichen-derived compounds.

References

Validating the Anti-Proliferative Effect of Confluentic Acid on Tumor Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the anti-proliferative effects of confluentic acid on tumor cells. While this compound is a known secondary metabolite found in certain lichens[1], there is currently no published experimental data validating its efficacy as an anti-cancer agent. This guide, therefore, aims to address the current state of knowledge and provide a comparative framework using data from closely related and more extensively studied natural compounds.

Due to the absence of direct studies on this compound's anti-proliferative activities, this guide will focus on presenting the available information on other lichen-derived compounds and relevant phenolic acids that have demonstrated anti-cancer properties. This comparative approach will offer researchers, scientists, and drug development professionals a valuable perspective on potential avenues for future investigation into this compound.

Comparative Analysis of Anti-Proliferative Effects

To provide a useful benchmark, this section will summarize the anti-proliferative effects of other natural compounds that have been evaluated against various tumor cell lines. The data presented below is collated from multiple studies and showcases the methodologies and findings that could be adapted for future studies on this compound.

Table 1: Comparative Anti-Proliferative Activity of Selected Natural Compounds
CompoundCancer Cell LineAssayIC50 / EffectReference
Chlorogenic Acid HT-29 (Colon)MTT AssayDose-dependent decrease in cell viability[2]
H446 (Lung)Proliferation AssayDoubling time extended from 1.04 to 1.12 days (50 µM)[3]
MDA-MB-231 (Breast)MTT AssaySignificant inhibition of viability[4]
Caffeic Acid Phenethyl Ester (CAPE) LNCaP 104-R1 (Prostate)Cell Proliferation AssaySuppression of cell survival and proliferation[5][6]
Detroit 562 (Head and Neck)MTT AssayIC50 of 83.25 µM[7]
Betulinic Acid HT29 & SW480 (Colon)Proliferation AssayBroad-spectrum anti-tumor effect[8]
Protolichesterinic Acid T-47D (Breast), AsPC-1 (Pancreatic)Proliferation AssayAnti-proliferative effect[9]
Usnic Acid Ishikawa (Endometrial)Survival AssayIC50 of 51.76 μM (48h)[10]
HL-60, K562 (Leukemia)Proliferation AssayIC50 of 10 and 10.4 μM, respectively (3 days)[10]

Experimental Protocols for Assessing Anti-Proliferative Effects

The following are detailed methodologies for key experiments commonly used to evaluate the anti-proliferative effects of natural compounds. These protocols can serve as a template for designing future studies on this compound.

Cell Viability and Proliferation Assays

MTT Assay:

  • Seed tumor cells in a 96-well plate at a density of 3 × 10³ cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound (e.g., 5-100 µM) for 24 to 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis:

  • Treat tumor cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the cells again and resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with the test compound for a specified period.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of related compounds, future research on this compound could explore its impact on key signaling pathways involved in cancer cell proliferation and survival.

Signaling_Pathways cluster_proliferation Cell Proliferation Pathways cluster_apoptosis Apoptosis Pathways cluster_cellcycle Cell Cycle Regulation PI3K PI3K/Akt Cell_Proliferation Cell_Proliferation PI3K->Cell_Proliferation Promotes MAPK MAPK/ERK MAPK->Cell_Proliferation NFkB NF-κB NFkB->Cell_Proliferation p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces Bcl2 Bcl-2 Family Bcl2->Apoptosis Inhibits Caspases Caspases Caspases->Apoptosis Executes CDKs CDKs/Cyclins Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression Drives p21 p21/p27 p21->Cell_Cycle_Progression Inhibits Confluentic_Acid This compound (Hypothetical Target) Confluentic_Acid->PI3K Inhibition? Confluentic_Acid->MAPK Inhibition? Confluentic_Acid->NFkB Inhibition? Confluentic_Acid->p53 Activation? Confluentic_Acid->Bcl2 Modulation? Confluentic_Acid->CDKs Inhibition?

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow for Validating Anti-Proliferative Effects

The following diagram outlines a logical workflow for the systematic investigation of a novel compound's anti-proliferative properties.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conditional) A Compound Isolation & Characterization B Cell Viability Screening (e.g., MTT Assay) A->B C Dose-Response & IC50 Determination B->C D Cell Cycle Analysis C->D E Apoptosis Assays C->E F Mechanism of Action Studies (Western Blot, qPCR) D->F E->F G Animal Model Selection (e.g., Xenograft) F->G Promising Results H Toxicity & Efficacy Studies G->H I Tumor Growth Inhibition Analysis H->I

Caption: A standard workflow for evaluating a new anti-cancer compound.

Conclusion and Future Directions

While there is a clear lack of research on the anti-proliferative effects of this compound, the established anti-cancer properties of other lichen-derived compounds and phenolic acids suggest that it may be a promising candidate for future investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to isolate and characterize this compound, and to systematically evaluate its effects on a panel of cancer cell lines. Such research could uncover a novel natural product with significant potential in cancer therapy.

References

A Comparative Metabolomic Guide: Profiling Lichens With and Without Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomic profiles of lichens distinguished by the presence or absence of confluentic acid, a notable para-depside secondary metabolite. By examining the chemical compositions of representative lichen species—Usnea subfloridana, which produces this compound, and Hypogymnia physodes, which does not—we can gain insights into the metabolic diversity and potential pharmacological significance of these symbiotic organisms. This comparison is supported by experimental data from metabolomic analyses, primarily utilizing Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Introduction to Lichen Metabolomics and this compound

Lichens are composite organisms arising from the symbiotic association of a fungus (the mycobiont) with a photosynthetic partner (the photobiont), either an alga or a cyanobacterium. A hallmark of this symbiosis is the production of a vast array of secondary metabolites, many of which are unique to lichens. These compounds are not essential for the primary growth of the lichen but play crucial roles in defense, UV protection, and interactions with the environment.

Lichen secondary metabolites are biosynthesized through three main pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway[1]. This compound, a para-depside, is derived from the acetate-polymalonate pathway[1]. The presence or absence of specific compounds like this compound defines the chemical fingerprint of a lichen species and can have significant implications for its biological activity and potential therapeutic applications.

Comparative Metabolomic Profiles

To illustrate the differences in metabolomes, we compare the secondary metabolite profiles of Usnea subfloridana (containing this compound) and Hypogymnia physodes (lacking this compound). The data presented is compiled from qualitative UHPLC-MS analyses. While precise concentrations vary depending on environmental factors, this comparison highlights the distinct chemical compositions.

Table 1: Metabolomic Profile of Usnea subfloridana (With this compound)
Metabolite ClassIdentified Compounds
Depsides This compound , Evernic acid, Hiascic acid, Imbricaric acid, Lecanoric acid
Depsidones Fumarprotocetraric acid, Protocetraric acid, Salazinic acid, Stictic acid
Dibenzofurans Usnic acid
Fatty Acids & Lipids Various polyhydroxylated lipids

Data compiled from qualitative UHPLC-ESI-OT-MS-MS analysis.

Table 2: Metabolomic Profile of Hypogymnia physodes (Without this compound)
Metabolite ClassIdentified Compounds
Depsides Atranorin, Chloroatranorin
Depsidones Physodic acid, 3-Hydroxyphysodic acid, Physodalic acid, Protocetraric acid
Other Phenolics α-Alectoronic acid

Data compiled from UPLC-MS/MS and other chromatographic analyses.

Biosynthesis and Chemical Diversification

The presence of this compound in Usnea subfloridana points to a specific enzymatic machinery within its fungal partner capable of synthesizing this particular depside. Depsides are formed by the esterification of two or more phenolic acid units, which themselves are products of the polyketide synthase (PKS) pathway. The structural diversity of depsides and other lichen compounds arises from variations in the starter and extender units during polyketide synthesis and subsequent modifications by tailoring enzymes.

The absence of this compound in Hypogymnia physodes and the presence of other depsidones like physodic acid suggest a divergence in the biosynthetic pathways. While both depsides and depsidones originate from the acetate-polymalonate pathway, depsidones undergo an additional oxidative coupling step to form an ether linkage, creating a tricyclic structure. This indicates that the enzymatic repertoire of Hypogymnia physodes is geared towards the production of these more complex molecules.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of secondary metabolites from lichen thalli, based on methodologies employed in metabolomic studies of Usnea and Hypogymnia species.

Protocol 1: Extraction of Lichen Secondary Metabolites
  • Sample Preparation:

    • Collect fresh lichen thalli and clean them of any debris (e.g., bark, soil).

    • Air-dry the cleaned thalli at room temperature until a constant weight is achieved.

    • Grind the dried thalli into a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the lichen powder and place it in a microcentrifuge tube.

    • Add 1 mL of a suitable organic solvent (e.g., methanol or acetone).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.

  • Sample Filtration and Preparation for Analysis:

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is required, and then reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: UHPLC-ESI-OT-MS-MS Analysis
  • Instrumentation:

    • Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) source and a high-resolution mass spectrometer, such as an Orbitrap (OT) or Quadrupole Time-of-Flight (QTOF).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage over 20-30 minutes to elute compounds with increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for the analysis of phenolic lichen acids.

    • Mass Range: Scan a mass-to-charge (m/z) range of 100-1500.

    • Data Acquisition: Operate in data-dependent acquisition (DDA) mode to acquire full scan MS spectra followed by MS/MS fragmentation spectra of the most intense ions.

    • Collision Energy: Use a stepped collision energy (e.g., 15-45 eV) to obtain informative fragmentation patterns for metabolite identification.

  • Data Analysis:

    • Process the raw data using specialized software (e.g., Xcalibur, MassHunter, or open-source platforms like MZmine).

    • Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with those in spectral libraries (e.g., GNPS, Reaxys) and literature data.

Visualizing Workflows and Pathways

To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis Lichen_Collection Lichen Collection (U. subfloridana & H. physodes) Drying Air Drying Lichen_Collection->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Addition Solvent Addition (Methanol/Acetone) Grinding->Solvent_Addition Sonication Ultrasonication Solvent_Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MS HR-MS/MS Detection (ESI-) UHPLC->MS Data_Processing Data Processing & Metabolite ID MS->Data_Processing

Caption: Experimental workflow for lichen metabolomics.

Biosynthetic_Pathway cluster_usnea Usnea subfloridana Pathway cluster_hypogymnia Hypogymnia physodes Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide Poly-β-keto Chain PKS->Polyketide Phenolic_Acid Phenolic Acid Units (e.g., Orsellinic acid) Polyketide->Phenolic_Acid Esterification Esterification Phenolic_Acid->Esterification Esterification2 Esterification Phenolic_Acid->Esterification2 Confluentic_Acid This compound (Depside) Esterification->Confluentic_Acid Oxidative_Coupling Intramolecular Oxidative Coupling Esterification2->Oxidative_Coupling Physodic_Acid Physodic Acid (Depsidone) Oxidative_Coupling->Physodic_Acid

Caption: Simplified biosynthetic pathways for depsides and depsidones.

Conclusion and Future Directions

The comparative metabolomic analysis of lichens with and without this compound reveals distinct chemical profiles, underscoring the diverse biosynthetic capabilities of these organisms. The presence of this compound in Usnea subfloridana and its absence in Hypogymnia physodes, which instead produces a suite of depsidones, highlights different evolutionary trajectories in secondary metabolism.

For researchers in drug development, this chemical diversity represents a rich source of novel bioactive compounds. The distinct metabolite profiles suggest that different lichen species may offer unique pharmacological properties. Future research should focus on quantitative metabolomic studies to understand how environmental conditions influence the concentration of these compounds and to fully elucidate their biosynthetic pathways. Such knowledge will be instrumental in harnessing the therapeutic potential of lichen secondary metabolites.

References

Assessing the Synergistic Potential of Confluentic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of confluentic acid, a lichen-derived depside, with other therapeutic compounds. While direct experimental data on the synergistic interactions of this compound is not yet available in published literature, this document outlines established methodologies and presents hypothetical data to illustrate the assessment process. By leveraging the known biological activities of this compound and related lichen secondary metabolites, researchers can strategically design experiments to uncover novel combination therapies.

This compound is a secondary metabolite found in certain lichens and belongs to the class of organic compounds known as depsides[1]. Like other lichen-derived compounds, it is being explored for its potential therapeutic benefits. While research into its specific synergistic effects is nascent, the broader family of lichen secondary metabolites, including depsidones, has demonstrated promising antimicrobial and anticancer properties, with some studies indicating synergistic activity with conventional drugs[2][3]. This guide will detail the experimental protocols and data analysis techniques necessary to systematically investigate the synergistic potential of this compound.

Potential Areas for Synergistic Investigation

Based on the biological activities of related lichen compounds, promising areas for investigating the synergistic effects of this compound include:

  • Antimicrobial Synergy: Lichen secondary metabolites have shown activity against a range of bacteria[2][4]. Combining this compound with existing antibiotics could potentially enhance their efficacy, combat drug resistance, or reduce required dosages.

  • Anticancer Synergy: Numerous lichen-derived compounds exhibit cytotoxic effects against various cancer cell lines[3][4][5][6]. Investigating this compound in combination with chemotherapeutic agents could reveal synergistic interactions that lead to more effective cancer treatments with fewer side effects.

Experimental Protocols for Synergy Assessment

A systematic approach to assessing synergy involves initial screening followed by detailed dose-response analysis.

Checkerboard Assay for Initial Synergy Screening

The checkerboard assay is a widely used method for screening the interaction between two compounds[2][7][8]. It allows for the testing of multiple dose combinations in a single experiment.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the compound to be tested (e.g., an antibiotic or anticancer drug) in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the second compound along the columns[2][7][8]. This creates a matrix of varying concentration combinations.

  • Inoculation: Add the target cells (e.g., bacteria or cancer cells) at a standardized concentration to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, CO2 levels) for a predetermined period.

  • Assessment of Effect: Determine the minimum inhibitory concentration (MIC) for antimicrobial assays or the half-maximal inhibitory concentration (IC50) for anticancer assays for each compound alone and in combination. This can be done by measuring cell viability using methods like MTT assay for cancer cells or by visual inspection or optical density readings for bacteria[7].

Dose-Response Studies for Confirmation and Quantitative Analysis

Following the initial screening, more detailed dose-response studies are conducted to confirm and quantify the synergistic interaction.

Methodology:

  • Fixed-Ratio Combinations: Prepare combinations of this compound and the second compound at fixed molar ratios (e.g., 1:1, 1:2, 2:1) based on their individual IC50 or MIC values.

  • Dose-Response Curves: Generate dose-response curves for each compound alone and for the fixed-ratio combinations across a range of concentrations.

  • Data Analysis: Analyze the data using methods such as the Combination Index (CI) and isobologram analysis to quantitatively determine the nature of the interaction (synergy, additivity, or antagonism).

Quantitative Data Analysis

Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy by calculating the Combination Index (CI)[9][10][11]. The CI is a quantitative measure of the degree of drug interaction.

  • CI < 1: Indicates synergism. A CI value less than 0.3 is often considered strong synergy[12].

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.

The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect[10].

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions[13][14][15][16].

  • The doses of the two drugs required to produce a specific effect when used alone are plotted on the x and y axes.

  • A straight line connecting these two points represents the line of additivity.

  • Data points for the combination that fall below this line indicate synergy, points on the line indicate additivity, and points above the line indicate antagonism[12][14].

Hypothetical Data Presentation

The following tables present hypothetical data from a synergistic study of this compound and a generic antibiotic ("Antibiotic X") against a bacterial strain, and with a generic anticancer drug ("Drug Y") against a cancer cell line.

Table 1: Hypothetical Antimicrobial Synergy Data for this compound and Antibiotic X

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)FIC Index (FICI)Interpretation
This compound64160.250.5Synergy
Antibiotic X820.25

FIC is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the individual FICs.

Table 2: Hypothetical Anticancer Synergy Data for this compound and Drug Y

Combination Ratio (this compound:Drug Y)IC50 of Combination (µM)Combination Index (CI) at 50% EffectInterpretation
1:15.20.45Synergy
1:24.80.38Synergy
2:16.10.55Synergy

(Assuming IC50 of this compound alone is 20 µM and IC50 of Drug Y alone is 10 µM)

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate the experimental process and potential mechanisms of action.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis A Prepare Stock Solutions (this compound & Compound B) B Checkerboard Assay (96-well plate serial dilutions) A->B C Inoculate with Target Cells (Bacteria or Cancer Cells) B->C D Incubate and Assess Effect (MIC or IC50) C->D E Dose-Response Studies (Fixed-Ratio Combinations) D->E Promising Combinations F Generate Dose-Response Curves E->F G Quantitative Data Analysis F->G H Combination Index (CI) Calculation G->H I Isobologram Analysis G->I

Caption: Experimental workflow for assessing synergistic effects.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, studies on other lichen-derived depsidones suggest potential targets. For instance, some depsidones have been shown to modulate the Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells[5][17]. Additionally, depsidones have been reported to target pathways such as Wnt/β-catenin and HGF/c-Met, and inhibit enzymes like cyclooxygenases (COX)[18][19].

A hypothetical synergistic mechanism could involve this compound inhibiting a pro-survival pathway in cancer cells, thereby sensitizing them to the cytotoxic effects of a conventional chemotherapeutic agent.

Signaling_Pathway cluster_pathway Hypothetical Synergistic Mechanism in Cancer Cells CA This compound SurvivalPathway Pro-Survival Pathway (e.g., NF-κB, STAT3) CA->SurvivalPathway inhibits DrugY Drug Y (e.g., Chemotherapy) ApoptosisPathway Apoptotic Pathway DrugY->ApoptosisPathway activates CellSurvival Cell Survival & Proliferation SurvivalPathway->CellSurvival promotes Apoptosis Apoptosis SurvivalPathway->Apoptosis inhibits ApoptosisPathway->Apoptosis

Caption: Potential synergistic signaling pathway modulation.

Conclusion

The exploration of synergistic interactions involving this compound represents a promising frontier in the development of novel therapeutic strategies. Although direct evidence is currently lacking, the methodologies and conceptual frameworks outlined in this guide provide a robust starting point for researchers. By systematically applying techniques such as the checkerboard assay, Combination Index analysis, and isobologram plotting, the scientific community can begin to unlock the full therapeutic potential of this compound in combination with other compounds, potentially leading to more effective and less toxic treatments for a range of diseases.

References

Benchmarking Confluentic Acid's Antioxidant Capacity Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of confluentic acid with established antioxidant standards—ascorbic acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and gallic acid. The information is compiled from various studies to offer a comprehensive overview supported by experimental data and methodologies.

Executive Summary

This compound, a secondary metabolite found in various lichens, has been a subject of interest for its potential biological activities. While direct, extensive benchmarking against all standard antioxidant assays is not widely available in the current body of scientific literature, this guide synthesizes available data on the antioxidant properties of lichens known to contain this compound and compares them with the well-documented antioxidant capacities of ascorbic acid, Trolox, and gallic acid. This comparative analysis aims to provide a valuable resource for researchers investigating novel antioxidant compounds.

Quantitative Data Comparison

The following table summarizes the antioxidant capacity of the standards. Due to the limited direct quantitative data for this compound, a qualitative assessment based on the antioxidant activity of this compound-containing lichens is provided.

AntioxidantDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (Trolox Equivalents - TEAC)Ferric Reducing Antioxidant Power (FRAP)
This compound Data not readily available in published literature.Data not readily available in published literature.Data not readily available in published literature.
Ascorbic Acid ~5.6 - 8.4 µg/mL[1][2]Standard for comparison[3]Strong reducing agent[4]
Trolox Standard for comparison[3]Standard unit of measurement (TEAC)[3][5][6]Standard for comparison
Gallic Acid ~2.6 µg/mL[2]High TEAC values reported[7]High FRAP values reported[7][8][9]
Lecanora species (may contain this compound)Extracts show significant scavenging activity, with some species exhibiting over 90% inhibition[10].Not widely reported in TEAC values.Extracts demonstrate notable reducing power[10].

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance in relation to Trolox. FRAP values measure the ability of an antioxidant to reduce ferric iron.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are standardized procedures used in the cited research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.[11][12]

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically 517 nm).[11][12]

  • Various concentrations of the test compound (this compound or standard) are added to the DPPH solution.[11]

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[11][12]

  • The absorbance of the solution is then measured at the characteristic wavelength.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[11]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[13][14][15][16]

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[13][15][16]

  • The ABTS•+ solution is then diluted with a suitable solvent to obtain a specific absorbance at a characteristic wavelength (typically 734 nm).[13][15]

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured after a specific incubation time.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.[5][6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[4][17][18][19]

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.[17][19][20]

  • The test compound is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.[18][20]

  • The absorbance of the blue-colored complex is measured at a characteristic wavelength (typically 593 nm).[18][20]

  • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, typically ferrous sulfate, and the results are often expressed as Fe²⁺ equivalents or in relation to a standard antioxidant like gallic acid.[8][9]

Signaling Pathways and Experimental Workflows

Antioxidant Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound involves a series of standardized in vitro assays.

G General Workflow for Antioxidant Capacity Assessment cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standards Standard Antioxidants (Ascorbic Acid, Trolox, Gallic Acid) Standards->DPPH Standards->ABTS Standards->FRAP IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Comparative Analysis IC50->Comparison TEAC->Comparison FRAP_Value->Comparison

Caption: General workflow for assessing antioxidant capacity.

Nrf2-Keap1 Signaling Pathway in Antioxidant Response

Phenolic compounds, a class to which this compound belongs, can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.[21][22][23][24][25]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some phenolic compounds), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.[21][22][23]

G Nrf2-Keap1 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Release & Translocation Proteasome Proteasome Ub->Proteasome Degradation Phenolic Phenolic Compound (e.g., this compound) Phenolic->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription

References

Safety Operating Guide

Navigating the Safe Disposal of Confluentic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of confluentic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical Profile of this compound

PropertyValueSource
Chemical Formula C₂₈H₃₆O₈[1][2]
Molar Mass 500.588 g·mol⁻¹[1]
Appearance Crystalline needles[1]
Melting Point 157 °C (315 °F; 430 K)[1]
Solubility Soluble in DMSO[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

Ventilation:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats, filter paper, and gloves, in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with organic acids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.[4][5]

Step 2: Neutralization of Dilute Aqueous Solutions (if applicable and permitted)

For very dilute aqueous solutions of this compound, neutralization may be an option prior to disposal, depending on institutional and local regulations. This step should only be performed by trained personnel and in accordance with your institution's specific waste management policies.

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[6]

    • Monitor the pH of the solution using pH indicator strips.

    • Continue adding the base until the pH is between 6.0 and 8.0.

    • Once neutralized, the solution can be collected in a designated aqueous waste container. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office. [4][7]

Step 3: Container Management and Labeling

  • All waste containers must be kept securely closed except when adding waste.[4]

  • Label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

Step 4: Storage and Final Disposal

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ConfluenticAcidDisposal cluster_prep Preparation cluster_waste_assessment Waste Assessment cluster_disposal_path Disposal Pathway ppe Don Personal Protective Equipment (PPE) fume_hood Work in a Chemical Fume Hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid final_disposal Hazardous Waste Pickup solid_waste->final_disposal neutralization Neutralization (if applicable) liquid_waste->neutralization neutralization->final_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations for the disposal of this compound. Always consult your institution's specific Safety Data Sheets (SDSs) for all chemicals used, and adhere to the guidelines established by your environmental health and safety (EHS) department. Local, state, and federal regulations for hazardous waste disposal must be followed.

References

Safeguarding Your Research: A Guide to Handling Confluentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and operational protocols for the handling and disposal of Confluentic acid. These procedures are designed to ensure the safety of all laboratory personnel, particularly researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling similar acidic compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required protective gear, categorized by the area of the body.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Always inspect for degradation before use and replace immediately if compromised.[1]
Eyes/Face Safety goggles and face shieldUse splash-proof chemical goggles.[2] In situations with a high risk of splashing, a face shield must be worn in addition to goggles for full-face protection.[3]
Body Chemical-resistant clothingA lab coat is the minimum requirement.[2] For larger quantities, an impervious apron or a chemical-resistant suit should be worn.[2][4]
Respiratory RespiratorWork should be conducted in a certified chemical fume hood. If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[3][4]
Feet Closed-toe shoesLeather or other chemical-resistant, closed-toe shoes are required.[1] For large-scale operations, steel-toed, chemical-resistant boots are recommended.[4]

Operational Protocol: A Step-by-Step Approach to Safety

Adherence to a strict operational protocol is critical for safely handling this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a certified chemical fume hood with good ventilation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Have spill control materials, such as a neutralizing agent (e.g., sodium bicarbonate) and absorbent materials, available.[2][5]

2. Handling the Chemical:

  • Before use, carefully inspect the container for any damage or leaks.

  • When transferring, always add acid to water, never the other way around, to prevent violent splashing.[2]

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Use non-breakable secondary containers when transporting breakable containers of acid.[2]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.[1]

Emergency Procedures: Immediate and Appropriate Action

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[6]

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • All waste materials, including unused chemicals, contaminated consumables (e.g., pipette tips, wipes), and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.[1]

  • Never dispose of this chemical down the drain.[1][7]

Waste Disposal:

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • For small spills, neutralize with a suitable agent like sodium bicarbonate before cleaning up with absorbent material.[5][8] Large spills should be handled by trained emergency personnel.[2]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Inspect Container prep3->handle1 Proceed to Handling handle2 Transfer Acid to Water handle1->handle2 handle3 Avoid Personal Contact handle2->handle3 post1 Clean Work Area handle3->post1 Proceed to Post-Handling post2 Dispose of Contaminated PPE post1->post2 disp1 Collect in Labeled Container post2->disp1 Proceed to Disposal disp2 Follow Regulations disp1->disp2

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Confluentic acid
Reactant of Route 2
Confluentic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.